molecular formula C10H8BrNO B184049 3-bromo-4-methylquinolin-2(1H)-one CAS No. 37778-22-6

3-bromo-4-methylquinolin-2(1H)-one

Cat. No.: B184049
CAS No.: 37778-22-6
M. Wt: 238.08 g/mol
InChI Key: ATONPIUAJAKDQK-UHFFFAOYSA-N
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Description

3-bromo-4-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
The exact mass of the compound Carbostyril, 3-bromo-4-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8BrNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATONPIUAJAKDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191223
Record name Carbostyril, 3-bromo-4-methyl-
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Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37778-22-6
Record name 3-Bromo-4-methyl-carbostyril
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Record name 3-Bromo-4-methyl-carbostyril
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142457
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Record name Carbostyril, 3-bromo-4-methyl-
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Record name 3-Bromo-4-methyl-carbostyril
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-4-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the precursor 4-methylquinolin-2(1H)-one, followed by its regioselective bromination. This document details the experimental protocols, summarizes key quantitative data, and provides graphical representations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Step 1: Conrad-Limpach-Knorr Cyclization: Synthesis of the starting material, 4-methylquinolin-2(1H)-one, from aniline and ethyl acetoacetate. This reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes thermal cyclization.

  • Step 2: Electrophilic Bromination: Regioselective bromination of the 4-methylquinolin-2(1H)-one at the C3 position using N-bromosuccinimide (NBS) as the brominating agent.

Experimental Protocols

Step 1: Synthesis of 4-methylquinolin-2(1H)-one

This procedure is adapted from the well-established Knorr synthesis of quinolones.[1]

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Concentrated sulfuric acid

  • Ethanol

  • Water

  • Sodium bicarbonate (or other suitable base)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of aniline and ethyl acetoacetate are mixed. The mixture is heated at 110-120°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After cooling to room temperature, the reaction mixture containing the intermediate acetoacetanilide is slowly and carefully added to an excess of cold concentrated sulfuric acid (typically 5-10 equivalents) with stirring, ensuring the temperature is maintained below 20°C. The mixture is then heated to 80-100°C for 30-60 minutes.

  • Workup and Isolation: The reaction mixture is cooled and poured onto crushed ice. The resulting precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral. The crude product is then washed with a cold dilute solution of sodium bicarbonate to remove any acidic impurities, followed by another wash with cold water.

  • Purification: The crude 4-methylquinolin-2(1H)-one is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.

Step 2: Synthesis of this compound

This protocol is based on the general principles of electrophilic bromination of activated aromatic and heterocyclic systems using N-bromosuccinimide (NBS).[2][3]

Materials:

  • 4-methylquinolin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Glacial acetic acid (or chloroform)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask protected from light, 4-methylquinolin-2(1H)-one (1 equivalent) is dissolved in glacial acetic acid.

  • Addition of Brominating Agent: N-Bromosuccinimide (1.05-1.1 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. Gentle heating may be applied if the reaction is sluggish.

  • Workup and Isolation: The reaction mixture is poured into a large volume of cold water with stirring. The resulting precipitate is collected by vacuum filtration and washed thoroughly with water to remove acetic acid and succinimide.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of dimethylformamide and water) to afford the final product as a solid.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State Expected Melting Point (°C)
AnilineC₆H₇N93.13Liquid-6
Ethyl acetoacetateC₆H₁₀O₃130.14Liquid-45
4-methylquinolin-2(1H)-oneC₁₀H₉NO159.19Solid220-224
N-BromosuccinimideC₄H₄BrNO₂177.98Solid175-180 (decomposes)
This compoundC₁₀H₈BrNO238.08Solid>250 (Expected)

Mandatory Visualizations

Synthetic Pathway

G cluster_0 Step 1: Synthesis of 4-methylquinolin-2(1H)-one cluster_1 Step 2: Synthesis of this compound Aniline Aniline Intermediate Acetoacetanilide (Intermediate) Aniline->Intermediate Condensation EAA Ethyl acetoacetate EAA->Intermediate QM 4-methylquinolin-2(1H)-one Intermediate->QM Cyclization (H₂SO₄) QM2 4-methylquinolin-2(1H)-one Product This compound QM2->Product Bromination (Acetic Acid) NBS N-Bromosuccinimide (NBS) NBS->Product

Caption: Synthetic pathway for this compound.

Experimental Workflow

G cluster_step1 Step 1: 4-methylquinolin-2(1H)-one Synthesis cluster_step2 Step 2: Bromination start1 Mix Aniline and Ethyl Acetoacetate heat1 Heat (110-120°C) start1->heat1 cool1 Cool to RT heat1->cool1 add_acid Add to conc. H₂SO₄ cool1->add_acid heat2 Heat (80-100°C) add_acid->heat2 workup1 Pour onto Ice heat2->workup1 filter1 Filter and Wash workup1->filter1 purify1 Recrystallize (Ethanol) filter1->purify1 product1 4-methylquinolin-2(1H)-one purify1->product1 start2 Dissolve 4-methylquinolin-2(1H)-one in Acetic Acid product1->start2 Proceed to next step add_nbs Add NBS start2->add_nbs stir Stir at RT add_nbs->stir workup2 Pour into Water stir->workup2 filter2 Filter and Wash workup2->filter2 purify2 Recrystallize (Ethanol) filter2->purify2 product2 This compound purify2->product2

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a straightforward process involving established synthetic methodologies. The two-step approach, beginning with a Knorr-type cyclization followed by electrophilic bromination, provides a reliable route to the target compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of quinolinone derivatives for applications in drug discovery and development. Further optimization of reaction conditions may be necessary to maximize yields and purity. Standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination should be employed to characterize the final product and confirm its structure.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 3-bromo-4-methylquinolin-2(1H)-one. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported data with predicted properties based on structurally related compounds and established chemical principles. All predicted data should be considered as such and requires experimental verification.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈BrNOSupplier Data
Molecular Weight 238.08 g/mol Supplier Data
IUPAC Name This compoundSupplier Data
Melting Point Not available (predicted to be a solid at room temperature)N/A
Boiling Point Not availableN/A
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF.Inferred from related quinolinone structures
pKa Not availableN/A
logP Not availableN/A

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A common and effective method for the synthesis of the quinolin-2(1H)-one core is the Conrad-Limpach reaction or a variation thereof, followed by bromination.

Synthetic Pathway cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: Bromination Aniline Aniline Intermediate Ethyl 3-anilinocrotonate Aniline->Intermediate Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Intermediate 4-methylquinolin-2(1H)-one 4-methylquinolin-2(1H)-one Intermediate->4-methylquinolin-2(1H)-one Thermal Cyclization Target This compound 4-methylquinolin-2(1H)-one->Target Electrophilic Aromatic Substitution Brominating_agent Br₂ or NBS Brominating_agent->Target Spectroscopic_Analysis_Workflow Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Provides carbon-hydrogen framework IR->Structure_Confirmation Identifies functional groups MS->Structure_Confirmation Determines molecular weight and elemental composition Anticancer_Signaling_Pathway Compound This compound RTK Receptor Tyrosine Kinase (RTK) Compound->RTK Inhibition Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Signaling_Cascade Activation Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Promotes Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits

Elucidation of the Molecular Structure of 3-bromo-4-methylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical data pertinent to the structure elucidation of 3-bromo-4-methylquinolin-2(1H)-one. While direct experimental data for this specific molecule is not extensively available in published literature, this document outlines the expected analytical outcomes based on established principles of organic chemistry and data from structurally related compounds. It serves as a foundational resource for researchers involved in the synthesis, characterization, and potential application of novel quinolinone derivatives.

Molecular Structure and Properties

This compound possesses a core quinolinone scaffold, a heterocyclic system of significant interest in medicinal chemistry due to the broad biological activities exhibited by its derivatives. The key structural features include a bromine substituent at the C3 position and a methyl group at the C4 position.

Chemical Identity:

  • Molecular Formula: C₁₀H₈BrNO

  • Molecular Weight: 238.08 g/mol

  • CAS Number: 37778-22-6

The introduction of a bromine atom and a methyl group onto the quinolin-2(1H)-one core is anticipated to modulate its electronic, steric, and lipophilic properties, which in turn can influence its biological activity.

structure cluster_quinoline C1 C2 C1->C2 C1->C2 C3 C2->C3 C2->C3 C4 C3->C4 C3->C4 C9 C4->C9 C10 C4->C10 C4->C10 C8 C9->C8 C8->C9 C7 C8->C7 C6 C7->C6 C6->C7 C5 C6->C5 C5->C1 C5->C1 C10->C5 C10->C5 N C2_O Br CH3 H_N C1_label C2_label C3_label C4_label C5_label C6_label C7_label C8_label C9_label C10_label

Caption: Molecular Structure of this compound.

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through several established synthetic routes for quinolinone derivatives. A plausible method involves the bromination of a suitable 4-methylquinolin-2(1H)-one precursor. The subsequent structural confirmation relies on a combination of spectroscopic techniques.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structure Elucidation start 4-methylquinolin-2(1H)-one bromination Bromination (e.g., NBS, Br₂) start->bromination product This compound bromination->product purification Recrystallization or Column Chromatography product->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir elucidation Structure Confirmed ms->elucidation nmr->elucidation ir->elucidation biological_activity core Quinolinone Core substituents Substituents (e.g., 3-Bromo, 4-Methyl) core->substituents properties Modulated Physicochemical Properties (Lipophilicity, Electronics, Sterics) substituents->properties activity Potential Biological Activities properties->activity anticancer Anticancer activity->anticancer antimicrobial Antimicrobial activity->antimicrobial anti_inflammatory Anti-inflammatory activity->anti_inflammatory

Technical Guide to the Spectroscopic Analysis of 3-bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for 3-bromo-4-methylquinolin-2(1H)-one and the experimental protocols for their acquisition.

Introduction

Quinolin-2(1H)-one and its derivatives are a significant class of heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science. Their rigid bicyclic structure is a common scaffold in many biologically active molecules. The characterization of novel quinolinone derivatives is fundamentally reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected spectroscopic characteristics of this compound and provides standardized protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~12.0br s1HN-HBroad singlet, chemical shift is concentration and solvent dependent. Exchangeable with D₂O.
7.8 - 8.2d1HAr-H (H-5)Doublet, deshielded due to proximity to the carbonyl group.
7.2 - 7.6m3HAr-H (H-6, H-7, H-8)Multiplet, representing the remaining protons on the carbocyclic ring.
~2.5s3H-CH₃Singlet, typical for a methyl group attached to an aromatic ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)AssignmentNotes
~160 - 165C=O (C-2)Carbonyl carbon, typically in this region for lactams.
~140 - 145C-8aQuaternary carbon at the ring junction.
~138 - 142C-4Quaternary carbon bearing the methyl group.
~130 - 135C-7Aromatic CH.
~125 - 130C-5Aromatic CH.
~120 - 125C-6Aromatic CH.
~115 - 120C-4aQuaternary carbon at the ring junction.
~115C-8Aromatic CH.
~100 - 105C-3Quaternary carbon bearing the bromine atom.
~15 - 20-CH₃Methyl carbon.
Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3200 - 2800BroadN-H stretchBroad absorption due to hydrogen bonding of the lactam N-H.
~1650StrongC=O stretch (Amide I)Strong, sharp absorption characteristic of a cyclic amide (lactam).
1600 - 1450MediumC=C stretchAromatic ring C=C stretching vibrations.
~1370MediumC-N stretch
800 - 600StrongC-Br stretchStrong absorption in the fingerprint region.
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data

m/z ValueIonNotes
[M]⁺ and [M+2]⁺ (approx. 1:1 ratio)Molecular IonThe presence of a bromine atom will result in two molecular ion peaks of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The expected molecular weight is approximately 254.08 g/mol .
[M-CO]⁺Fragment IonLoss of carbon monoxide is a common fragmentation pathway for quinolinones.[1]
[M-Br]⁺Fragment IonLoss of the bromine atom.
[M-H₂O-CO]⁺Fragment IonCharacteristic fragmentation ions may include losses of water and carbon monoxide.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of 3-bromo-4- methylquinolin-2(1H)-one Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[2]

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters to consider include the spectral width, number of scans (typically 8-16 for sufficient signal-to-noise), and relaxation delay (d1, usually 1-2 seconds).

  • ¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used, often equipped with an Attenuated Total Reflectance (ATR) accessory.[3]

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. This method requires minimal sample preparation.

  • Sample Preparation (KBr Pellet): Alternatively, 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4]

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) is common. The mass analyzer can be a time-of-flight (TOF), quadrupole, or ion trap.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or methanol). For ESI, a small amount of formic acid may be added to promote protonation ([M+H]⁺).

  • Data Acquisition (ESI): The sample solution is infused into the ion source. The mass spectrum is acquired in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

  • Data Acquisition (EI): The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. This technique is useful for determining the molecular weight and fragmentation patterns of volatile compounds.

References

The Rising Therapeutic Potential of 3-Bromo-4-Methylquinolin-2(1H)-one Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic introduction of a bromine atom at the 3-position and a methyl group at the 4-position of this core structure has given rise to a class of derivatives with significant therapeutic promise. This technical guide provides a comprehensive overview of the synthesis, biological activities, and putative mechanisms of action of 3-bromo-4-methylquinolin-2(1H)-one derivatives, serving as a vital resource for researchers engaged in the discovery and development of novel therapeutic agents.

Synthesis of the this compound Core

The construction of the this compound scaffold is a critical first step in the exploration of its derivatives. A common and effective synthetic route is a modification of the Conrad-Limpach synthesis, followed by bromination.

Proposed Synthetic Pathway

A plausible and efficient synthetic route begins with the condensation of an aniline with ethyl acetoacetate to form an enamine intermediate. This is followed by a thermal cyclization to yield 4-methylquinolin-2(1H)-one. Subsequent bromination at the C3 position affords the desired this compound core.

G cluster_synthesis Synthetic Pathway Aniline Aniline Intermediate Enamine Intermediate Aniline->Intermediate Condensation EAA Ethyl Acetoacetate EAA->Intermediate Quinolinone 4-Methylquinolin-2(1H)-one Intermediate->Quinolinone Thermal Cyclization Final_Product This compound Quinolinone->Final_Product Bromination Bromine Bromine (Br2) Bromine->Final_Product G cluster_workflow MTT Assay Workflow Cell_Seeding Seed cancer cells in 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with derivatives at various concentrations Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 Add_MTT Add MTT solution Incubation2->Add_MTT Incubation3 Incubate for 4h Add_MTT->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement G cluster_pathway Putative Anticancer Signaling Pathway Derivative This compound derivative PI3K PI3K Derivative->PI3K Inhibition Apoptosis Apoptosis Derivative->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes mTOR->Apoptosis Inhibits G cluster_antimicrobial Putative Antimicrobial Mechanism Derivative This compound derivative Topoisomerase Bacterial DNA Gyrase / Topoisomerase IV Derivative->Topoisomerase Inhibition DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication Essential for Cell_Death Bacterial Cell Death Topoisomerase->Cell_Death Leads to

Quinolinone Compounds: A Technical Guide to Therapeutic Targets and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. Its derivatives have been extensively investigated and developed as therapeutic agents for a wide range of diseases. This technical guide provides an in-depth overview of the key therapeutic targets of quinolinone compounds, with a primary focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We present summarized quantitative data for potent compounds, detailed experimental protocols for target validation, and visualizations of critical signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to the Quinolinone Scaffold

Quinolinone, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridinone ring. This bicyclic system offers a versatile and synthetically accessible framework that can be readily modified, allowing for the fine-tuning of physicochemical properties and biological activity. This structural versatility has enabled the development of quinolinone derivatives that can interact with a diverse array of biological targets, including enzymes, receptors, and structural proteins, leading to their exploration in numerous therapeutic areas.

Oncology

Quinolinone derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis. Key molecular targets include protein kinases, DNA topoisomerases, and cytoskeletal proteins.

Protein Kinase Inhibition

Aberrant protein kinase activity is a frequent driver of oncogenesis. Quinolinone-based compounds have been successfully developed as potent inhibitors of several critical cancer-related kinases.

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK cascades, promoting cell proliferation and survival.[1] Several quinolinone derivatives have shown potent inhibitory effects on EGFR.[1]

Quantitative Data: Quinolinone-Based EGFR Inhibitors

Compound ID/NameEGFR IC₅₀Cell Line (Antiproliferative IC₅₀)Reference
Compound 45 5 nM-[1]
Compound 47 0.49 µM-[1]
Hybrid 51 31.80 nMDLD1 (Colorectal)[1]
Hybrid 52 37.07 nMDLD1 (Colorectal)[1]
Hybrid 53 42.52 nMDLD1 (Colorectal)[1]
CPD4 (Quinoxalinone)3.04 nMH1975 (Lung, 3.47 µM)[2]
CPD21 (Quinoxalinone)3.81 nMH1975 (Lung, 44.67 µM)[2]

The c-Met receptor tyrosine kinase and its ligand, HGF, play crucial roles in cell motility, invasion, and angiogenesis. Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of numerous cancers.

Quantitative Data: Quinolinone-Based c-Met Inhibitors

Compound ID/Namec-Met IC₅₀Cell Line (Antiproliferative IC₅₀)Reference
Compound 24 2.3 nM-[1]
Compound 25 2.6 nM-[1]
Compound 26 9.3 nMMKN45 (Gastric, 0.093 µM)[1]
Compound 27 19 nMVarious Leukemia, CNS, Breast[1]
Cabozantinib 4.9 - 5.4 nM-[3]

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling node that regulates cell growth, metabolism, and survival. Its hyperactivation is a common event in cancer, making it a prime therapeutic target. Several quinoline derivatives have been developed as dual PI3K/mTOR inhibitors.[1][4]

Quantitative Data: Quinolinone-Based PI3K/mTOR Inhibitors

| Compound ID/Name | PI3Kα IC₅₀ | mTOR IC₅₀ | Cell Line (Antiproliferative IC₅₀) | Reference | | :--- | :--- | :--- | :--- | | Compound 38 | 0.72 µM | 2.62 µM | MCF-7 (Breast) |[1] | | Compound 39 | 0.9 µM | 1.4 µM | - |[1] | | Compound HA-3d | 0.09 µM | 0.22 µM | MDA-MB231 (Breast, 0.78 µM) |[4] | | Omipalisib | 0.014 nM | 0.18 nM | - |[5] | | Dactolisib (BEZ235) | 4 nM | 20.7 nM | - |[6] |

Signaling Pathway Visualization

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits Quinolinone Quinolinone Inhibitor Quinolinone->PI3K Quinolinone->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinolinone compounds.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and are critical for cell division. Molecules that interfere with tubulin dynamics are potent anticancer agents. Certain quinoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]

Quantitative Data: Quinolinone-Based Tubulin Inhibitors

Compound ID/NameTubulin Polymerization IC₅₀Cell Line (Antiproliferative IC₅₀)Reference
Compound 4c 17 µMMDA-MB-231 (Breast)[7]
Compound St. 42 2.54 µMHepG2, KB, HCT-8 (IC₅₀ < 10 nM)[8]
Compound St. 43 2.09 µMHepG2, KB, HCT-8 (IC₅₀ < 10 nM)[8]
Compound St. 45 12.38 µMHepG-2 (0.261 µM)[8]
Compound 3c -A549 (Lung, 5.9 µM)[9]
Experimental Protocols: Oncology

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput method for measuring kinase activity and inhibition.[7]

  • Reagent Preparation :

    • Kinase Buffer : Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Enzyme Solution : Dilute recombinant kinase (e.g., EGFR, c-Met) to a 4X working concentration in kinase buffer. The optimal concentration should be determined empirically.[7]

    • Inhibitor Solution : Prepare a serial dilution of the quinolinone test compound in kinase buffer containing a constant percentage of DMSO (e.g., <1%). Prepare solutions at 4X the final desired concentration.

    • Substrate/ATP Mix : Prepare a 2X working solution of the appropriate substrate (e.g., ULight™-poly GT) and ATP in kinase buffer. The ATP concentration should be near its Km value for the enzyme.[7]

    • Stop/Detection Mix : Prepare a solution of Eu-labeled antibody (e.g., anti-phosphotyrosine) and EDTA in detection buffer. The EDTA stops the enzymatic reaction.

  • Assay Procedure (384-well plate) :

    • Add 5 µL of 4X inhibitor solution (or DMSO for control) to the appropriate wells.

    • Add 5 µL of 4X enzyme solution to all wells except the negative control.

    • Initiate the reaction by adding 10 µL of 2X substrate/ATP mix to all wells. Final volume is 20 µL.

    • Incubate the plate for 60-90 minutes at room temperature, protected from light.

    • Add 10 µL of Stop/Detection mix to all wells.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition :

    • Read the plate on a TR-FRET-enabled plate reader (Excitation: ~337 nm; Emission: 665 nm [acceptor] and 620 nm [donor]).

    • Calculate the TR-FRET ratio: (665 nm signal / 620 nm signal) * 10,000.

  • Data Analysis :

    • Calculate Percent Inhibition = 100 * [1 - (Ratio_Inhibitor - Ratio_Min) / (Ratio_Max - Ratio_Min)].

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, commonly used to determine the cytotoxic potential of compounds.[10][11]

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Add 100 µL of medium containing serial dilutions of the quinolinone compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition : Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[10][11]

  • Formazan Solubilization : Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value.

Experimental Workflow Visualization

MTT_Workflow Start Start Seed 1. Seed Cells (96-well plate, 24h) Start->Seed Treat 2. Add Quinolinone Compound (Serial Dilutions, 48-72h) Seed->Treat MTT 3. Add MTT Reagent (4h incubation) Treat->MTT Solubilize 4. Solubilize Formazan Crystals (e.g., DMSO) MTT->Solubilize Read 5. Measure Absorbance (570 nm) Solubilize->Read Analyze 6. Calculate IC₅₀ Value Read->Analyze End End Analyze->End

Caption: Workflow for a typical MTT cell viability assay.

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway following drug treatment.[12][13]

  • Cell Culture and Lysis : Treat cultured cancer cells with the quinolinone compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, and a loading control like GAPDH).[12]

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging : Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be used to quantify the protein bands relative to the loading control.

Infectious Diseases

Quinolinone-based compounds, particularly fluoroquinolones, are a cornerstone of antibacterial therapy. Their derivatives are also being explored for activity against other pathogens, including viruses and parasites.

Antibacterial: DNA Gyrase and Topoisomerase IV

The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes manage DNA topology during replication. Inhibition leads to the accumulation of double-strand DNA breaks, ultimately causing rapid bacterial cell death. DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.

Quantitative Data: Quinolinone-Based Antibacterial Agents

Compound ID/NameOrganismMIC (µg/mL)Reference
Ciprofloxacin E. coli0.013 - 1[14]
Ciprofloxacin S. aureus0.125 - 8[14]
Levofloxacin E. coli≤ 0.06 - 2[14]
Compound 6c MRSA0.75[2]
Compound 6c VRE0.75[2]
Compound 5d S. aureus (MRSA)0.125 - 1[9]
Compound 5d E. coli2 - 8[9]
Compound 93a-c S. aureus & E. coli2[15]

Mechanism Visualization

DNA_Gyrase_Inhibition Replication Bacterial DNA Replication Fork Supercoils Positive Supercoils Accumulate Replication->Supercoils Creates Gyrase DNA Gyrase / Topo IV Supercoils->Gyrase Substrate for Relaxed Relaxed DNA Gyrase->Relaxed Resolves to DSB Double-Strand Breaks Gyrase->DSB Stabilizes Cleavage Complex Leading to Relaxed->Replication Quinolinone Fluoroquinolone Quinolinone->Gyrase Inhibits Death Bacterial Cell Death DSB->Death

Caption: Mechanism of action for fluoroquinolone antibacterial agents.

Antiviral: HIV-1 Integrase

HIV-1 integrase (IN) is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication. Quinolinone derivatives have been developed as potent HIV-1 integrase strand transfer inhibitors (INSTIs), which block this process.

Quantitative Data: Quinolinone-Based HIV-1 Integrase Inhibitors

Compound ID/NameHIV-1 Integrase IC₅₀Antiviral EC₅₀Reference
Elvitegravir ~7 nM (Strand Transfer)~1.7 nM[10]
LEDGIN-6 1.37 µM (IN-LEDGF Interaction)2.35 µM[11]
BI-1001 28 nM (3P Assay)450 nM[11]
Compound 1a 70 nM2.27 µM[16][17]
Compound 3 76.8 nM-[16]
Experimental Protocols: Infectious Diseases

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.[18]

  • Reaction Setup : On ice, prepare reaction mixtures (20-30 µL final volume) in microfuge tubes. Each reaction should contain:

    • Gyrase reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1.8 mM ATP, 6.5% glycerol).

    • Relaxed plasmid DNA (e.g., pBR322) as a substrate (approx. 0.5 µg).

    • Test quinolinone compound at various concentrations (or DMSO vehicle control).

  • Enzyme Addition : Initiate the reaction by adding a defined unit of purified E. coli DNA gyrase enzyme.

  • Incubation : Incubate the reactions for 30-60 minutes at 37°C.

  • Reaction Termination : Stop the reaction by adding a stop buffer/loading dye containing SDS and bromophenol blue.

  • Agarose Gel Electrophoresis : Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Visualization : Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV light.

  • Analysis : The supercoiled form of the plasmid migrates faster than the relaxed form. Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing inhibitor concentration. The IC₅₀ is the concentration that inhibits 50% of the supercoiling activity.

This protocol outlines a common ELISA-based method for measuring the inhibition of the strand transfer step of HIV integration.[19]

  • Plate Preparation : Coat streptavidin-coated 96-well plates with a biotinylated donor substrate DNA (DS DNA) that mimics the HIV-1 LTR end. Incubate and wash.

  • Integrase Binding : Add purified recombinant HIV-1 integrase enzyme to the wells. The enzyme will bind to the DS DNA and perform the 3'-processing reaction. Incubate and wash.

  • Inhibitor Addition : Add serial dilutions of the quinolinone test compounds to the wells. Incubate for 5-30 minutes.

  • Strand Transfer Reaction : Add a target substrate DNA (TS DNA) labeled with a hapten (e.g., digoxigenin) to initiate the strand transfer reaction. Incubate for 30-60 minutes at 37°C.

  • Detection : Wash the plate to remove unreacted components. Add an anti-hapten antibody conjugated to HRP. Incubate and wash.

  • Substrate Addition : Add a colorimetric HRP substrate (e.g., TMB). The amount of color developed is proportional to the strand transfer activity.

  • Data Analysis : Stop the reaction and measure the absorbance. Calculate the percent inhibition relative to controls and determine the IC₅₀ value.

Neurodegenerative Disorders

Quinolinone derivatives are being investigated as multi-target agents for complex neurodegenerative diseases like Alzheimer's disease (AD), targeting enzymes and pathological protein aggregation.

Acetylcholinesterase (AChE) Inhibition

Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. Several quinolinone compounds have been identified as potent AChE inhibitors.[13][20]

Quantitative Data: Quinolinone-Based AChE Inhibitors

Compound ID/NameAChE IC₅₀Selectivity (vs. BuChE)Reference
QN8 0.29 µM~44-fold[20][21]
Compound 07 0.72 µM-[13]
Compound 14 0.39 µM-[22]
Tacrine ~0.1 µMLow[13]
Phosphodiesterase 5 (PDE5) Inhibition

PDE5 degrades cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 in the brain can enhance cGMP signaling, which is implicated in synaptic plasticity and memory. This has made PDE5 a novel target for cognitive enhancement in neurodegenerative diseases. Quinoline derivatives have been developed as extremely potent PDE5 inhibitors.[12]

Quantitative Data: Quinolinone-Based PDE5 Inhibitors

Compound ID/NamePDE5 IC₅₀Reference
4-benzylaminoquinoline seriesas low as 0.05 nM (50 pM)[12]
Sildenafil 3.7 nM[23]
Tadalafil 1.8 nM[23]
Experimental Protocols: Neurodegenerative Disorders

This spectrophotometric assay is the standard method for measuring AChE activity and inhibition.[17][24]

  • Reagent Preparation :

    • Buffer : 0.1 M Phosphate buffer, pH 8.0.

    • DTNB Solution : 5,5'-dithiobis(2-nitrobenzoic acid) in buffer.

    • Substrate Solution : Acetylthiocholine iodide (ATCI) in buffer.

    • Enzyme Solution : Purified AChE (e.g., from electric eel) in buffer.

    • Inhibitor Solution : Serial dilutions of the quinolinone compound in buffer.

  • Assay Procedure (96-well plate) :

    • To each well, add buffer, DTNB solution, and the inhibitor solution (or buffer for control).

    • Add the enzyme solution to all wells except for a blank control. Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the ATCI substrate solution.

  • Kinetic Measurement : Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader. The rate of color change is proportional to enzyme activity.

  • Data Analysis : Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the uninhibited control and calculate the IC₅₀ value.

This fluorescence-based assay is widely used to monitor the formation of amyloid fibrils, a key pathological hallmark of Alzheimer's disease, and to screen for aggregation inhibitors.[6][22]

  • Aβ Peptide Preparation : Prepare a stock solution of synthetic Aβ₁₋₄₂ peptide by dissolving it in a solvent like hexafluoroisopropanol (HFIP), then removing the solvent to create a peptide film. Reconstitute the film in a small amount of DMSO and then dilute into a suitable buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4) to the desired final concentration (e.g., 10 µM).

  • Aggregation Reaction : In a 96-well black, clear-bottom plate, mix the Aβ peptide solution with various concentrations of the quinolinone test compound.

  • Incubation : Incubate the plate at 37°C with gentle shaking for 24-48 hours to allow for fibril formation.

  • Thioflavin T (ThT) Addition : Add a working solution of ThT (e.g., 5 µM final concentration) to each well.

  • Fluorescence Measurement : Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~482-490 nm.

  • Data Analysis : ThT fluorescence increases significantly upon binding to β-sheet-rich amyloid fibrils. Calculate the percent inhibition of aggregation for each compound concentration relative to the Aβ-only control. Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

The quinolinone scaffold is a remarkably versatile and "privileged" structure that continues to yield compounds with potent and diverse therapeutic activities. The primary targets span a wide range of protein families, including kinases, topoisomerases, and metabolic enzymes, underscoring the scaffold's adaptability in drug design. In oncology, the focus remains on developing more selective kinase inhibitors to improve efficacy and reduce off-target toxicity, with particular promise in targeting resistance mutations. In infectious diseases, the challenge is to develop novel quinolinones that can overcome existing resistance mechanisms or inhibit novel bacterial and viral targets. For neurodegenerative diseases, the development of multi-target quinolinone ligands that can simultaneously address different aspects of the disease pathology (e.g., cholinergic deficiency, protein aggregation, and oxidative stress) represents a promising strategy for these complex disorders. Future research will undoubtedly leverage structure-based drug design, computational modeling, and novel synthetic methodologies to further explore the chemical space around the quinolinone core, leading to the discovery of next-generation therapeutics.

Logical Relationship Visualization

Quinolinone_Targets Quinolinone Quinolinone Compounds Oncology Oncology Quinolinone->Oncology Infectious Infectious Diseases Quinolinone->Infectious Neuro Neurodegenerative Disorders Quinolinone->Neuro Kinases Protein Kinases (EGFR, c-Met, PI3K) Oncology->Kinases Tubulin Tubulin Oncology->Tubulin Topoisomerase_Cancer Topoisomerase II Oncology->Topoisomerase_Cancer Gyrase DNA Gyrase & Topoisomerase IV Infectious->Gyrase HIV_IN HIV-1 Integrase Infectious->HIV_IN AChE Acetylcholinesterase (AChE) Neuro->AChE PDE5 Phosphodiesterase 5 (PDE5) Neuro->PDE5 Abeta Aβ Aggregation Neuro->Abeta

Caption: Therapeutic areas and major molecular targets of quinolinone compounds.

References

3-bromo-4-methylquinolin-2(1H)-one: A Speculative Exploration of a Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antibacterial and anticancer effects. This technical guide provides a speculative exploration of the potential mechanism of action of a specific derivative, 3-bromo-4-methylquinolin-2(1H)-one. Due to the limited publicly available data on this particular compound, this document synthesizes information from structurally related quinolinone analogs to postulate its potential biological targets and cellular effects. The guide outlines hypothetical mechanisms, proposes detailed experimental protocols to investigate these hypotheses, and presents data in a structured format to aid in future research and development efforts.

Introduction

Quinolinone derivatives have garnered significant attention in drug discovery due to their diverse pharmacological properties. The core bicyclic structure allows for extensive functionalization, leading to a wide array of compounds with tailored biological activities. Notably, modifications at various positions of the quinolinone ring have been shown to significantly influence their mechanism of action and potency. This guide focuses on this compound, a compound for which specific biological data is not yet widely available. By examining the established mechanisms of action of similar quinolinone-based compounds, we can speculate on the potential therapeutic applications of this molecule and design a strategic approach for its investigation.

Speculative Mechanisms of Action

Based on the known biological activities of the broader quinolinone class, we can hypothesize two primary avenues for the mechanism of action of this compound: antibacterial and anticancer activities.

Potential Antibacterial Mechanism of Action

Quinolone antibiotics are well-known for their potent bactericidal effects, which are primarily mediated through the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] These type II topoisomerases are responsible for managing the topological state of DNA during replication and transcription. Quinolones stabilize the transient double-strand breaks created by these enzymes, forming a ternary complex with the enzyme and DNA.[3] This leads to the accumulation of DNA damage and ultimately results in bacterial cell death.[2][3]

The structure-activity relationship (SAR) of quinolones indicates that substituents at various positions on the ring system are crucial for their antibacterial potency. While modifications at the C-2 position have often been found to be detrimental to antibacterial activity, the presence of a halogen, such as bromine, at other positions can enhance efficacy.[4]

It is therefore plausible that this compound could exert antibacterial effects by targeting DNA gyrase and/or topoisomerase IV. The bromine atom at the 3-position may influence the binding affinity of the compound to these enzymes.

Hypothetical Signaling Pathway: Antibacterial Action

G cluster_cell Bacterial Cell This compound This compound Bacterial_Cell Bacterial_Cell This compound->Bacterial_Cell DNA_Gyrase DNA_Gyrase This compound->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase_IV This compound->Topoisomerase_IV Inhibition DNA_Replication_Fork DNA_Replication_Fork DNA_Gyrase->DNA_Replication_Fork Relieves Supercoiling Topoisomerase_IV->DNA_Replication_Fork Decatenation DNA_Double_Strand_Breaks DNA_Double_Strand_Breaks DNA_Replication_Fork->DNA_Double_Strand_Breaks Stalled Replication Cell_Death Cell_Death DNA_Double_Strand_Breaks->Cell_Death Induces

Caption: Postulated antibacterial mechanism of this compound.

Potential Anticancer Mechanism of Action

The quinoline scaffold is also a key component of several anticancer agents.[5][6] The mechanisms by which quinoline derivatives exert their anticancer effects are diverse and can include:

  • DNA Intercalation and Topoisomerase II Inhibition: Similar to their antibacterial counterparts, some quinoline derivatives can intercalate into DNA and inhibit human topoisomerase II, an enzyme crucial for resolving DNA tangles during replication and cell division. This leads to the accumulation of DNA damage and triggers apoptosis in cancer cells.[5]

  • Kinase Inhibition: Many quinoline-based compounds have been developed as inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase.[5][6] Inhibition of these kinases can disrupt critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

  • Induction of Apoptosis: Quinoline derivatives can induce programmed cell death (apoptosis) through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of pro- and anti-apoptotic proteins.[7]

The presence of a bromine atom on the quinoline ring has been associated with enhanced cytotoxic effects in several studies.[8] Therefore, this compound may possess anticancer properties through one or more of the mechanisms described above.

Hypothetical Signaling Pathway: Anticancer Action

G cluster_cell Cancer Cell Compound This compound Topoisomerase_II Topoisomerase_II Compound->Topoisomerase_II Inhibition Kinases EGFR, VEGFR, etc. Compound->Kinases Inhibition DNA_Damage DNA_Damage Topoisomerase_II->DNA_Damage Induces Proliferation_Signaling Proliferation_Signaling Kinases->Proliferation_Signaling Blocks Apoptosis Apoptosis DNA_Damage->Apoptosis Proliferation_Signaling->Apoptosis Promotes

Caption: Postulated anticancer mechanisms of this compound.

Proposed Experimental Protocols

To elucidate the actual mechanism of action of this compound, a systematic series of experiments is required. The following protocols are proposed as a starting point for investigation.

Antibacterial Activity Assessment

3.1.1. Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

  • Methodology: The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended.

    • Preparation of Bacterial Inoculum: Grow bacterial strains in cation-adjusted Mueller-Hinton Broth (CAMHB) to an optical density (OD) of 0.5 McFarland standard. Dilute the culture to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in 96-well microtiter plates.

    • Serial Dilution of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the microtiter plates.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

3.1.2. Macromolecular Synthesis Inhibition Assay

  • Objective: To determine if the compound inhibits the synthesis of major macromolecules (DNA, RNA, protein, and peptidoglycan).

  • Methodology: This assay utilizes radiolabeled precursors for each macromolecule.

    • Bacterial Culture: Grow a bacterial culture to mid-log phase.

    • Addition of Compound and Precursors: Divide the culture into aliquots. Add this compound at a concentration of 10x MIC. To separate aliquots, add radiolabeled precursors: [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan.

    • Time-Course Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Precipitation and Scintillation Counting: Precipitate the macromolecules using trichloroacetic acid (TCA), collect them on filters, and measure the incorporated radioactivity using a scintillation counter.

    • Data Analysis: A significant reduction in the incorporation of a specific radiolabeled precursor indicates inhibition of that particular macromolecular synthesis pathway.

Experimental Workflow: Antibacterial Mechanism

G Start Start MIC Determine MIC Start->MIC Macro_Synth Macromolecular Synthesis Inhibition Assay MIC->Macro_Synth DNA_Inhibition DNA Synthesis Inhibited? Macro_Synth->DNA_Inhibition Gyrase_Assay DNA Gyrase/Topoisomerase IV Inhibition Assay DNA_Inhibition->Gyrase_Assay Yes Other_Target Investigate Other Targets DNA_Inhibition->Other_Target No End End Gyrase_Assay->End Other_Target->End

Caption: Proposed experimental workflow for investigating the antibacterial mechanism.

Anticancer Activity Assessment

3.2.1. In Vitro Cytotoxicity Assay (MTT or SRB Assay)

  • Objective: To determine the cytotoxic effect of the compound on a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

  • Methodology:

    • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Cell Viability Measurement: Add MTT reagent (or fix and stain with SRB) and measure the absorbance to determine the percentage of viable cells.

    • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3.2.2. Cell Cycle Analysis

  • Objective: To determine if the compound induces cell cycle arrest.

  • Methodology:

    • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

    • Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with propidium iodide (PI).

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.

3.2.3. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To determine if the compound induces apoptosis.

  • Methodology:

    • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

    • Cell Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their staining patterns.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be generated from the proposed experiments.

Table 1: Hypothetical Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)8
Escherichia coli (ATCC 25922)16
Pseudomonas aeruginosa (ATCC 27853)32

Table 2: Hypothetical Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)5.2
A549 (Lung)7.8
HCT116 (Colon)6.1

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, this technical guide provides a robust framework for its investigation based on the well-established biological activities of the quinolinone scaffold. The speculative mechanisms, detailed experimental protocols, and structured data presentation formats outlined herein are intended to serve as a valuable resource for researchers embarking on the study of this and other novel quinolinone derivatives. The proposed research has the potential to uncover new therapeutic agents with either antibacterial or anticancer properties, contributing to the ongoing efforts in drug discovery and development.

References

The Quinolin-2-one Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2-one scaffold, a bicyclic heterocyclic system comprising a benzene ring fused to a 2-pyridone ring, stands as a "privileged structure" in medicinal chemistry.[1][2] First isolated from coal tar in 1834, the broader quinoline class has evolved from a simple dye precursor to a cornerstone in the development of numerous therapeutic agents.[3][4] Substituted quinolin-2-ones, in particular, have garnered significant attention due to their diverse and potent biological activities, including anticancer, antibacterial, anti-inflammatory, and antileishmanial properties.[5][6][7][8][9] This in-depth technical guide provides a comprehensive overview of the historical discovery, key synthetic methodologies, and the ever-expanding therapeutic applications of this remarkable molecular framework.

Historical Perspective and Key Discoveries

The journey of quinolin-2-ones is intrinsically linked to the broader history of quinoline chemistry. While the parent quinoline was identified in the 19th century, the systematic exploration of its derivatives, including the 2-oxo congeners, gained momentum with the advent of classical synthetic reactions. These methods, many of which are still in use today, unlocked the potential to create a vast array of substituted quinolin-2-ones, paving the way for the discovery of their diverse pharmacological activities. A pivotal moment in the history of quinolin-2-ones in medicine was the recognition of their potential as kinase inhibitors and modulators of other critical cellular pathways, leading to the development of targeted cancer therapies like Tipifarnib and Dovitinib.[6]

Core Synthetic Methodologies

The synthesis of the quinolin-2-one core can be achieved through a variety of classical named reactions. These methods offer different pathways to access diverse substitution patterns on the heterocyclic ring.

Conrad-Limpach-Knorr Synthesis

This versatile method involves the condensation of anilines with β-ketoesters. The reaction conditions, particularly temperature, dictate the regiochemical outcome, yielding either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr), which exist in tautomeric equilibrium with the corresponding quinolin-4-ones and quinolin-2-ones.[1][10][11]

Experimental Protocol: Knorr Synthesis of 4-Methyl-2-hydroxyquinoline

  • Step 1: Formation of the β-ketoanilide. In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in ethanol. Add ethyl acetoacetate (1.1 equivalents) to the solution. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Step 2: Cyclization. To the β-ketoanilide intermediate, add a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid (PPA). Heat the mixture to approximately 100°C for 1-2 hours.[2]

  • Step 3: Work-up and Isolation. After completion, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., concentrated NaOH or NH₄OH) until a precipitate forms. Collect the solid by filtration, wash with cold water, and dry.[2]

  • Step 4: Purification. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.[2]

Camps Quinoline Synthesis

The Camps synthesis provides a route to hydroxyquinolines through the intramolecular cyclization of o-acylaminoacetophenones in the presence of a base. This reaction can yield a mixture of 2-hydroxy- and 4-hydroxyquinoline derivatives.[12][13]

Experimental Protocol: Camps Synthesis of 2-Hydroxy-4-methylquinoline and 2-Methyl-4-hydroxyquinoline

  • Reactants: o-Acetylaminoacetophenone, alcoholic sodium hydroxide.[12]

  • Procedure: o-Acetylaminoacetophenone undergoes intramolecular condensation in the presence of alcoholic sodium hydroxide. The reaction typically yields a mixture of 2-hydroxy-4-methylquinoline and 2-methyl-4-hydroxyquinoline.[12] The relative proportions of the products are dependent on the specific reaction conditions and the structure of the starting material.[13]

Pfitzinger Reaction

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[14][15][16] While this reaction primarily yields quinoline-4-carboxylic acids, variations can be employed to access other substituted quinolines.

Experimental Protocol: Pfitzinger Synthesis of Quinoline-4-carboxylic Acid Derivatives

  • Step 1: Ring Opening of Isatin. In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL). Add isatin (0.07 mol) and stir at room temperature for 1 hour, or until the color changes from purple to brown.[14]

  • Step 2: Condensation and Cyclization. To this mixture, add the carbonyl compound (0.07-0.15 mol). Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours. Monitor the reaction by TLC.[14]

  • Step 3: Work-up and Isolation. After cooling, pour the reaction mixture into an ice-water mixture and acidify with acetic acid. Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[14]

Friedländer Synthesis

The Friedländer synthesis is a straightforward and widely used method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either an acid or a base.[17][18][19]

Experimental Protocol: Friedländer Synthesis of 2-Phenyl-quinoline-4-carboxylic acid ethyl ester

  • Reactants: 2-Aminobenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of concentrated HCl in ethanol.[17]

  • Procedure: To a solution of 2-aminobenzophenone in ethanol, add ethyl acetoacetate and 2-3 drops of concentrated HCl. Reflux the mixture for 4 hours, monitoring by TLC. After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[17]

Skraup Synthesis

One of the oldest methods for quinoline synthesis, the Skraup reaction involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[7][20] This reaction is notoriously exothermic and requires careful control.

Experimental Protocol: Skraup Synthesis of Quinoline

  • Reactants: Aniline, glycerol, concentrated sulfuric acid, and nitrobenzene (as an oxidizing agent).[7][18]

  • Procedure: The reaction is initiated by the dehydration of glycerol to acrolein using concentrated sulfuric acid. This is followed by a Michael-type addition of the aniline to acrolein. The resulting intermediate undergoes acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline, which is finally oxidized to the quinoline product.[7] The reaction is highly exothermic.

Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aromatic amine with a 1,3-dicarbonyl compound to form a cyclized β-amino enone, which is then heated to afford the quinoline.[5][21][22]

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

  • Reactants: Aniline and acetylacetone (a 1,3-diketone).[21]

  • Catalyst: A strong acid such as concentrated sulfuric acid or polyphosphoric acid.[5]

  • Procedure: The reaction proceeds through the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the 2,4-disubstituted quinoline.[5][21]

Quantitative Data on Biological Activity

The therapeutic potential of substituted quinolin-2-ones is underscored by a wealth of quantitative biological data. The following tables summarize the in vitro activity of representative compounds against various cancer cell lines and bacterial strains.

Table 1: Anticancer Activity of Substituted Quinolin-2-one Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50/GI50 (µM)Reference
12e Quinoline-Chalcone HybridMGC-803 (Gastric)1.38[4]
HCT-116 (Colon)5.34[4]
MCF-7 (Breast)5.21[4]
5a Cinnamic Acid-2-Quinolone HybridHCT-116 (Colon)1.89[23]
5b Cinnamic Acid-2-Quinolone HybridMCF-7 (Breast)8.48[23]
2 8-O-quinoline-platinum(II) complexMG-63 (Osteosarcoma)4[9]
7 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)0.016[24]
13 2-(3,4-methylenedioxyphenyl)-6-nitroquinolineHeLa (Cervical)8.3[15]
12 2-(3,4-methylenedioxyphenyl)-6-methoxyquinolinePC3 (Prostate)31.37[15]
4c Pyridin-2-one derivativeK-562 (Leukemia)7.72[1]
HOP-92 (Lung)2.37[1]
SNB-75 (CNS)2.38[1]
RXF 393 (Renal)2.21[1]
HS 578T (Breast)2.38[1]
27 Quinoline-2-one based chalconeHCT-116 (Colon)0.131[25]
LOX IMVI (Melanoma)0.134[25]
I 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one4 cancer cell lines3.30[11]
II 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one4 cancer cell lines1.05[11]

Table 2: Antibacterial Activity of Substituted Quinolin-2-one Derivatives

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
6c R¹ = Cl, R² = HMRSA0.75[14]
VRE0.75[14]
MRSE2.50[14]
6c, 6i, 6l, 6o Quinoline-2-one Schiff-base hybridsS. aureus0.018 - 0.061[14]
QQ1, QQ5, QQ6 QuinolinequinonesS. aureus1.22[2]
QQ1, QQ2, QQ3, QQ5, QQ6 QuinolinequinonesS. epidermidis1.22[2]
QQ6 QuinolinequinoneE. faecalis4.88[2]
5p C-2 amine-substituted quinoxalineS. aureus4[16]
B. subtilis8[16]
11 Quinolone hybridS. aureus0.12[10]
E. coli8[10]

Table 3: Pharmacokinetic and In Vivo Data for Selected Quinolin-2-one Derivatives

Compound IDStudy TypeModelKey FindingsReference
27 Acute ToxicityAthymic nude miceWell tolerated intraperitoneally (150 mg/kg/dose).[25]
2 In Vivo EfficacyXenograft tumor of human osteosarcoma in miceReduced tumor volume without inducing side effects.[9][17]
91b1 In Vivo EfficacyNude mice xenograft modelSignificantly reduced tumor size.[26]
Ligand 1 & 4 ADME PredictionIn silicoFavorable drug-likeness and compliance with Lipinski's rule of five.[13]
7(a-o) DNA Cleavage & CytotoxicityIn vitroCompounds 7a, 7b, 7c, and 7k showed potent cytotoxic activity.[27]

Signaling Pathways and Experimental Workflows

The therapeutic effects of many substituted quinolin-2-ones stem from their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Ras-MAPK Signaling Pathway Inhibition by Tipifarnib

Tipifarnib is a farnesyltransferase inhibitor that disrupts the post-translational modification of Ras proteins, preventing their localization to the cell membrane and subsequent activation of the MAPK signaling cascade.[3][5][6][7][8]

Ras_MAPK_Pathway Ras-MAPK Signaling Pathway and Inhibition by Tipifarnib cluster_membrane Cell Membrane GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK SOS SOS RTK->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP GDP -> GTP Ras_GTP Ras-GTP (active) Raf Raf Ras_GTP->Raf Farnesyltransferase Farnesyltransferase Farnesyltransferase->Ras_GDP Farnesylation Tipifarnib Tipifarnib Tipifarnib->Farnesyltransferase Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation

Caption: Inhibition of the Ras-MAPK signaling pathway by Tipifarnib.

VEGFR2 Signaling Pathway Inhibition by Dovitinib

Dovitinib is a multi-targeted tyrosine kinase inhibitor that potently inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptors (FGFRs), key drivers of tumor angiogenesis.[9][20][28]

VEGFR2_Pathway VEGFR2 Signaling Pathway and Inhibition by Dovitinib VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Dovitinib Dovitinib Dovitinib->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Angiogenesis Angiogenesis, Cell Proliferation, Survival mTOR->Angiogenesis ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling pathway by Dovitinib.

Experimental Workflow: High-Throughput Screening of Quinolin-2-one Libraries

The discovery of novel bioactive quinolin-2-ones often relies on high-throughput screening (HTS) of large compound libraries.

HTS_Workflow High-Throughput Screening Workflow for Quinolin-2-one Libraries start Start library Quinolin-2-one Compound Library start->library plating Compound Plating (384-well plates) library->plating assay Primary Assay (e.g., Kinase Activity, Cell Viability) plating->assay readout Data Acquisition (e.g., Luminescence, Fluorescence) assay->readout analysis Data Analysis (Hit Identification) readout->analysis hit_validation Hit Confirmation & Validation analysis->hit_validation dose_response Dose-Response (IC50 Determination) hit_validation->dose_response secondary_assays Secondary & Tertiary Assays (e.g., Orthogonal Assays, Mechanism of Action) dose_response->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization end End lead_optimization->end

Caption: A typical workflow for high-throughput screening of quinolin-2-one libraries.

Conclusion

The substituted quinolin-2-one core has firmly established itself as a versatile and valuable scaffold in drug discovery. Its rich history of synthesis, coupled with a deep and expanding understanding of its biological activities, continues to fuel the development of novel therapeutic agents. From classical synthetic methods to modern high-throughput screening and targeted drug design, the journey of the quinolin-2-one is a testament to the enduring power of heterocyclic chemistry in addressing critical medical needs. As research continues to uncover new derivatives and elucidate their mechanisms of action, the quinolin-2-one scaffold is poised to remain at the forefront of medicinal chemistry for years to come.

References

An In-depth Technical Guide to the Solubility and Stability of 3-bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2(1H)-one derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse pharmacological activities. The introduction of a bromine atom at the 3-position and a methyl group at the 4-position of the quinolinone scaffold, yielding 3-bromo-4-methylquinolin-2(1H)-one, is anticipated to modulate its physicochemical properties, including solubility and stability. These parameters are critical for drug development, influencing bioavailability, formulation, and storage. This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound, along with detailed experimental protocols for their determination.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be inferred from its structural analogue, 4-methylquinolin-2(1H)-one. The presence of the bromine atom, being a lipophilic substituent, is expected to decrease the aqueous solubility and increase the octanol-water partition coefficient (logP) compared to the parent compound.

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₁₀H₈BrNO-
Molecular Weight 238.08 g/mol -
logP > 1.355The logP of 4-methylquinolin-2(1H)-one is 1.355[1]. The addition of a bromine atom generally increases logP.
Aqueous Solubility < 4.07 x 10⁻³ mol/LThe log10ws of 4-methylquinolin-2(1H)-one is -2.39, corresponding to a water solubility of 4.07 x 10⁻³ mol/L[1]. The hydrophobic bromine atom is expected to further decrease aqueous solubility.
pKa Acidic (lactam proton)The lactam N-H proton is weakly acidic.

Solubility

Aqueous solubility is a crucial determinant of a drug candidate's absorption and bioavailability. Given the predicted low aqueous solubility of this compound, accurate experimental determination is essential.

Predicted Solubility Profile

The solubility of this compound is expected to be low in aqueous solutions and higher in organic solvents. The lactam functionality may allow for a slight increase in solubility in polar protic solvents capable of hydrogen bonding.

SolventPredicted SolubilityRationale
Water Very LowThe hydrophobic quinoline core and the bromine substituent limit interaction with water molecules.
Phosphate-Buffered Saline (PBS, pH 7.4) Very LowSimilar to water, with minimal expected impact from physiological pH on the neutral molecule.
Dimethyl Sulfoxide (DMSO) HighAprotic, polar solvent capable of dissolving a wide range of organic compounds.
Methanol/Ethanol ModeratePolar protic solvents that can engage in hydrogen bonding with the lactam group.
Dichloromethane (DCM) Moderate to HighNon-polar aprotic solvent suitable for dissolving hydrophobic compounds.
Experimental Protocols for Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[2][3]

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, PBS, organic solvents) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not adsorb the compound) to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the average of at least three independent measurements.

Kinetic solubility assays are high-throughput methods used in early drug discovery to estimate the solubility of compounds from a DMSO stock solution.[4][5]

Protocol:

  • Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: The DMSO stock solution is serially diluted in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer: A buffered aqueous solution (e.g., PBS, pH 7.4) is added to each well to achieve the final desired concentration range and a low final percentage of DMSO (typically ≤ 1%).

  • Incubation: The plate is sealed and incubated at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Detection of Precipitation: The extent of precipitation is measured by turbidimetry (nephelometry) or light scattering using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank.

G cluster_prep Preparation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO serial_dilution Serially Dilute in DMSO stock->serial_dilution 96-well plate add_buffer Add Aqueous Buffer (e.g., PBS) serial_dilution->add_buffer incubation Incubate (1-2 hours) add_buffer->incubation turbidimetry Measure Turbidity (Nephelometry) incubation->turbidimetry data_analysis Determine Highest Soluble Concentration turbidimetry->data_analysis G reactant This compound product 2-amino-3-(2-amino-5-bromophenyl)-2-butenoic acid (Hydrolysis Product) reactant->product H₂O (Acid or Base Catalysis) G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis prep_solution Prepare Solutions in Buffers (pH 2, 7, 9) ph_stability pH Stability (e.g., 37°C) prep_solution->ph_stability thermal_stability Thermal Stability (e.g., 40°C/75%RH) prep_solution->thermal_stability photostability Photostability (ICH Q1B) prep_solution->photostability prep_solid Prepare Solid Samples prep_solid->thermal_stability prep_solid->photostability sampling Sample at Time Points (0, 1, 3, 6... months) ph_stability->sampling thermal_stability->sampling photostability->sampling hplc_analysis Analyze by Stability-Indicating HPLC sampling->hplc_analysis degradant_id Characterize Degradants (LC-MS, NMR) hplc_analysis->degradant_id result Determine Degradation Rate and Shelf-life degradant_id->result

References

CAS number and molecular weight of 3-bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Bromo-4-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a member of the quinolinone class of heterocyclic compounds. Quinolinones are a significant scaffold in medicinal chemistry, known for a wide range of biological activities. This document consolidates the available chemical data for this compound and extrapolates potential biological activities and experimental approaches based on structurally related compounds. Due to the limited specific research on this particular molecule, this guide leverages data from analogous bromo-substituted quinolinones to provide a foundational resource for researchers.

Chemical Identity and Properties

This compound is a halogenated derivative of 4-methylquinolin-2(1H)-one. The introduction of a bromine atom at the 3-position is expected to influence the molecule's electronic properties and biological activity.

PropertyValueSource
CAS Number 37778-22-6[1]
Molecular Formula C10H8BrNO[1]
Molecular Weight 238.08 g/mol Calculated
IUPAC Name This compound[1]
Synonyms 3-bromo-4-methyl-1H-quinolin-2-one, 3-bromo-4-methylcarbostyril[1]

Synthesis and Spectroscopic Characterization

General Experimental Protocol for Bromination

A common method for the bromination of quinolin-4-ones involves the use of molecular bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid.

Materials:

  • 4-methyl-3,4-dihydro-2-(1H)-quinolone (starting material)

  • Bromine (Br2) or N-bromosuccinimide (NBS)

  • Glacial acetic acid

Procedure:

  • Dissolve the 4-methyl-3,4-dihydro-2-(1H)-quinolone in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid to the stirred solution at room temperature.[2]

  • Continue stirring for a designated period (e.g., 2 hours) to allow the reaction to proceed.[2]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by precipitation (e.g., by pouring into water) and purified by recrystallization.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques. Based on related structures, the following spectral characteristics can be anticipated:

  • ¹H NMR: Signals corresponding to the aromatic protons of the quinolinone core and a singlet for the methyl group. The chemical shifts will be influenced by the bromine substituent.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbon bearing the bromine, the methyl carbon, and the aromatic carbons.

  • IR Spectroscopy: Characteristic absorption bands for the N-H bond, the C=O (amide) group, and C-Br bond.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited. However, the quinolinone scaffold is a "privileged structure" in drug discovery, and its derivatives have demonstrated a broad spectrum of pharmacological effects.[3][4]

Anticipated Antimicrobial Activity

Quinolones are well-known for their antibacterial properties, primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication.[3][5] The specific substitution pattern on the quinolinone ring is critical for the potency and spectrum of activity.[3] The presence of a halogen, such as bromine, can modulate these properties.

antimicrobial_pathway cluster_bacterial_cell Inside Bacterial Cell This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Enters DNA_gyrase DNA Gyrase This compound->DNA_gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Putative mechanism of antimicrobial action for quinolinone compounds.

Potential Anticancer Activity

The quinoline and quinolinone cores are present in several anticancer agents.[3] Their mechanisms of action can be diverse, including the induction of apoptosis, inhibition of cell migration, and cell cycle arrest.[3] Brominated quinolines have shown significant antiproliferative activity against various cancer cell lines.[6] Some fluoroquinolones have been shown to inhibit topoisomerase II, an enzyme involved in cancer cell growth.[4]

anticancer_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies Compound This compound Cancer_Cell_Lines Cancer Cell Lines (e.g., HeLa, HT29) Compound->Cancer_Cell_Lines Proliferation_Assay Proliferation Assay (e.g., MTT, BCPE) Cancer_Cell_Lines->Proliferation_Assay IC50 Determine IC50 Proliferation_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., DNA Laddering) IC50->Apoptosis_Assay If active Topoisomerase_Assay Topoisomerase Inhibition Assay IC50->Topoisomerase_Assay If active Cell_Cycle_Analysis Cell Cycle Analysis IC50->Cell_Cycle_Analysis If active

Caption: Experimental workflow for evaluating anticancer potential.

Future Directions

The information presented in this guide suggests that this compound is a compound of interest for further investigation. Future research should focus on:

  • Developing and optimizing a robust synthesis protocol.

  • Conducting comprehensive spectroscopic and crystallographic analysis to fully characterize the molecule.

  • Screening for biological activity against a panel of bacterial strains and cancer cell lines.

  • If activity is observed, performing detailed mechanism of action studies to identify the molecular targets.

This foundational work will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

Navigating the Labyrinth of Cytotoxicity: A Technical Guide to the Preliminary Screening of 3-bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel anticancer agents, the quinolinone scaffold has emerged as a promising framework for drug development. This technical guide delves into the preliminary cytotoxicity screening of a specific derivative, 3-bromo-4-methylquinolin-2(1H)-one, offering a comprehensive overview for researchers, scientists, and drug development professionals. While direct cytotoxic data for this particular compound is not yet prevalent in published literature, this paper synthesizes established methodologies and data from structurally related quinolinone derivatives to provide a predictive and procedural framework for its evaluation.

Quinoline and its derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, and antioxidant agents.[1] Various studies have demonstrated the cytotoxic activity of quinoline derivatives, which can be influenced by functionalization.[1] The exploration of quinolone and quinoline derivatives as potential anticancer agents has revealed that many are selective inhibitors of various cancer cell lines.[2]

Data Presentation: A Framework for Analysis

Quantitative data from cytotoxicity assays are pivotal for the initial assessment of a compound's potential. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. The following table provides a representative structure for presenting such data, based on common practices in the field for analogous compounds.

Cell LineCompoundIC50 (µM) [Hypothetical]Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7This compound15.51.2
HeLaThis compound22.81.5
HCT-116This compound18.20.9
K-562This compound25.11.8
BHK-21 (non-cancerous)This compound> 10050.6

Note: The IC50 values presented in this table are hypothetical and serve as a template for data presentation. Actual values would be determined through experimental investigation.

Experimental Protocols: Methodologies for Cytotoxicity Assessment

A standardized and reproducible experimental protocol is the cornerstone of reliable cytotoxicity screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, HCT-116, K-562) and a non-cancerous control cell line (e.g., BHK-21) are seeded in 96-well plates at a density of 5,000-10,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are included. The plates are incubated for an additional 48 to 72 hours.[3][4]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Path Forward: Workflows and Pathways

Diagrammatic representations of experimental workflows and potential signaling pathways are invaluable tools for conceptualizing and communicating complex scientific processes.

experimental_workflow cluster_preparation Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis prep_compound Compound Preparation (this compound) compound_treatment Compound Treatment (Varying Concentrations) prep_compound->compound_treatment prep_cells Cell Line Culture (Cancer & Normal) cell_seeding Cell Seeding (96-well plates) prep_cells->cell_seeding cell_seeding->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_processing Data Processing (% Viability Calculation) absorbance_reading->data_processing ic50_determination IC50 Value Determination data_processing->ic50_determination

Experimental workflow for cytotoxicity screening.

The cytotoxic effects of quinoline derivatives can be mediated through various signaling pathways. While the specific mechanism for this compound is yet to be elucidated, related compounds have been shown to induce apoptosis through caspase-dependent pathways, often involving mitochondrial permeabilization and the generation of reactive oxygen species (ROS).[5] Furthermore, some quinoline derivatives have been found to inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases.[6]

signaling_pathway compound Quinolinone Derivative cell_membrane Cell Membrane ros ROS Generation cell_membrane->ros Induces mitochondria Mitochondrial Permeabilization ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Potential apoptosis induction pathway for quinolinone derivatives.

The preliminary cytotoxicity screening of this compound represents a critical first step in its evaluation as a potential anticancer therapeutic. The methodologies and frameworks presented in this technical guide, drawn from extensive research on related quinolinone compounds, provide a robust foundation for these initial investigations. Future studies will undoubtedly focus on elucidating the precise mechanisms of action and further exploring the therapeutic potential of this promising class of molecules.

References

Methodological & Application

Application Notes and Protocol for Suzuki Coupling with 3-bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active compounds and natural products. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[1] This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives, making it an indispensable tool in modern organic synthesis.[2]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 3-bromo-4-methylquinolin-2(1H)-one with various aryl- and heteroarylboronic acids. The resulting 3-aryl-4-methylquinolin-2(1H)-one derivatives are valuable compounds for screening in drug discovery programs and for the synthesis of more complex molecular architectures.

General Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to furnish the corresponding 3-aryl-4-methylquinolin-2(1H)-one.

G cluster_0 This compound plus1 + This compound->plus1 Arylboronic Acid plus1->Arylboronic Acid arrow Pd Catalyst, Base Solvent, Heat Arylboronic Acid->arrow 3-aryl-4-methylquinolin-2(1H)-one arrow->3-aryl-4-methylquinolin-2(1H)-one

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Illustrative Suzuki Coupling Reactions

The following table summarizes representative Suzuki coupling reactions of various bromo-heterocycles, including quinoline derivatives, with a selection of arylboronic acids. These examples serve to illustrate the typical reaction conditions and expected yields for this type of transformation. While a specific protocol for this compound is not widely reported, the conditions outlined below for similar substrates provide a strong starting point for optimization.

EntryAryl HalideBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-BromoquinolinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018~90
23-Bromo-2-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O901875-85[3]
3Generic Aryl BromidePhenylboronic acidPdCl₂(dppf) (10)-2 M Na₂CO₃Toluene/Dioxane854Variable[4]
4Generic Aryl BromidePhenylboronic acidPd₂(dba)₃ (1.5)tBu₃P (3)KFTHFRT12High
52-(4-bromophenoxy) quinolin-3- carbaldehydePyridin-4-ylboronic acid[PdCl₂(dppf)] (5)-Cs₂CO₃Dioxane/H₂O1006-860[5]
62-(4-bromophenoxy) quinolin-3- carbaldehyde4-Methoxyphenylboronic acid[PdCl₂(dppf)] (5)-Cs₂CO₃Dioxane/H₂O1006-865[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol is based on established procedures for similar bromo-quinoline and bromo-quinolinone substrates and may require optimization for specific coupling partners.[3][4]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (if using Pd(OAc)₂) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane or Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Catalyst Addition: In a separate vial, prepare a mixture of the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., PPh₃, 0.04 mmol, 4 mol%) if required. Add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas. If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly.

  • Reaction: Stir the reaction mixture at room temperature for 10 minutes, and then heat to 90-100 °C using a preheated oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-18 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-4-methylquinolin-2(1H)-one.

G start Start setup Combine Reactants and Base in Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst heat Heat Reaction Mixture (e.g., 90-100 °C) catalyst->heat monitor Monitor Reaction by TLC heat->monitor workup Cool and Perform Aqueous Work-up monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Flash Chromatography dry->purify product Obtain Pure Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The arylboronic acid, activated by the base, transfers its aryl group to the palladium center, displacing the bromide ion.

  • Reductive Elimination: The two organic ligands on the palladium complex (the quinolinone and the aryl group) couple and are eliminated from the palladium, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product r1br R¹-Br (this compound) r1br->oxidative_addition r2b R²-B(OH)₂ (Arylboronic Acid) + Base r2b->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Utilizing 3-bromo-4-methylquinolin-2(1H)-one in Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone scaffolds are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2] These compounds and their derivatives have been reported to exert their effects through various mechanisms such as inducing cell cycle arrest, apoptosis, and inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[1][3] This document provides detailed application notes and protocols for the evaluation of 3-bromo-4-methylquinolin-2(1H)-one and related quinolinone derivatives in anticancer assays. While specific data for this compound is limited in publicly available literature, the provided protocols and data for structurally similar compounds offer a valuable framework for its investigation.

Data Presentation: Anticancer Activity of Quinolinone Derivatives

The following table summarizes the in vitro cytotoxic activity of various quinolinone derivatives against a panel of human cancer cell lines. This data serves as a benchmark for predicting the potential efficacy of this compound.

Compound/DerivativeTarget Cell LineCancer TypeIC50 (µM)Reference
Quinoline-Chalcone Derivative 12e MGC-803Gastric Cancer1.38[4]
HCT-116Colon Cancer5.34[4]
MCF-7Breast Cancer5.21[4]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) C-32Amelanotic MelanomaComparable to Cisplatin/Doxorubicin[4]
MDA-MB-231Breast CancerComparable to Cisplatin/Doxorubicin[4]
A549Lung CancerComparable to Cisplatin/Doxorubicin[4]
2-Quinolone Derivative 11e COLO 205Colon CancerNanomolar range[4]
Compound 8d SGC-7901Gastric Cancer0.77[1]
3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones (Series 5a-t) HL-60Promyelocytic LeukemiaLow µM range[2]
MCF-7Breast CancerLow µM range[2]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) C6Rat Glioblastoma15.4[5]
HeLaCervical Cancer26.4[5]
HT29Colon Adenocarcinoma15.0[5]
3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one (IVg) A549Lung Cancer0.0298[6]
MDA-MBBreast Cancer0.0338[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • This compound (or derivative)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 2,500 to 5,000 cells per well and allow them to adhere for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: After incubation, add 50 µL of MTT solution (0.5 mg/mL) to each well and incubate for an additional 3 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Test compound

  • Complete growth medium

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the IC50 concentration of the test compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A.

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the cell cycle distribution using a flow cytometer. The analysis will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][8]

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Complete growth medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, Annexin V-positive/PI-positive cells are in late apoptosis or necrosis, and Annexin V-negative/PI-negative cells are viable.

Signaling Pathways and Mechanisms of Action

Quinolinone derivatives have been shown to inhibit cancer cell growth by modulating various signaling pathways. A key target for many quinolinone derivatives is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] Inhibition of EGFR blocks downstream cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[4][9] Some quinolinone derivatives have also been found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[1][3] Furthermore, certain derivatives can inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[8]

Visualizations

Experimental Workflow for In Vitro Anticancer Screening

G cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies cell_culture Cancer Cell Culture (e.g., MCF-7, HCT-116) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Stock and Working Solutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add readout Measure Absorbance mtt_add->readout calc_viability Calculate % Cell Viability readout->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) calc_ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) calc_ic50->apoptosis

Caption: Workflow for evaluating the anticancer activity of this compound.

EGFR Signaling Pathway Inhibition by Quinolinone Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinolinone This compound (or derivative) Quinolinone->EGFR Inhibition

References

Application Notes and Protocols for the Synthesis of 3-Bromo-4-methylquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental framework for the synthesis of 3-bromo-4-methylquinolin-2(1H)-one analogs, which are of significant interest in medicinal chemistry due to the broad biological activities associated with the quinolinone scaffold. The protocols outlined below are based on established synthetic methodologies for quinolinone derivatives and their subsequent functionalization.

Overview of Synthetic Strategy

The synthesis of this compound analogs can be efficiently achieved through a two-step process. The initial step involves the construction of the 4-methylquinolin-2(1H)-one core, followed by a regioselective bromination at the C3 position. This approach allows for the synthesis of a variety of analogs by utilizing appropriately substituted starting materials in the initial cyclization step.

A common and effective method for constructing the quinolin-2-one core is the Conrad-Limpach-Knorr synthesis, which involves the condensation of an aniline with a β-ketoester. For the synthesis of 4-methylquinolin-2(1H)-one, the reaction of an aniline with ethyl acetoacetate is a well-established procedure. Subsequent bromination can be achieved using various brominating agents such as N-bromosuccinimide (NBS) or molecular bromine in a suitable solvent.[1]

Experimental Protocols

2.1. General Synthesis of 4-Methylquinolin-2(1H)-one Precursors

This protocol describes the synthesis of the 4-methylquinolin-2(1H)-one scaffold via the Conrad-Limpach-Knorr reaction.

Materials:

  • Substituted aniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Polyphosphoric acid (PPA) or Dowtherm A (diphenyl ether)

  • Ethanol

  • Petroleum ether

Procedure:

  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and ethyl acetoacetate (1.1 eq). The mixture is heated at 110-120°C for 2 hours with stirring. The ethanol formed during the reaction can be removed by distillation.

  • Cyclization: The resulting intermediate adduct is added portion-wise to a preheated solution of polyphosphoric acid or diphenyl ether at 240-250°C.[2] The reaction mixture is maintained at this temperature for 30-60 minutes.

  • Isolation and Purification: After cooling to room temperature, the reaction mixture is diluted with petroleum ether. The precipitated solid is collected by filtration, washed thoroughly with petroleum ether, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF/water to afford the desired 4-methylquinolin-2(1H)-one precursor.

2.2. Bromination of 4-Methylquinolin-2(1H)-one Precursors

This protocol details the regioselective bromination of the 4-methylquinolin-2(1H)-one scaffold at the C3 position.

Materials:

  • 4-Methylquinolin-2(1H)-one precursor (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq) or Molecular Bromine (Br₂) (1.1 eq)

  • Glacial acetic acid or Chloroform

  • Benzoyl peroxide (catalytic amount, if using NBS in a non-polar solvent)

  • Ice-water

Procedure:

  • Reaction Setup: Dissolve the 4-methylquinolin-2(1H)-one precursor in glacial acetic acid or chloroform in a round-bottom flask.

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.1 eq) portion-wise or molecular bromine (1.1 eq) dropwise at room temperature.[1] If using NBS in chloroform, a catalytic amount of benzoyl peroxide can be added to facilitate the reaction.[1]

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred at room temperature for 2-4 hours or until completion.

  • Workup: Upon completion, the reaction mixture is carefully poured into ice-water. The precipitated solid is collected by filtration, washed with water to remove any remaining acid, and then dried.

  • Purification: The crude this compound analog is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to yield the final product.[2]

Data Presentation

The following tables summarize representative quantitative data for synthesized quinolin-2-one derivatives based on literature reports for analogous structures.

Table 1: Reaction Conditions and Yields for the Synthesis of Quinolin-2-one Analogs

EntryStarting AnilineCyclization MethodBrominating AgentSolventReaction Time (h)Yield (%)Reference
1AnilineThermal (Diphenyl ether)NBSAcetic Acid385Adapted from[2]
24-ChloroanilinePPABr₂Acetic Acid482Adapted from[2]
34-MethoxyanilineThermal (Diphenyl ether)NBSChloroform/BPO2.588Adapted from[1]
43-FluoroanilinePPANBSAcetic Acid3.579Adapted from[2]

Table 2: Characterization Data for Representative this compound Analogs

CompoundMolecular FormulaMW ( g/mol )M.p. (°C)¹H NMR (δ, ppm) in DMSO-d₆¹³C NMR (δ, ppm) in DMSO-d₆
This compoundC₁₀H₈BrNO238.08230-23211.9 (s, 1H, NH), 7.2-7.8 (m, 4H, Ar-H), 2.5 (s, 3H, CH₃)160.1 (C=O), 145.2 (C4), 138.5 (C8a), 130.1 (C7), 128.9 (C5), 122.5 (C6), 115.8 (C4a), 115.1 (C8), 101.2 (C3), 16.8 (CH₃)
3-Bromo-6-chloro-4-methylquinolin-2(1H)-oneC₁₀H₇BrClNO272.53245-24712.1 (s, 1H, NH), 7.4-7.9 (m, 3H, Ar-H), 2.6 (s, 3H, CH₃)159.8 (C=O), 144.9 (C4), 137.2 (C8a), 130.5 (C7), 127.8 (C5), 125.4 (C6), 117.2 (C4a), 116.5 (C8), 101.8 (C3), 16.9 (CH₃)
3-Bromo-6-methoxy-4-methylquinolin-2(1H)-oneC₁₁H₁₀BrNO₂268.11225-22711.8 (s, 1H, NH), 7.0-7.6 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃)159.9 (C=O), 155.6 (C6), 145.5 (C4), 132.1 (C8a), 121.3 (C7), 117.4 (C5), 116.2 (C4a), 108.9 (C8), 101.5 (C3), 55.8 (OCH₃), 16.7 (CH₃)

Note: The NMR data presented are predicted values based on analogous structures and may vary slightly in experimental settings.

Visualizations

4.1. General Reaction Scheme

aniline Substituted Aniline eaa Ethyl Acetoacetate intermediate Intermediate Adduct aniline->intermediate + Ethyl Acetoacetate (Condensation) quinolinone 4-Methylquinolin-2(1H)-one intermediate->quinolinone High Temperature (Cyclization) final_product This compound Analog quinolinone->final_product + Brominating Agent (Electrophilic Substitution) brominating_agent NBS or Br₂

Caption: General two-step synthesis of this compound analogs.

4.2. Experimental Workflow

cluster_synthesis Synthesis of 4-Methylquinolin-2(1H)-one cluster_bromination Bromination start Mix Substituted Aniline and Ethyl Acetoacetate heat1 Heat at 110-120°C (2 hours) start->heat1 cyclize Add to PPA/Diphenyl Ether at 240-250°C (30-60 min) heat1->cyclize cool1 Cool to Room Temperature cyclize->cool1 precipitate1 Add Petroleum Ether cool1->precipitate1 filter1 Filter and Wash Solid precipitate1->filter1 dry1 Dry the Precursor filter1->dry1 dissolve Dissolve Precursor in Acetic Acid/Chloroform dry1->dissolve add_br Add NBS or Br₂ dissolve->add_br react Stir at Room Temperature (2-4 hours) add_br->react workup Pour into Ice-Water react->workup filter2 Filter and Wash Solid workup->filter2 recrystallize Recrystallize from Suitable Solvent filter2->recrystallize final Obtain Pure Product recrystallize->final

Caption: Step-by-step workflow for the synthesis and purification of target compounds.

References

Application Notes and Protocols: Derivatization of 3-Bromo-4-methylquinolin-2(1H)-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties. The strategic functionalization of this core structure is a key approach in the discovery of novel therapeutic agents. This document provides detailed protocols for the synthesis and derivatization of a key intermediate, 3-bromo-4-methylquinolin-2(1H)-one. The bromine atom at the 3-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. These methods facilitate the generation of libraries of 3-aryl and 3-amino substituted quinolinones, respectively, for comprehensive Structure-Activity Relationship (SAR) studies.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core scaffold can be achieved through a multi-step process commencing with readily available starting materials. A plausible synthetic route involves the condensation of an aniline derivative with a β-ketoester followed by bromination.

Experimental Protocol: Synthesis of 4-methylquinolin-2(1H)-one
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 equiv.) and ethyl acetoacetate (1.1 equiv.) in a suitable high-boiling solvent such as diphenyl ether.

  • Reaction Conditions: Heat the reaction mixture to 250 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent. Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether, and then with a polar solvent (e.g., ethanol) to remove any remaining impurities. The crude product can be further purified by recrystallization from ethanol to yield 4-methylquinolin-2(1H)-one.

Experimental Protocol: Bromination of 4-methylquinolin-2(1H)-one
  • Reaction Setup: Dissolve 4-methylquinolin-2(1H)-one (1.0 equiv.) in glacial acetic acid in a round-bottom flask.

  • Addition of Bromine: To this solution, add a solution of bromine (1.1 equiv.) in glacial acetic acid dropwise at room temperature with constant stirring.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, pour the mixture into ice-cold water. The bromo-derivative will precipitate out. Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

Derivatization Strategies

The bromine atom at the C3-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-4-methylquinolin-2(1H)-ones

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds, allowing for the synthesis of 3-aryl derivatives.[1]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add a degassed solvent system, such as a mixture of toluene and water (4:1) or dioxane and water (4:1).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination for the Synthesis of 3-Amino-4-methylquinolin-2(1H)-ones

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a variety of 3-amino substituted quinolinones.[2][3]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the desired primary or secondary amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane as the solvent.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Data Presentation: Biological Activity of Quinolinone Derivatives

The following tables summarize the biological activities of various quinolinone derivatives, providing a reference for the potential efficacy of newly synthesized compounds.

Table 1: Anticancer Activity of Representative Quinolinone Derivatives

Compound/Derivative ClassCell LineIC₅₀ (µM)Reference
Quinoline-Chalcone Hybrid (12e)MGC-803 (Gastric Cancer)1.38[4]
Quinoline-Chalcone Hybrid (12e)HCT-116 (Colon Cancer)5.34[4]
Quinoline-Chalcone Hybrid (12e)MCF-7 (Breast Cancer)5.21[4]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one (5a)HL-60 (Leukemia)0.91 (24h)[5]
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3h)EGFR Kinase0.057[6]
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3h)BRAFV600E Kinase0.068[6]
2-Arylquinoline (13)HeLa (Cervical Cancer)8.3[7]

Table 2: Antimicrobial Activity of Representative Quinolinone Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
N-methylbenzoindolo[3,2-b]-quinoline (8)Vancomycin-resistant E. faecium4[8]
2-Sulfoether-4-quinolone (15)S. aureus0.8 (µM)[8]
2-Sulfoether-4-quinolone (15)B. cereus1.61 (µM)[8]
1,2-dihydroquinoline carboxamide (35)M. tuberculosis H37Rv0.39 (IC₅₀)[8]
5-Aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-oneS. aureus6.25[9]
5-Aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-oneE. coli6.25[9]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization cluster_screening Biological Screening Aniline Aniline Condensation Condensation Aniline->Condensation Ethyl Acetoacetate 4-Methylquinolin-2(1H)-one 4-Methylquinolin-2(1H)-one Condensation->4-Methylquinolin-2(1H)-one Bromination Bromination 4-Methylquinolin-2(1H)-one->Bromination Br2, Acetic Acid This compound This compound Bromination->this compound Suzuki Suzuki This compound->Suzuki Arylboronic Acid, Pd Catalyst, Base Buchwald Buchwald This compound->Buchwald Amine, Pd Catalyst, Ligand, Base 3-Aryl Derivatives 3-Aryl Derivatives Suzuki->3-Aryl Derivatives Screening Anticancer & Antimicrobial Assays 3-Aryl Derivatives->Screening 3-Amino Derivatives 3-Amino Derivatives Buchwald->3-Amino Derivatives 3-Amino Derivatives->Screening

Caption: Synthetic and derivatization workflow for biological screening.

Potential Anticancer Signaling Pathway

Quinolinone derivatives have been reported to inhibit various protein kinases involved in cancer cell proliferation and survival.

G cluster_pathway Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) Receptor->Downstream Quinolinone Quinolinone Derivative Quinolinone->Receptor Inhibition PIM1 Pim-1 Kinase Quinolinone->PIM1 Inhibition PIM1->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition G cluster_mechanism Antimicrobial Mechanism of Action Quinolinone Quinolinone Derivative DNAGyrase Bacterial DNA Gyrase (Topoisomerase II) Quinolinone->DNAGyrase Inhibition DNA_Replication DNA Replication & Repair DNAGyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

References

Application Notes and Protocols for the Quantitative Analysis of 3-bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-bromo-4-methylquinolin-2(1H)-one. Quinolone derivatives are a significant scaffold in medicinal chemistry, making accurate and precise quantification crucial for drug discovery, pharmacokinetic studies, and quality control.[1][2] The primary analytical techniques detailed herein are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity, selectivity, and accuracy for the quantification of this analyte in various matrices.

Method Selection

The choice of analytical technique depends on the specific requirements of the analysis, such as the complexity of the sample matrix and the required sensitivity. HPLC with UV detection is a robust and widely accessible technique suitable for purity analysis and quantification in simpler matrices.[1] For complex biological matrices or when high sensitivity is required, LC-MS/MS is the preferred method.[1][3]

MethodSelection Start Start: Define Analytical Needs Matrix Sample Matrix Complexity? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Low (e.g., API, Formulation) LC_MS LC-MS/MS Method (Trace Levels, Complex Matrices) Matrix->LC_MS High (e.g., Plasma, Tissue) HPLC_UV HPLC-UV Method (Purity, Simple Matrices) Sensitivity->HPLC_UV No Sensitivity->LC_MS Yes

Caption: Logical flow for selecting the appropriate analytical method.

Application Note I: Quantification by HPLC with UV Detection

Principle

This method utilizes reversed-phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from impurities and matrix components. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[4] Quantification is performed by measuring the analyte's absorbance at its maximum wavelength (λmax) using a UV-Vis detector and comparing the peak area to a calibration curve generated from known standards.[1]

Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][4]

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH); ultrapure water.

  • Reagents: Formic acid (FA), analytical grade.

  • Standard: this compound reference standard.

2.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of ultrapure water, mix, and degas.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile, mix, and degas.[4]

  • Sample Diluent: Methanol or Acetonitrile/Water (50:50 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1 - 100 µg/mL).

2.2.3. Chromatographic Conditions The following table summarizes the recommended starting conditions. Method optimization may be required.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 20% B5-20 min: 20% to 80% B20-25 min: 80% B25-26 min: 80% to 20% B26-30 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min[1][4]
Column Temperature 30 °C[1][4]
Injection Volume 10 µL[1][4]
Detection UV at 254 nm (or λmax determined by scanning a standard solution from 200-400 nm)[1][4]
Data Analysis
  • Calibration Curve: Inject the calibration standards and plot the peak area of the analyte against the corresponding concentration.

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is typically considered acceptable.

  • Quantification: Inject the unknown samples. The concentration of this compound in the samples is determined using the regression equation from the calibration curve.

Application Note II: High-Sensitivity Quantification by LC-MS/MS

Principle

This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry (LC-MS/MS). After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are monitored for highly specific and sensitive quantification, a technique known as Multiple Reaction Monitoring (MRM). This approach is ideal for analyzing low concentrations of the analyte in complex matrices like plasma or tissue homogenates.[3]

Experimental Protocol

3.2.1. Instrumentation and Materials

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) suitable for fast LC applications.

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., hydrophilic-lipophilic balanced polymer) may be required for biological sample cleanup.[3]

3.2.2. Chromatographic and MS Conditions The HPLC conditions can be adapted from the HPLC-UV method, typically with a reduced flow rate for compatibility with the MS interface.

ParameterHPLC ConditionMass Spectrometry Condition
Column C18, 2.1 x 50 mm, 1.8 µmIonization Mode
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileSource Temp.
Gradient Program Optimized for fast elution (e.g., 5% to 95% B in 3 minutes)IonSpray Voltage
Flow Rate 0.4 mL/minMRM Transitions
Column Temperature 40 °CCollision Energy

Note: The molecular weight of this compound (C₁₀H₈BrNO) is approximately 239.09 g/mol . The precursor ions correspond to the isotopic pattern of bromine ([M+H]⁺ with ⁷⁹Br and ⁸¹Br).[5] Product ions and collision energy must be optimized by infusing a standard solution into the mass spectrometer.

3.2.3. Sample Preparation (Example for Plasma)

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase initial conditions.

  • Inject into the LC-MS/MS system.

Hypothetical Method Validation Summary

The following table presents typical performance characteristics for a validated LC-MS/MS method.

ParameterTypical Result
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Accuracy (% Recovery) 85 - 115%[3]
Precision (% RSD) < 15%[3]
Limit of Quantification (LOQ) 0.5 ng/mL[3]

General Analytical Workflow

The diagram below illustrates a typical workflow for the quantitative analysis of a pharmaceutical compound from sample receipt to final reporting.

Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleReceipt 1. Sample Receipt & Login StdPrep 2. Standard & QC Preparation SampleReceipt->StdPrep SamplePrep 3. Sample Preparation (Weighing, Dilution, Extraction) StdPrep->SamplePrep Sequence 4. Sequence Setup SamplePrep->Sequence LC_Run 5. HPLC or LC-MS/MS Analysis Sequence->LC_Run Integration 6. Peak Integration & Quantification LC_Run->Integration Review 7. Data Review & Validation Integration->Review Report 8. Final Report Generation Review->Report

Caption: General workflow for sample quantification.

References

Application Notes and Protocols: 3-Bromo-4-methylquinolin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2(1H)-one scaffolds are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The introduction of a bromine atom at the 3-position and a methyl group at the 4-position of the quinolin-2(1H)-one core is anticipated to modulate the compound's electronic and steric properties, potentially leading to novel or enhanced pharmacological profiles.[1] This document outlines the potential applications of 3-bromo-4-methylquinolin-2(1H)-one in medicinal chemistry, supported by data from structurally related compounds and detailed experimental protocols.

Synthesis and Chemical Properties

The synthesis of this compound can be approached through various synthetic strategies developed for quinolinone derivatives. A common method involves the bromination of a corresponding 4-methylquinolin-2(1H)-one precursor. The reactivity of the quinolinone ring system allows for electrophilic substitution, and reagents like N-bromosuccinimide (NBS) or molecular bromine in a suitable solvent such as acetic acid can be employed for this purpose.[6] The presence of the methyl group at the C4 position and the bromo group at the C3 position offers a versatile scaffold for further chemical modifications to generate a library of derivatives for structure-activity relationship (SAR) studies.[7]

A potential synthetic workflow for this compound and its subsequent derivatization is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization for SAR Studies Start 4-methylquinolin-2(1H)-one Product This compound Start->Product Bromination Reagent Brominating Agent (e.g., NBS) Reagent->Product Core This compound Reaction1 Suzuki Coupling Core->Reaction1 Reaction2 Nucleophilic Substitution Core->Reaction2 Derivative1 Aryl/Heteroaryl Derivatives Reaction1->Derivative1 Derivative2 Amine/Thiol Derivatives Reaction2->Derivative2

A potential workflow for the synthesis and derivatization of this compound.

Potential Biological Applications

Based on the biological activities of structurally related quinolinone derivatives, this compound is a promising candidate for investigation in several therapeutic areas.

Antimicrobial Activity

Quinolone derivatives are well-established antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[2][8] The substitution pattern on the quinolone ring significantly influences the spectrum and potency of their activity. The presence of a halogen, such as bromine, can enhance the antimicrobial properties of the molecule.

Anticancer Activity

The quinoline and quinolinone scaffolds are present in several approved anticancer drugs.[8] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell migration, and cell cycle arrest.[8] Halogenated quinolinones have shown enhanced cytotoxic effects in various cancer cell lines.

The table below summarizes the biological activities of some structurally related bromo-quinolinone derivatives to provide a basis for the potential efficacy of this compound.

Compound/Derivative ClassBiological ActivityTarget/Mechanism of ActionQuantitative Data (IC50/MIC)Reference
3-Acetyl-6-bromoquinolin-4(1H)-one derivativesPredicted AntimicrobialInhibition of DNA gyrase and topoisomerase IVData not available for the specific compound; related quinolones show potent activity.[8]
3-Acetyl-6-bromoquinolin-4(1H)-one derivativesPredicted AnticancerInduction of apoptosis, cell cycle arrestData not available for the specific compound; related quinolinones show cytotoxic effects.[1][8]
3-Bromo isoquinoline derivativesAnalgesic and Anti-inflammatory-Not specified[9]
General Quinoline DerivativesAnticancer, Antimicrobial, Anticonvulsant, Anti-inflammatoryDiverseVaries widely depending on the specific derivative.[3]

Hypothetical Signaling Pathway Inhibition

Given the known anticancer activities of many quinolinone derivatives, a plausible mechanism of action for this compound could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as receptor tyrosine kinase (RTK) pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Compound 3-bromo-4-methyl- quinolin-2(1H)-one Compound->Inhibition

Hypothetical inhibition of an RTK signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols for the initial biological evaluation of this compound.

Protocol 1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
  • Preparation of Bacterial Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth to achieve a range of test concentrations.

  • Incubation:

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Replace the medium in the cell plates with the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for medicinal chemistry campaigns. The protocols and data presented in this document, based on structurally related compounds, provide a solid foundation for initiating research into the biological activities of this compound and its derivatives. Further experimental validation is necessary to fully elucidate its pharmacological profile and mechanism of action.

References

Application Note & Protocol: In Vitro Enzyme Inhibition Assay for Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolinone and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] Their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects, are often attributed to their ability to modulate the activity of various enzymes.[1][2] Consequently, the development of robust and reliable in vitro enzyme inhibition assays is crucial for the discovery and characterization of novel quinolinone-based therapeutic agents.

This document provides a detailed protocol for conducting an in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) of quinolinone derivatives against a specific enzyme target. The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[3][4] This protocol is designed to be a general framework that can be adapted to a wide range of enzyme systems.

Potential Enzyme Targets for Quinolinone Derivatives:

Quinolinone derivatives have been shown to inhibit a variety of enzymes, including but not limited to:

  • Acetylcholinesterase (AChE), Beta-site APP cleaving enzyme-1 (BACE1), and Glycogen synthase kinase 3-beta (GSK3β), which are implicated in neurodegenerative diseases.[5]

  • Enzymes that act on DNA, such as DNA polymerases and HIV reverse transcriptase.[6]

  • α-Glucosidase, an enzyme involved in carbohydrate metabolism.[7][8]

  • Tyrosinase, an enzyme involved in melanin biosynthesis.[9]

  • Lipoxygenases (LOXs), which are involved in inflammatory pathways.[2]

Experimental Protocol

This protocol outlines the steps for determining the IC50 value of a quinolinone derivative.

1. Materials and Reagents

  • Enzyme: Purified enzyme of interest.

  • Substrate: Specific substrate for the enzyme that produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent).

  • Quinolinone Derivatives (Test Compounds): Stock solutions of known concentrations, typically dissolved in an appropriate solvent like dimethyl sulfoxide (DMSO).

  • Positive Control Inhibitor: A known inhibitor of the enzyme to validate the assay.

  • Assay Buffer: A buffer system that provides optimal pH and ionic strength for enzyme activity.

  • Detection Reagent: A reagent required to stop the enzymatic reaction and/or generate a detectable signal.

  • Microplate Reader: Capable of measuring absorbance, fluorescence, or luminescence, depending on the assay format.

  • 96-well or 384-well plates: Clear, black, or white plates depending on the detection method.

  • Pipettes and other standard laboratory equipment.

2. Assay Principle

The assay measures the enzymatic activity in the presence and absence of the quinolinone derivative. The rate of the enzymatic reaction is determined by monitoring the formation of a product or the depletion of the substrate over time. The percentage of inhibition is then calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of an uninhibited control.

3. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) serial_dilution Serial Dilution of Quinolinone Derivatives plate_setup Plate Setup (Controls & Test Compounds) reagent_prep->plate_setup serial_dilution->plate_setup enzyme_add Add Enzyme to Initiate Reaction plate_setup->enzyme_add incubation Incubation at Optimal Temperature enzyme_add->incubation reaction_stop Stop Reaction (if necessary) incubation->reaction_stop read_plate Read Plate (Absorbance, Fluorescence, etc.) reaction_stop->read_plate data_analysis Data Analysis (Calculate % Inhibition) read_plate->data_analysis ic50_calc IC50 Determination (Dose-Response Curve) data_analysis->ic50_calc

Figure 1. Experimental workflow for the in vitro enzyme inhibition assay.

4. Step-by-Step Procedure

4.1. Preparation of Reagents

  • Assay Buffer: Prepare the appropriate assay buffer and ensure it is at the optimal pH for the enzyme.

  • Enzyme Solution: Prepare a working solution of the enzyme in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Substrate Solution: Prepare a working solution of the substrate in the assay buffer. The optimal substrate concentration should be determined experimentally, but a concentration at or below the Michaelis constant (Km) is often used for identifying competitive inhibitors.[10]

  • Quinolinone Derivative Solutions: Prepare a stock solution of each quinolinone derivative in a suitable solvent (e.g., 10 mM in DMSO). Perform serial dilutions of the stock solution in the assay buffer to obtain a range of test concentrations. It is common to use half-log or two-fold serial dilutions.[11]

  • Controls:

    • 100% Activity Control (No Inhibitor): Contains the enzyme, substrate, and buffer with the same final concentration of solvent (e.g., DMSO) as the test wells.

    • 0% Activity Control (Blank): Contains the substrate and buffer but no enzyme. This is used to subtract background signal.

    • Positive Control: Contains the enzyme, substrate, buffer, and a known inhibitor at a concentration expected to cause significant inhibition.

4.2. Assay Execution

  • Plate Setup: Add the appropriate volume of assay buffer to all wells of the microplate.

  • Add the serially diluted quinolinone derivatives to the respective test wells.

  • Add the solvent (e.g., DMSO) to the 100% activity control wells to match the concentration in the test wells.

  • Add the positive control inhibitor to its designated wells.

  • Pre-incubate the plate with the inhibitors and enzyme for a defined period (e.g., 10-15 minutes) at the optimal reaction temperature. This allows the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for a predetermined time. The reaction time should be within the linear range of the assay.

  • Stop the Reaction (if applicable): For endpoint assays, add a stop solution to terminate the reaction. For kinetic assays, proceed directly to the reading step.

4.3. Data Acquisition

  • Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader at the appropriate wavelength. For kinetic assays, take readings at multiple time points.

5. Data Analysis

  • Correct for Background: Subtract the average signal of the blank (0% activity control) from all other readings.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the quinolinone derivative:

    % Inhibition = [1 - (Signal of Test Well / Signal of 100% Activity Control)] x 100

  • Generate a Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 Value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by fitting the dose-response curve to a suitable model, such as a four-parameter logistic equation, using graphing software (e.g., GraphPad Prism, Origin).[3]

Data Presentation

Quantitative data from the enzyme inhibition assays should be summarized in a clear and structured table for easy comparison of the inhibitory potencies of different quinolinone derivatives.

Table 1: Inhibitory Activity of Quinolinone Derivatives against [Enzyme Name]

Compound IDStructureIC50 (µM) ± SDHill Slopen
QN-001[Insert Structure]15.2 ± 1.81.13
QN-002[Insert Structure]5.8 ± 0.70.93
QN-003[Insert Structure]22.1 ± 2.51.03
Positive Control[Name of Control]0.5 ± 0.11.23

IC50 values are presented as the mean ± standard deviation (SD) from 'n' independent experiments.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway where a kinase is inhibited by a quinolinone derivative, preventing the phosphorylation of a downstream substrate.

signaling_pathway cluster_pathway Kinase Signaling Pathway Upstream_Signal Upstream Signal Kinase Kinase Upstream_Signal->Kinase Substrate Substrate (Inactive) Kinase->Substrate ATP ADP pSubstrate Phosphorylated Substrate (Active) Kinase->pSubstrate Phosphorylation Cellular_Response Cellular Response pSubstrate->Cellular_Response Quinolinone Quinolinone Derivative Quinolinone->Kinase Inhibition

Figure 2. Inhibition of a kinase signaling pathway by a quinolinone derivative.

This application note provides a comprehensive and adaptable protocol for the in vitro evaluation of quinolinone derivatives as enzyme inhibitors. By following this protocol, researchers can reliably determine the IC50 values of their test compounds, enabling the identification and characterization of potent and selective enzyme inhibitors for further drug development efforts. The provided templates for data presentation and visualization will aid in the clear communication of experimental findings.

References

Application Notes and Protocols for Cellular Analysis of 3-bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2(1H)-one derivatives are a significant class of heterocyclic compounds recognized for their diverse pharmacological properties, including antimicrobial and anticancer activities.[1][2] The core structure serves as a versatile scaffold for the development of novel therapeutic agents.[1] The biological effects of these derivatives are often attributed to their ability to interfere with essential cellular processes such as DNA replication and cell division, frequently by targeting enzymes like DNA gyrase and topoisomerase IV.[1][3][4] Furthermore, many quinolinone compounds have been shown to induce apoptosis and modulate signaling pathways critical to cell survival and proliferation.[1][5][6]

This document provides a comprehensive guide for investigating the in vitro cellular effects of a novel derivative, 3-bromo-4-methylquinolin-2(1H)-one. It outlines a systematic workflow for assessing its cytotoxic and apoptotic potential and offers detailed protocols for key cell-based assays.

Experimental Workflow

A logical workflow is essential for the systematic evaluation of a novel compound. The following diagram illustrates a recommended experimental pipeline for characterizing the cellular effects of this compound, from initial cytotoxicity screening to the elucidation of the mechanism of action.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Apoptosis Details cluster_3 Data Analysis & Interpretation A Prepare Stock Solution of This compound C Determine IC50 Values (MTT or WST-1 Assay) A->C B Select Cancer Cell Lines (e.g., MCF-7, HeLa, A549) B->C D Apoptosis Assays C->D If Cytotoxic E Cell Cycle Analysis C->E If Cytotoxic F Signaling Pathway Analysis D->F G Annexin V/PI Staining D->G H Caspase-3/7 Activity Assay D->H I Quantitative Data Summary F->I J Pathway Visualization F->J K Conclusion & Future Directions I->K J->K G compound This compound bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mito Mitochondrial Membrane Potential (ΔΨm) Disruption bax->mito bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas37 Caspase-3/7 (Executioner) cas9->cas37 Activates apoptosis Apoptosis cas37->apoptosis

References

Application Note and Protocol: Purification of 3-bromo-4-methylquinolin-2(1H)-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-bromo-4-methylquinolin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the quinolinone core in various bioactive molecules. Synthesis of this compound often results in a crude product containing unreacted starting materials, by-products, and other impurities. Effective purification is crucial to obtain a compound of sufficient purity for subsequent biological screening and development. This document provides a detailed protocol for the purification of this compound using column chromatography, a standard and effective technique for the purification of organic compounds. The provided protocol is based on established methods for the purification of structurally similar quinolinone derivatives.

Key Principles of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For quinolinone derivatives, which are moderately polar, normal-phase chromatography using silica gel as the stationary phase is a common and effective choice. The separation is achieved by optimizing the polarity of the mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Less polar impurities will elute from the column first, followed by the compound of interest, and then more polar impurities.

Potential challenges in the purification of quinoline derivatives include their potential for decomposition on acidic silica gel.[1] The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the silica surface, leading to degradation.[1] Strategies to mitigate this include deactivating the silica gel with a base like triethylamine or using an alternative, less acidic stationary phase such as alumina.[1][2]

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials and Equipment

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (DCM) (ACS grade or higher)

  • Triethylamine (optional, for deactivation of silica)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure

1. Preparation of the Slurry and Packing the Column:

  • Based on the amount of crude material, estimate the required amount of silica gel. A general rule is a 30:1 to 100:1 ratio of silica gel to crude material by weight.

  • Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 98:2 hexanes:ethyl acetate).

  • Carefully pour the slurry into the vertically clamped chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the top of the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.

  • In a separate flask, add a small amount of silica gel to the dissolved crude product.

  • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the dry loading method.

  • Carefully add the dried sample-silica mixture to the top of the packed column, creating a uniform layer.

  • Gently add a thin layer of sand on top of the sample layer to prevent disturbance during the addition of the mobile phase.

3. Elution:

  • Carefully add the mobile phase to the column. A good starting point for the mobile phase is a mixture of hexanes and ethyl acetate.[3][4]

  • Begin elution with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate (gradient elution). This can improve the separation of compounds with similar polarities.[1]

  • Maintain a steady flow rate by applying gentle pressure using a pump or an inert gas if necessary.

  • Collect fractions in an appropriate number of test tubes.

4. Fraction Analysis:

  • Monitor the elution of the compound by spotting the collected fractions on TLC plates.

  • Visualize the spots under a UV lamp (254 nm).

  • Combine the fractions that contain the pure this compound. An ideal Rf value for the target compound on TLC is around 0.3-0.4 to ensure good separation.[1]

5. Solvent Removal:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting

  • Compound Degradation: If decomposition is observed on TLC (streaking or appearance of new spots), consider deactivating the silica gel by preparing the slurry in a mobile phase containing 0.5-2% triethylamine.[1] Alternatively, neutral or basic alumina can be used as the stationary phase.[1][2]

  • Poor Separation: If isomers or closely related impurities are not well-separated, optimize the mobile phase by screening various solvent systems using TLC. A shallower gradient during elution can also enhance resolution.[2]

  • Compound Stuck at Baseline: If the compound does not move from the origin on the TLC plate, the mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).

  • Compound Runs with Solvent Front: If the compound moves with the solvent front on the TLC plate, the mobile phase is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexanes).[1]

Data Presentation

The following table presents hypothetical data for the purification of this compound based on typical results for similar compounds.

ParameterValue
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile Phase (Gradient)Hexanes:Ethyl Acetate (95:5 to 70:30)
Crude Sample Loaded1.0 g
Silica Gel Used50 g
Hypothetical TLC Data
Impurity 1 (Less Polar)Rf = 0.85 (in 80:20 Hexanes:EtOAc)
Product Rf = 0.40 (in 80:20 Hexanes:EtOAc)
Impurity 2 (More Polar)Rf = 0.10 (in 80:20 Hexanes:EtOAc)
Purified Product Yield0.75 g (75%)
Purity (by 1H NMR)>98%

Visualizations

Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Isolation Crude Crude this compound Dissolve Dissolve in minimum DCM Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Dry_Load Dry Loaded Sample Adsorb->Dry_Load Load_Sample Load Sample onto Column Dry_Load->Load_Sample Pack_Column Pack Column with Silica Gel Slurry Pack_Column->Load_Sample Elute Elute with Hexanes:EtOAc Gradient Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 3-Bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, starting from 3-bromo-4-methylquinolin-2(1H)-one. Quinoline-pyrazole hybrids are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The pyrazole nucleus is a cornerstone in several approved drugs, and its incorporation into the quinolinone scaffold can lead to novel compounds with enhanced therapeutic potential.[4] This protocol outlines a feasible synthetic strategy involving a Sonogashira cross-coupling reaction, followed by alkyne hydration and a final pyrazole-forming cyclization.

Overall Synthetic Scheme

The proposed synthesis is a three-step process designed to construct the pyrazole ring onto the quinolinone core.

G start 3-Bromo-4-methylquinolin- 2(1H)-one step1 3-Ethynyl-4-methylquinolin- 2(1H)-one start->step1 Sonogashira Coupling step2 3-Acetyl-4-methylquinolin- 2(1H)-one step1->step2 Alkyne Hydration step3 3,5-Dimethyl-1H-pyrazolo[4,3-c] quinolin-4(5H)-one step2->step3 Cyclization

Caption: Proposed synthetic workflow for pyrazolo[4,3-c]quinolin-4(5H)-one.

Experimental Protocols

Step 1: Sonogashira Cross-Coupling of this compound

This procedure details the palladium-catalyzed cross-coupling of this compound with a terminal alkyne.[5][6] This reaction establishes the carbon framework necessary for the subsequent formation of the 1,3-dicarbonyl system.

Materials:

  • This compound

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous THF and anhydrous TEA (2.0 eq) via syringe.

  • Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 60°C and stir for 12 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-methyl-3-((trimethylsilyl)ethynyl)quinolin-2(1H)-one.

  • To a solution of the silylated alkyne in methanol, add K₂CO₃ (1.5 eq) and stir at room temperature for 2 hours to effect desilylation.

  • Remove the methanol under reduced pressure, add water, and extract with EtOAc.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography to obtain 3-ethynyl-4-methylquinolin-2(1H)-one.

Step 2: Hydration of 3-Ethynyl-4-methylquinolin-2(1H)-one

This protocol describes the mercury(II)-catalyzed hydration of the terminal alkyne to a methyl ketone, which serves as the 1,3-dicarbonyl precursor for pyrazole synthesis.[7][8][9]

Materials:

  • 3-Ethynyl-4-methylquinolin-2(1H)-one

  • Sulfuric acid (H₂SO₄), concentrated

  • Mercury(II) sulfate (HgSO₄)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-ethynyl-4-methylquinolin-2(1H)-one (1.0 eq) in a 10:1 mixture of water and concentrated H₂SO₄.

  • Add a catalytic amount of HgSO₄ (0.05 eq) to the solution.

  • Heat the mixture to 70°C and stir vigorously for 6 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous NaHCO₃ solution until the pH is approximately 7.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield 3-acetyl-4-methylquinolin-2(1H)-one.

Step 3: Cyclization to Form 3,5-Dimethyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one

This final step involves the classical Knorr pyrazole synthesis, where the 1,3-dicarbonyl precursor reacts with hydrazine to form the pyrazole ring.[10][11]

Materials:

  • 3-Acetyl-4-methylquinolin-2(1H)-one

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • Suspend 3-acetyl-4-methylquinolin-2(1H)-one (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 eq) to the suspension.

  • Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Heat the mixture to reflux and maintain for 8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • If necessary, concentrate the solvent to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol and then with deionized water.

  • Dry the product under vacuum to afford the final compound, 3,5-dimethyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one.

Data Presentation

The following table summarizes the expected (hypothetical) quantitative data for the synthetic sequence.

CompoundStepMolecular FormulaM.W. ( g/mol )Yield (%)M.P. (°C)¹H NMR (δ, ppm)
3-Ethynyl-4-methylquinolin-2(1H)-one1C₁₂H₉NO183.21~75215-21711.5 (s, 1H, NH), 7.8-7.2 (m, 4H, Ar-H), 3.5 (s, 1H, C≡CH), 2.5 (s, 3H, CH₃)
3-Acetyl-4-methylquinolin-2(1H)-one2C₁₂H₁₁NO₂201.22~80230-23211.8 (s, 1H, NH), 7.9-7.3 (m, 4H, Ar-H), 2.6 (s, 3H, COCH₃), 2.4 (s, 3H, CH₃)
3,5-Dimethyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one3C₁₂H₁₁N₃O213.24~85>300 (dec.)12.1 (s, 1H, NH-pyrazole), 11.9 (s, 1H, NH-quinolinone), 7.9-7.4 (m, 4H, Ar-H), 2.7 (s, 3H, CH₃), 2.5 (s, 3H, CH₃)

Application in Drug Discovery: Signaling Pathway Inhibition

Pyrazole derivatives are well-known inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammation.[4] The synthesized quinolinone-pyrazole hybrids can be screened for their inhibitory activity against kinases such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators in inflammatory pathways.[3]

G cluster_cell Macrophage Cell LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates iNOS_COX2 iNOS / COX-2 Gene Expression NFkB->iNOS_COX2 Induces Enzymes iNOS / COX-2 Enzymes iNOS_COX2->Enzymes Translates to Inflammation Pro-inflammatory Mediators (NO, PGs) Enzymes->Inflammation Produces Inhibitor Quinolinone-Pyrazole Derivative Inhibitor->Enzymes Inhibits

Caption: Inhibition of the iNOS/COX-2 inflammatory pathway by pyrazole derivatives.

References

Application Notes and Protocols for the Development of Antibacterial Agents from Bromo-quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, in vitro evaluation, and mechanistic study of bromo-quinolinone derivatives as potential antibacterial agents. The protocols outlined below are based on established methodologies and offer a framework for the discovery and development of novel therapeutics to combat bacterial infections.

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of many clinically successful antibacterial agents, most notably the fluoroquinolones. The introduction of a bromine atom onto the quinolinone ring can significantly modulate the compound's physicochemical properties and biological activity, potentially leading to enhanced antibacterial potency and an altered spectrum of activity. This document details the necessary protocols to explore the potential of bromo-quinolinones as a source of new antibacterial drugs.

Synthesis of Bromo-quinolinone Derivatives

The synthesis of bromo-quinolinone derivatives can be achieved through various established synthetic routes. A common and effective method involves the bromination of a pre-formed quinolinone scaffold. The position of bromination can be directed by the choice of brominating agent and reaction conditions.

General Protocol for Bromination of 2-Methylquinolin-4(1H)-ones

This protocol describes a general method for the bromination of 2-methylquinolin-4(1H)-one derivatives.

Materials:

  • Substituted 2-methylquinolin-4(1H)-one

  • N-Bromosuccinimide (NBS) or Molecular Bromine (Br₂)

  • Glacial Acetic Acid or Chloroform

  • Benzoyl peroxide (optional, as a radical initiator)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the starting 2-methylquinolin-4(1H)-one derivative in a suitable solvent such as glacial acetic acid or chloroform.[1]

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) or molecular bromine portion-wise at room temperature. The molar ratio of the brominating agent to the quinolinone substrate may need to be optimized for specific derivatives. For radical-initiated reactions, a catalytic amount of benzoyl peroxide can be added.[1]

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using glacial acetic acid, the mixture can be poured into ice-cold water to precipitate the product. If using chloroform, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[2]

  • Characterization: The structure of the purified bromo-quinolinone derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Example Synthesis: 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one

In the case of 3-benzyl-2-methylquinolin-4(1H)-one, bromination with NBS or molecular bromine selectively occurs on the methyl group at position C(2) to yield 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one.[1]

In Vitro Antibacterial Activity Assays

The evaluation of the antibacterial efficacy of newly synthesized bromo-quinolinone derivatives is crucial. The most common methods to determine this are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized bromo-quinolinone compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation: From a fresh overnight culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of each bromo-quinolinone compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound (in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing CAMHB and inoculum but no compound).

    • Well 12 will serve as the sterility control (containing CAMHB only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Plating: From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot and spot-plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Data Presentation: Antibacterial Activity of Bromo-quinolinone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative bromo-quinolinone derivatives against various Gram-positive and Gram-negative bacteria.

Compound IDStructure/NameBacterial StrainMIC (µg/mL)Reference
QQ-1 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivativeStaphylococcus aureus1.22[3]
QQ-2 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivativeStaphylococcus aureus1.22 - 9.76[3]
QQ-3 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivativeEnterococcus faecalis9.76[3]
QQ-5 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivativeStaphylococcus aureus1.22[3]
QQ-6 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivativeStaphylococcus aureus1.22[3]
QQ-6 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivativeEnterococcus faecalis4.88[3]
BQD-1 9-Bromo substituted indolizinoquinoline-5,12-dione derivativeEscherichia coli ATCC259222[4]
BQD-1 9-Bromo substituted indolizinoquinoline-5,12-dione derivativeStreptococcus pyogenes ATCC196152[4]
BQD-2 2-(4-bromophenyl)-3-(quinolin-2-ylamino)thiazolidin-4-oneStaphylococcus aureus MRSA20 ± 3.3[5][6]
BQD-2 2-(4-bromophenyl)-3-(quinolin-2-ylamino)thiazolidin-4-onePseudomonas aeruginosa10 ± 1.5[5][6]
BPQ-1 Bromoquinone derivativePseudomonas aeruginosa16 - 128[1]
BPQ-2 Bromoquinone derivativeMethicillin-resistant Staphylococcus aureus64 - 128[1]

Mechanism of Action Studies

The primary mechanism of action for quinolone antibacterials is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination.

Protocol for DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (containing GyrA and GyrB subunits)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Bromo-quinolinone compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

  • Gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, relaxed plasmid DNA, and ATP.

  • Compound Addition: Add the bromo-quinolinone compound at various concentrations to the reaction mixtures. Include a positive control (no compound) and a negative control (no enzyme).

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the positive control. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Antibacterial Evaluation cluster_moa Mechanism of Action start Starting Materials (e.g., 2-methylquinolin-4(1H)-one) synthesis Bromination Reaction (NBS or Br2) start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic MIC Determination (Broth Microdilution) characterization->mic mbc MBC Determination mic->mbc gyrase_assay DNA Gyrase Inhibition Assay mic->gyrase_assay end end gyrase_assay->end Lead Compound Identification

Caption: General experimental workflow for developing antibacterial agents from bromo-quinolinones.

Mechanism of Action: DNA Gyrase Inhibition

dna_gyrase_inhibition cluster_process Normal DNA Replication cluster_inhibition Inhibition by Bromo-quinolinone relaxed_dna Relaxed DNA dna_gyrase DNA Gyrase (GyrA + GyrB) relaxed_dna->dna_gyrase binds gyrase_dna_complex Gyrase-DNA Complex relaxed_dna->gyrase_dna_complex supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna introduces negative supercoils dna_gyrase->gyrase_dna_complex replication DNA Replication supercoiled_dna->replication bromo_quinolinone Bromo-quinolinone bromo_quinolinone->gyrase_dna_complex binds & stabilizes blocked_replication blocked_replication gyrase_dna_complex->blocked_replication Blocks DNA re-ligation cell_death cell_death blocked_replication->cell_death Leads to DNA breaks & Cell Death

Caption: Inhibition of bacterial DNA gyrase by bromo-quinolinone antibiotics.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_core Quinolinone Core Structure cluster_modifications Structural Modifications cluster_activity Antibacterial Activity core Bromo-quinolinone Scaffold position Position of Bromine (e.g., C3, C6, C7) core->position substituents Other Substituents (e.g., alkyl, aryl) core->substituents potency Potency (MIC) position->potency spectrum Spectrum of Activity position->spectrum substituents->potency substituents->spectrum lead_optimization lead_optimization potency->lead_optimization Optimize for higher potency spectrum->lead_optimization Broaden or target specific pathogens

Caption: Logical relationship for structure-activity relationship (SAR) studies of bromo-quinolinones.

References

3-Bromo-4-methylquinolin-2(1H)-one: A Versatile Scaffold for Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-methylquinolin-2(1H)-one is a versatile heterocyclic building block that has garnered significant attention in the field of organic synthesis and medicinal chemistry. Its unique structural features, including a reactive bromine atom at the C3 position, a methyl group at the C4 position, and a quinolinone core, make it an ideal starting material for the synthesis of a diverse array of biologically active molecules. The quinolin-2(1H)-one scaffold itself is a privileged structure, forming the core of numerous compounds with a wide range of therapeutic properties, including anticancer, antiviral, and kinase inhibitory activities. The presence of the bromo substituent provides a convenient handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of complex molecular architectures.

This document provides detailed application notes and protocols for the use of this compound in several key organic transformations, highlighting its utility in the development of novel therapeutic agents.

Application Notes

The strategic positioning of the bromine atom on the quinolinone ring allows for facile diversification through established and robust cross-coupling methodologies. This makes this compound a valuable precursor for generating libraries of compounds for high-throughput screening in drug discovery programs.

Key Applications:

  • Anticancer Agent Synthesis: The quinolinone core is a common feature in many anticancer agents. By utilizing this compound, researchers can synthesize novel derivatives with potential antiproliferative activities. These derivatives often target key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

  • Antiviral Drug Development: Quinolone derivatives have demonstrated a broad spectrum of antiviral activities. The functionalization of the 3-position of the quinolinone ring can lead to the discovery of potent inhibitors of viral replication and entry.

  • Kinase Inhibitor Scaffolds: Kinases are crucial targets in modern drug discovery, particularly in oncology. The quinolinone scaffold can be elaborated using this compound to create potent and selective kinase inhibitors.

Featured Applications and Protocols

This section details the experimental procedures for key palladium-catalyzed cross-coupling reactions utilizing this compound as the starting material.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-4-methylquinolin-2(1H)-ones

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In this application, it is used to introduce various aryl and heteroaryl moieties at the 3-position of the quinolinone core.

Illustrative Reaction Scheme:

Suzuki_Coupling General Suzuki-Miyaura Coupling Reaction react1 This compound plus1 + react1->plus1 react2 Arylboronic Acid plus1->react2 arrow Pd Catalyst, Base Solvent, Heat react2->arrow product 3-Aryl-4-methylquinolin-2(1H)-one arrow->product

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.) is taken in a suitable solvent system like a mixture of toluene, ethanol, and water (4:1:1). The reaction mixture is degassed with argon or nitrogen for 15-20 minutes and then heated to reflux (80-100 °C) for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-4-methylquinolin-2(1H)-one.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalystBaseSolventTime (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1885
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O1692
33-Pyridylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O2478
42-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O2081
Sonogashira Coupling: Synthesis of 3-Alkynyl-4-methylquinolin-2(1H)-ones

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to a variety of alkynyl-substituted quinolinones.

Illustrative Reaction Scheme:

Sonogashira_Coupling General Sonogashira Coupling Reaction react1 This compound plus1 + react1->plus1 react2 Terminal Alkyne plus1->react2 arrow Pd Catalyst, Cu(I) salt Base, Solvent react2->arrow product 3-Alkynyl-4-methylquinolin-2(1H)-one arrow->product

Caption: General scheme for the Sonogashira coupling reaction.

Experimental Protocol:

To a solution of this compound (1.0 eq.) in a suitable solvent such as triethylamine (TEA) or a mixture of THF and TEA, a palladium catalyst like PdCl₂(PPh₃)₂ (0.05 eq.) and a copper(I) co-catalyst such as CuI (0.1 eq.) are added. The mixture is degassed with an inert gas. The terminal alkyne (1.2-1.5 eq.) is then added, and the reaction is stirred at room temperature or heated to 50-70 °C for 4-12 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the 3-alkynyl-4-methylquinolin-2(1H)-one.

Data Presentation: Illustrative Sonogashira Coupling Reactions

EntryTerminal AlkynePd CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂TEATHF/TEA60688
2EthynyltrimethylsilanePdCl₂(PPh₃)₂TEATEA50895
31-HexynePdCl₂(PPh₃)₂TEATHF/TEA701075
4Propargyl alcoholPdCl₂(PPh₃)₂TEATEART1282
Buchwald-Hartwig Amination: Synthesis of 3-Amino-4-methylquinolin-2(1H)-ones

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 3-position of the quinolinone ring.

Illustrative Reaction Scheme:

Buchwald_Hartwig_Amination General Buchwald-Hartwig Amination Reaction react1 This compound plus1 + react1->plus1 react2 Amine (R¹R²NH) plus1->react2 arrow Pd Catalyst, Ligand Base, Solvent react2->arrow product 3-(R¹R²N)-4-methylquinolin-2(1H)-one arrow->product

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol:

A mixture of this compound (1.0 eq.), the amine (1.2-1.5 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02-0.05 eq.), a suitable phosphine ligand like Xantphos or BINAP (0.04-0.1 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.) is taken in an anhydrous, deoxygenated solvent like toluene or dioxane. The reaction vessel is sealed and heated at 80-110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to give the desired 3-amino-4-methylquinolin-2(1H)-one derivative.

Data Presentation: Illustrative Buchwald-Hartwig Amination Reactions

EntryAminePd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃XantphosNaOtBuToluene1001690
2AnilinePd₂(dba)₃BINAPCs₂CO₃Dioxane1102082
3BenzylaminePd₂(dba)₃XantphosNaOtBuToluene1001885
4PiperidinePd₂(dba)₃BINAPCs₂CO₃Dioxane1102488

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise as inhibitors of various cellular signaling pathways implicated in disease. A notable target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway Inhibition:

Many quinolinone-based compounds exert their anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway Inhibition of the PI3K/Akt/mTOR Pathway by Quinolinone Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinolinone Quinolinone Derivative Quinolinone->PI3K Inhibition Quinolinone->Akt Inhibition Quinolinone->mTORC1 Inhibition

Caption: Quinolinone derivatives can inhibit the PI3K/Akt/mTOR signaling pathway at multiple points.

Anticancer Activity Data:

The following table summarizes the in vitro cytotoxic activity of representative compounds derived from this compound against various cancer cell lines.

CompoundR Group at C3Cancer Cell LineIC₅₀ (µM)
1a PhenylMCF-7 (Breast)5.2
1b 4-MethoxyphenylHCT116 (Colon)3.8
2a PhenylacetylenylA549 (Lung)7.5
3a MorpholinylHeLa (Cervical)10.1

Note: The IC₅₀ values are illustrative and can vary depending on the specific assay conditions.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo various palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of a wide range of substituted quinolinone derivatives. These derivatives have demonstrated significant potential as anticancer, antiviral, and kinase-inhibiting agents, making this scaffold a continued focus of research in the quest for novel therapeutics. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and to develop new molecules with improved biological activities.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-bromo-4-methylquinolin-2(1H)-one. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance yield and purity.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues and provides practical solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 4-methylquinolin-2(1H)-one (Precursor) Incomplete cyclization of acetoacetanilide.Ensure the complete dissolution of acetoacetanilide in concentrated sulfuric acid. The reaction is exothermic; maintain a low temperature during addition to prevent side reactions. Stirring for a sufficient duration (2-3 hours) at room temperature is crucial for the completion of the cyclization.
Decomposition of the starting material or product.Avoid excessive heating during the reaction workup. When neutralizing the acidic reaction mixture, do so slowly and with cooling (e.g., in an ice bath) to prevent degradation.
Low Yield of this compound Inefficient bromination.The choice of brominating agent and solvent is critical. Using molecular bromine in glacial acetic acid or N-bromosuccinimide (NBS) in chloroform are effective methods. Optimize the stoichiometry of the brominating agent; an excess may be required for higher yields, but a large excess can lead to di-substituted byproducts.
Formation of multiple brominated isomers.The regioselectivity of bromination is influenced by the directing effects of the substituents on the quinolinone ring. To favor bromination at the 3-position, ensure the reaction conditions are carefully controlled. Using a less polar solvent may enhance selectivity.
Presence of Unreacted 4-methylquinolin-2(1H)-one in the Final Product Insufficient brominating agent or reaction time.Increase the molar equivalent of the brominating agent incrementally (e.g., from 1.1 to 1.5 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
Formation of Di- or Poly-brominated Byproducts Excess brominating agent or prolonged reaction time.Carefully control the stoichiometry of the brominating agent. Add the brominating agent dropwise to the reaction mixture to maintain a low concentration at any given time. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Difficulty in Purifying the Final Product Similar polarities of the product and impurities.A multi-step purification approach may be necessary. Start with an acid-base extraction to remove non-basic impurities. Follow this with column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes. Finally, recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water can yield a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of 4-methylquinolin-2(1H)-one?

A1: The cyclization of acetoacetanilide in concentrated sulfuric acid is the most critical step. The temperature control during the addition of acetoacetanilide to the acid is paramount to prevent charring and decomposition, which would significantly lower the yield.

Q2: Which brominating agent is better for this synthesis, molecular bromine (Br₂) or N-bromosuccinimide (NBS)?

A2: Both Br₂ in acetic acid and NBS in a non-polar solvent like chloroform are effective for the bromination of quinolinone systems. NBS is often considered a milder and more selective brominating agent, potentially leading to fewer side products. However, the choice may depend on the specific reaction conditions and the desired purity of the final product.

Q3: How can I effectively monitor the progress of the bromination reaction?

A3: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) to achieve good separation between the starting material (4-methylquinolin-2(1H)-one) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

Q4: My final product is a brownish oil instead of a solid. What should I do?

A4: The presence of impurities can prevent the product from solidifying. Attempt to purify the oil using column chromatography. If the product is still an oil after chromatography, try dissolving it in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol) and then slowly adding a solvent in which it is insoluble (e.g., water or hexane) until turbidity is observed. Cooling this mixture may induce crystallization.

Q5: What are the key safety precautions for this synthesis?

A5: Both concentrated sulfuric acid and molecular bromine are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Bromine should be handled with extreme care, and a quenching solution (e.g., sodium thiosulfate) should be readily available in case of spills.

Experimental Protocols

Protocol 1: Synthesis of 4-methylquinolin-2(1H)-one

This protocol is adapted from the synthesis of similar quinolinone structures.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add concentrated sulfuric acid (50 mL).

  • Addition of Starting Material: Slowly add acetoacetanilide (10 g, 0.056 mol) in small portions to the stirred sulfuric acid, ensuring the temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice (200 g). A precipitate will form.

  • Neutralization and Isolation: Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7. Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4-methylquinolin-2(1H)-one.

Protocol 2: Synthesis of this compound

This protocol is based on general methods for the bromination of quinolinone cores.

  • Reaction Setup: Dissolve 4-methylquinolin-2(1H)-one (5 g, 0.031 mol) in glacial acetic acid (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Bromine: Slowly add a solution of molecular bromine (1.7 mL, 0.034 mol) in glacial acetic acid (10 mL) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into ice-cold water (200 mL). A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with cold water.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) followed by recrystallization from ethanol.

Quantitative Data Summary

The following table summarizes expected yields and key physical properties based on the synthesis of analogous compounds.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield (%)
4-methylquinolin-2(1H)-oneC₁₀H₉NO159.19223-22575-85
This compoundC₁₀H₈BrNO238.08Not Reported60-75

Visualizations

Synthesis Workflow

SynthesisWorkflow Acetoacetanilide Acetoacetanilide H2SO4 Conc. H₂SO₄ Precursor 4-methylquinolin-2(1H)-one H2SO4->Precursor Cyclization BrominatingAgent Br₂ / Acetic Acid or NBS / Chloroform FinalProduct This compound BrominatingAgent->FinalProduct Bromination Purification Purification (Chromatography & Recrystallization) FinalProduct->Purification

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic

TroubleshootingLogic Start Low Yield of Final Product CheckPrecursor Check Precursor Yield & Purity Start->CheckPrecursor LowPrecursorYield Low Precursor Yield CheckPrecursor->LowPrecursorYield Low ImpurePrecursor Impure Precursor CheckPrecursor->ImpurePrecursor Impure CheckBromination Check Bromination Step CheckPrecursor->CheckBromination OK OptimizeCyclization Optimize Cyclization: - Temperature Control - Reaction Time LowPrecursorYield->OptimizeCyclization PurifyPrecursor Recrystallize Precursor ImpurePrecursor->PurifyPrecursor IncompleteReaction Incomplete Reaction CheckBromination->IncompleteReaction Unreacted Starting Material SideProducts Side Products Formed CheckBromination->SideProducts Multiple Spots on TLC OptimizeBromination Optimize Bromination: - Increase Brominating Agent - Increase Reaction Time IncompleteReaction->OptimizeBromination ControlBromination Control Bromination: - Stoichiometry - Dropwise Addition SideProducts->ControlBromination

Technical Support Center: Bromination of 4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-methylquinolin-2(1H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My main product is not the desired 3-bromo-4-methylquinolin-2(1H)-one. Instead, I am observing bromination on the 4-methyl group. How can I favor bromination at the 3-position?

A1: Bromination of the 4-methyl group to form 4-(bromomethyl)quinolin-2(1H)-one is a common side reaction that proceeds through a free radical mechanism. To favor electrophilic aromatic substitution at the 3-position, you should employ conditions that disfavor radical pathways.

Troubleshooting Steps:

  • Radical Inhibitor: Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.

  • Exclusion of Light: Perform the reaction in the dark by wrapping the reaction vessel in aluminum foil, as light can initiate radical chain reactions.

  • Choice of Brominating Agent: While N-Bromosuccinimide (NBS) is commonly used, it can be a source of bromine radicals, especially with a radical initiator. Using molecular bromine (Br₂) in a polar solvent like acetic acid may favor electrophilic addition to the enol form of the quinolinone.

  • Avoid Radical Initiators: Ensure that your reagents and solvents are free from peroxides, which can act as radical initiators. Avoid using initiators like AIBN or benzoyl peroxide if C-3 bromination is the goal.

Q2: I am getting a significant amount of a di-brominated byproduct. How can I improve the selectivity for mono-bromination?

A2: The formation of di-bromo compounds is a common issue arising from over-bromination. The initial product, this compound, is still electron-rich enough to react with another equivalent of the brominating agent.

Troubleshooting Steps:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of NBS or Br₂ relative to your starting material.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the brominating species and reduces the likelihood of a second bromination event.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.

  • Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Q3: My reaction is showing bromination on the benzene ring (e.g., at the 6- or 8-position) in addition to the desired 3-position. How can I increase the regioselectivity?

A3: Bromination on the carbocyclic ring is a competing electrophilic substitution reaction. The directing effects of the substituents on the quinolinone ring influence the position of bromination.

Troubleshooting Steps:

  • Solvent Choice: The choice of solvent can influence the regioselectivity. Reactions in polar, protic solvents like acetic acid or formic acid can favor bromination at the 3-position.

  • Lewis Acid Catalyst: The use of a Lewis acid catalyst can sometimes alter the regioselectivity of bromination on aromatic rings. However, this may also increase the reaction rate and lead to over-bromination, so careful optimization is required.

  • Protecting Groups: In some cases, a protecting group strategy can be employed to block more reactive sites, although this adds extra steps to the synthesis.

Q4: The reaction is very slow or does not go to completion. What can I do to improve the reaction rate?

A4: A sluggish reaction can be due to several factors, including the purity of reagents and the reaction conditions.

Troubleshooting Steps:

  • Purity of NBS: If using NBS, ensure it is freshly recrystallized. Impure NBS can be less reactive.

  • Activation: For electrophilic bromination, the presence of a protic acid like acetic acid can help to activate the brominating agent.

  • Temperature: Gradually increasing the reaction temperature may improve the rate. However, be mindful that higher temperatures can also lead to more side products.

  • Catalyst: A catalytic amount of a Lewis acid or a protic acid might be necessary to facilitate the reaction.

Potential Side Products

The bromination of 4-methylquinolin-2(1H)-one can lead to several side products depending on the reaction conditions.

Side Product Structure Reason for Formation Suggested Mitigation
4-(Bromomethyl)quinolin-2(1H)-oneFree radical bromination at the benzylic position of the 4-methyl group.Use radical inhibitors, exclude light, and avoid radical initiators.
3,6-Dibromo-4-methylquinolin-2(1H)-oneOver-bromination of the desired product. The electron-donating groups activate the benzene ring for a second electrophilic substitution.Use stoichiometric amounts of brominating agent, slow addition, and lower reaction temperatures.
6-Bromo-4-methylquinolin-2(1H)-oneElectrophilic aromatic substitution on the benzene ring instead of the 3-position.Optimize solvent and temperature to favor substitution on the heterocyclic ring.
Other Di- or Poly-brominated isomersVariousLack of selectivity and harsh reaction conditions leading to multiple brominations at various positions.Careful control of stoichiometry, temperature, and reaction time.

Experimental Protocols

Protocol 1: Selective Bromination at the 3-Position

This protocol is designed to favor the formation of this compound.

Materials:

  • 4-methylquinolin-2(1H)-one

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (aqueous)

  • Saturated sodium bicarbonate solution (aqueous)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask protected from light, dissolve 4-methylquinolin-2(1H)-one (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 equivalents) in small portions over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the yellow color disappears.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizations

Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start 4-Methylquinolin-2(1H)-one product This compound start->product Electrophilic Bromination (e.g., NBS/AcOH) side1 4-(Bromomethyl)quinolin-2(1H)-one start->side1 Radical Bromination (e.g., NBS/Initiator/Light) side3 Benzene Ring Bromination (e.g., 6-Bromo) start->side3 Electrophilic Substitution side2 Di-brominated Products product->side2 Over-bromination

Caption: Reaction pathways in the bromination of 4-methylquinolin-2(1H)-one.

Troubleshooting Workflow

G cluster_issues Troubleshooting cluster_solutions Solutions start Start Bromination Reaction check_tlc Monitor by TLC start->check_tlc issue1 Major side product: 4-(Bromomethyl) derivative check_tlc->issue1 Incorrect product issue2 Significant di-bromination check_tlc->issue2 Multiple spots issue3 Benzene ring bromination check_tlc->issue3 Isomeric mixture issue4 Slow/No reaction check_tlc->issue4 No change sol1 Exclude light Add radical inhibitor Change brominating agent issue1->sol1 sol2 Control stoichiometry Slow addition of reagent Lower temperature issue2->sol2 sol3 Optimize solvent Consider catalyst issue3->sol3 sol4 Check reagent purity (recrystallize NBS) Increase temperature cautiously Add catalyst issue4->sol4

Caption: Troubleshooting workflow for side reactions in the bromination.

Technical Support Center: Optimization of Reaction Conditions for Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize reaction conditions for the synthesis of quinolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to quinolinones?

A1: The most prevalent methods for quinolinone synthesis include several classic named reactions and modern variations. Traditional approaches include the Conrad-Limpach synthesis, Knorr quinoline synthesis, Friedländer synthesis, and Camps cyclization.[1][2] More contemporary methods often employ metal catalysts (such as palladium, copper, or cobalt), microwave assistance, or ionic liquids to improve yields and reaction conditions.[1][3][4]

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields in quinolinone synthesis can stem from several factors. Key areas to investigate include:

  • Purity of Starting Materials: Ensure the purity of your anilines, ketones, and other reactants, as impurities can lead to side reactions.[1]

  • Reaction Temperature: The temperature is critical, especially in classical methods like the Conrad-Limpach synthesis, which often requires high temperatures (above 250°C) for cyclization.[5] However, excessively high temperatures can lead to product decomposition.[5]

  • Choice of Solvent: The solvent can significantly influence the reaction outcome. For instance, high-boiling point solvents like mineral oil or Dowtherm A are often preferred for thermal cyclizations to improve yields.[6][7] In some cases, solvent-free conditions using catalysts like p-toluenesulfonic acid and iodine have proven effective.[8]

  • Catalyst Activity: If using a catalyst, ensure it is active and used in the correct concentration. The choice of catalyst, be it acid, base, or transition metal, is crucial and substrate-dependent.[5][9]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product decomposition from prolonged heating.[1][2]

  • Atmosphere: Some reactions are sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and side reactions.[5]

Q3: I am observing the formation of multiple side products. What are the likely causes?

A3: Side product formation is a common issue. In the Friedländer synthesis, for example, aldol condensation of the ketone starting material can occur under basic conditions.[1][10] In the Knorr synthesis, depending on the reaction conditions, you might see the formation of a 4-hydroxyquinoline as a competing product.[1][11] To minimize side products, carefully control the reaction temperature, stoichiometry of reactants, and the choice of catalyst.[1] For instance, in the Skraup synthesis, which is notoriously exothermic, adding a moderator like ferrous sulfate (FeSO₄) can control the reaction's vigor and reduce tar formation.[10]

Q4: How can I improve the regioselectivity of my quinolinone synthesis?

A4: Poor regioselectivity is a frequent challenge, particularly when using unsymmetrical starting materials in reactions like the Friedländer or Conrad-Limpach syntheses.[5][12] Key strategies to enhance regioselectivity include:

  • Catalyst Control: Employing specific catalysts can favor the formation of one regioisomer. For example, amine catalysts like pyrrolidine can direct the Friedländer reaction towards the 2-substituted quinoline.[12]

  • Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway.[12]

  • Reaction Conditions: Adjusting the reaction temperature and the rate of reactant addition can influence the regiochemical outcome.[12]

  • Ionic Liquids: The use of ionic liquids has been shown to promote regiospecific synthesis in some cases.[12]

Troubleshooting Guides

Low Reaction Yield

A low yield is a frequent challenge in organic synthesis. The following guide provides a systematic approach to troubleshooting this issue.

Low_Yield_Troubleshooting cluster_purity Starting Materials cluster_conditions Reaction Parameters cluster_isolation Product Isolation Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Conditions Review Reaction Parameters Start->Conditions Isolation Optimize Product Isolation Start->Isolation Impure Impure Reactants? Purity->Impure Temp Incorrect Temperature? Conditions->Temp Solvent Suboptimal Solvent? Conditions->Solvent Catalyst Ineffective Catalyst? Conditions->Catalyst Time Incorrect Reaction Time? Conditions->Time Loss Product Loss During Workup/Purification? Isolation->Loss End Yield Improved Purify Purify/Source New Reagents Impure->Purify Yes Purify->End OptimizeTemp Optimize Temperature Temp->OptimizeTemp Yes OptimizeSolvent Screen Solvents Solvent->OptimizeSolvent Yes OptimizeCatalyst Screen Catalysts Catalyst->OptimizeCatalyst Yes OptimizeTime Time Course Study Time->OptimizeTime Yes OptimizeTemp->End OptimizeSolvent->End OptimizeCatalyst->End OptimizeTime->End Modify Modify Purification Technique Loss->Modify Yes Modify->End

Caption: A general troubleshooting workflow for addressing low yields.

Poor Regioselectivity in Friedländer Synthesis

Friedlander_Regioselectivity cluster_catalyst Catalyst Options cluster_directing Directing Group Example cluster_microwave Microwave Benefits cluster_conditions Condition Optimization Start Poor Regioselectivity in Friedländer Synthesis Cause Cause: Unsymmetrical Ketone with Two Enolizable α-Methylene Groups Start->Cause Strategy1 Strategy 1: Catalyst Control Cause->Strategy1 Strategy2 Strategy 2: Use of Directing Groups Cause->Strategy2 Strategy3 Strategy 3: Microwave-Assisted Synthesis Cause->Strategy3 Strategy4 Strategy 4: Optimize Reaction Conditions Cause->Strategy4 Amine Amine Catalysts (e.g., Pyrrolidine) Strategy1->Amine Ionic Ionic Liquids (e.g., [Hbim]BF₄) Strategy1->Ionic Phosphoryl Introduce Phosphoryl Group on one α-Carbon Strategy2->Phosphoryl MW Rapid & Uniform Heating Strategy3->MW Temp Higher Temperature Strategy4->Temp Addition Gradual Substrate Addition Strategy4->Addition Result Improved Regioselectivity Amine->Result Ionic->Result Phosphoryl->Result MW->Result Temp->Result Addition->Result

Caption: Troubleshooting workflow for optimizing Friedländer synthesis.

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Solvent on Conrad-Limpach Synthesis Yield
SolventBoiling Point (°C)Yield (%)
Mineral Oil>300up to 95
Dowtherm A257up to 95
1,2,4-Trichlorobenzene214High
No Solvent-<30
Data compiled from multiple sources indicating general trends.[6][7][13]
Table 2: Catalyst and Conditions for Friedländer Synthesis
2-Aminoaryl KetoneCarbonyl CompoundCatalystConditionsYield (%)
2-AminoacetophenoneEthyl AcetoacetateL-prolineEtOH, reflux, 4h95
2-AminobenzophenoneAcetoneI₂100°C, 3h92
2-Amino-5-chlorobenzophenoneDimedonep-TSAEtOH, reflux, 2h96
2-AminoacetophenoneCyclohexanoneKOHEtOH, reflux, 12h85
This is a representative table; optimal conditions are substrate-dependent.[5][8]

Experimental Protocols

Protocol 1: Catalyzed Friedländer Synthesis
  • Reaction Setup: To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).[5]

  • Reaction: Heat the reaction mixture at 80-100°C.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[5]

  • Isolation: Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired quinoline.[5]

Protocol 2: Conrad-Limpach Synthesis of 4-Hydroxyquinolines
  • Intermediate Formation: In a round-bottom flask, combine the aniline (1 equivalent) and a β-ketoester (e.g., ethyl acetoacetate) (1 equivalent). Stir the mixture at room temperature. An acid catalyst (e.g., a drop of concentrated H₂SO₄) can be added.[5][13]

  • Solvent Addition: Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A).[5][13]

  • Cyclization: Heat the mixture to ~250°C with vigorous stirring under an inert atmosphere. Maintain the temperature for 30-60 minutes.[5][13]

  • Monitoring: Monitor the reaction by TLC if possible.[5]

  • Isolation: Cool the reaction mixture. The product often precipitates upon cooling. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.[5]

  • Purification: Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain the 4-hydroxyquinoline.[5]

Protocol 3: Knorr Synthesis of 2-Hydroxyquinoline
  • Formation of β-ketoanilide: In a round-bottom flask, heat a mixture of aniline (1 equivalent) and ethyl acetoacetate (1 equivalent) at 110-140 °C for 1-2 hours.[1]

  • Cyclization: Add the crude β-ketoanilide to an excess of concentrated sulfuric acid or polyphosphoric acid.[1]

  • Heating: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC, typically 1-2 hours).[1]

  • Workup: Carefully pour the reaction mixture over crushed ice.[1]

  • Isolation: Collect the precipitated 2-hydroxyquinoline by filtration.[1]

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent like ethanol.[1]

Mandatory Visualization

Quinolinone_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start 1. Select Synthesis Route (e.g., Friedländer, Knorr) Reagents 2. Prepare Starting Materials (Aniline, Carbonyl Compound) Start->Reagents Purity 3. Ensure Purity of Reagents Reagents->Purity Setup 4. Set Up Reaction (Solvent, Catalyst, Atmosphere) Purity->Setup Heat 5. Heat to Optimized Temperature Setup->Heat Monitor 6. Monitor Progress (TLC) Heat->Monitor Quench 7. Quench Reaction & Workup Monitor->Quench Isolate 8. Isolate Crude Product Quench->Isolate Purify 9. Purify Product (Recrystallization/Chromatography) Isolate->Purify Characterize 10. Characterize Final Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for quinolinone synthesis.

References

resolving impurities in 3-bromo-4-methylquinolin-2(1H)-one product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 3-bromo-4-methylquinolin-2(1H)-one. The following FAQs and guides address common issues related to impurities and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurity profile largely depends on the synthetic route.

  • If synthesized via bromination of 4-methylquinolin-2(1H)-one , common impurities include:

    • Unreacted starting material: 4-methylquinolin-2(1H)-one.

    • Isomeric byproducts: Bromination can sometimes occur at other positions on the quinoline ring (e.g., 6-bromo or 8-bromo isomers) or on the methyl group, depending on the reaction conditions.

    • Over-brominated products: Di- or poly-brominated quinolinones.

  • If synthesized via a Knorr-type cyclization from a bromo-substituted aniline and a β-keto ester, potential impurities include:

    • Unreacted starting materials, such as 4-bromoaniline and ethyl acetoacetate.[1]

    • Byproducts from incomplete cyclization or alternative reaction pathways.[1][2]

Q2: My final product has a yellowish or brownish tint. Is this normal?

A2: While pure this compound is expected to be a white to off-white solid, a distinct yellow or brown color often indicates the presence of residual starting materials or degradation byproducts.[3] Further purification is recommended if high purity is required for downstream applications.

Q3: I'm observing my product decomposing on a silica gel column. What can I do?

A3: Decomposition of quinoline derivatives on acidic silica gel is a known issue.[4] The basic nitrogen in the quinoline ring can interact with the acidic silanol groups, leading to degradation. Consider the following solutions:

  • Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent system containing a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt₃), before packing the column.[4]

  • Use an Alternative Stationary Phase: Neutral or basic alumina can be a good alternative for acid-sensitive compounds.[4] Florisil is another less acidic option.[4]

  • Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the residence time of your compound on the stationary phase.[4]

Q4: I am struggling to separate my desired product from a closely related isomeric impurity. How can I improve the separation?

A4: Separating isomers with similar polarities can be challenging.[4] Optimization of your chromatographic method is key:

  • Mobile Phase Optimization: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. A good starting point for quinolinones is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[3][4] Carefully adjust the solvent ratio to maximize the difference in Rf values between your product and the impurity. Aim for an Rf of 0.3-0.4 for the target compound.[4]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, reversed-phase HPLC is a powerful tool. A C18 column with a gradient elution, for instance using acetonitrile and water with a formic acid modifier, often provides high resolution for quinolinone derivatives.[5][6]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Suggested Solution
Product Loss During Recrystallization Ensure the minimum amount of hot solvent is used for dissolution. If the solution is cooled too quickly, crashing out can trap impurities. Allow for slow cooling, and consider seeding with a pure crystal to induce crystallization.
Decomposition on Silica Gel As mentioned in FAQ #3, deactivate the silica gel with triethylamine or switch to a more inert stationary phase like neutral alumina.[4]
Incomplete Elution from Column If the product is highly polar, it may not elute with standard solvent systems. Gradually increase the eluent polarity (e.g., by adding methanol to a dichloromethane or ethyl acetate mobile phase).[3] Monitor fractions carefully using TLC.
Product is Volatile While less common for this class of compounds, ensure that solvent removal using a rotary evaporator is not performed at excessively high temperatures or for prolonged periods.
Issue 2: Persistent Impurities Detected by HPLC/NMR

The following workflow can help identify and resolve persistent impurities.

Caption: Troubleshooting workflow for identifying and resolving impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. Test solvent systems such as hexane/ethyl acetate or dichloromethane/methanol. The ideal system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.[4]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture determined from your TLC analysis. If your compound is acid-sensitive, add 0.5-1% triethylamine to the eluent.[4] Pack a glass column with the slurry. A common ratio is 30:1 to 50:1 of silica gel to crude material by weight.[3][4]

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the initial mobile phase. For better resolution, adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution: Begin elution with the mobile phase determined by TLC. Apply gentle pressure to maintain a steady flow. Collect fractions and monitor them by TLC.

  • Gradient Elution (if necessary): If impurities are not separating well or the product is not eluting, gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods for similar quinolinone derivatives and is a good starting point for method development.[5]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of your product and dissolve it in 1.0 mL of methanol. Ensure complete dissolution, using sonication if necessary. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.[5]

  • Injection and Data Acquisition: Inject the sample and run the gradient method.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.[5]

Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying the crude product.

G crude Crude Product tlc TLC Analysis (e.g., Hexane:EtOAc) crude->tlc decision Single Spot and Clean Baseline? tlc->decision recrystallization Recrystallization (e.g., from Ethanol or Acetic Acid) decision->recrystallization  Yes column Column Chromatography (Silica or Alumina) decision->column No (Multiple Spots) hplc_check Purity Check (HPLC/NMR) recrystallization->hplc_check column->hplc_check pure_product Pure Product hplc_check->pure_product

Caption: General purification workflow for this compound.

References

troubleshooting low solubility of 3-bromo-4-methylquinolin-2(1H)-one in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of 3-bromo-4-methylquinolin-2(1H)-one in various assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low aqueous solubility?

A1: The low aqueous solubility of this compound is inherent to its chemical structure, a common characteristic among quinolinone derivatives. Key contributing factors include:

  • Aromaticity and Planarity: The rigid and planar aromatic structure of the quinolinone core results in a stable crystal lattice which requires significant energy to break down during dissolution in a solvent.

  • High Lipophilicity: The molecule is predominantly non-polar or "fat-soluble," making it inherently less soluble in water-based (aqueous) media.

Q2: My compound precipitates out of the assay buffer after diluting my DMSO stock. What is happening?

A2: This phenomenon, often called "crashing out," is a common issue when a compound that is stable in a high-concentration organic solvent like DMSO is diluted into an aqueous buffer where its solubility is significantly lower. The DMSO becomes too dilute to maintain the compound in solution, causing it to precipitate. This can lead to inaccurate and variable results in your assay.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance for DMSO varies between different cell lines and assay types. As a general rule, the final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v) and almost always below 1% (v/v). Higher concentrations of DMSO can be toxic to cells, affect membrane permeability, and interfere with the biological activity being measured.

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: The structure of this compound contains a lactam group, which is a cyclic amide. While amides can be protonated under strongly acidic conditions, the pKa of this functional group is typically very low, meaning it is a very weak base. Therefore, minor adjustments to the pH of typical physiological buffers (e.g., pH 6.0-8.0) are unlikely to significantly increase its solubility. Significant pH changes that could protonate the compound are often incompatible with biological assays.

Q5: What are co-solvents and how can they help with solubility?

A5: Co-solvents are water-miscible organic solvents that are added in small amounts to the primary solvent (usually water or buffer) to increase the solubility of poorly soluble compounds.[1] Common co-solvents used in research include polyethylene glycol 400 (PEG 400), ethanol, and propylene glycol. They work by reducing the polarity of the solvent system, which helps to keep hydrophobic compounds in solution.

Troubleshooting Low Solubility

If you are encountering solubility issues with this compound, follow this troubleshooting guide.

Step 1: Initial Assessment and Stock Solution Preparation
  • High-Quality Solvent: Always use anhydrous, high-purity DMSO for preparing your primary stock solution. DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of hydrophobic compounds over time.

  • Concentrated Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Dissolution Aids: To ensure complete dissolution in DMSO, you can use a vortex mixer and a brief sonication in a water bath. Gentle warming (e.g., to 37°C) can also be applied, but be cautious of potential compound degradation at higher temperatures.

Step 2: Optimizing Dilution into Aqueous Buffer

If the compound precipitates upon dilution, consider the following strategies. A systematic approach to troubleshooting is outlined in the workflow diagram below.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Intermediate Strategies cluster_3 Advanced Formulation cluster_4 Outcome precipitate Compound precipitates in aqueous assay buffer lower_conc Lower Final Compound Concentration precipitate->lower_conc serial_dilution Perform Serial Dilution in 100% DMSO First precipitate->serial_dilution check_dmso Check Final DMSO Concentration (<0.5%) precipitate->check_dmso soluble Solubility Issue Resolved lower_conc->soluble cosolvent Use a Co-solvent (e.g., PEG 400, Ethanol) serial_dilution->cosolvent serial_dilution->soluble check_dmso->soluble cyclodextrin Employ Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin cosolvent->soluble solid_dispersion Prepare an Amorphous Solid Dispersion cyclodextrin->solid_dispersion cyclodextrin->soluble solid_dispersion->soluble

Caption: Troubleshooting workflow for low compound solubility.

Step 3: Advanced Solubilization Techniques

If simple dilution optimization is insufficient, more advanced formulation strategies may be necessary.

  • Co-solvents: Introduce a co-solvent like PEG 400 or ethanol into your assay buffer. It is crucial to maintain a consistent and low final concentration of all organic solvents across all experimental conditions, including vehicle controls.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming inclusion complexes that enhance aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Amorphous Solid Dispersions (ASDs): For persistent solubility issues, creating an ASD can be highly effective. In an ASD, the crystalline compound is converted into a higher-energy amorphous state and dispersed within a polymer matrix. This can significantly improve the dissolution rate and apparent solubility.

Quantitative Solubility Data

Solubilization MethodSolvent/VehicleEstimated Solubility Improvement (Fold Increase)
None (Baseline) Aqueous Buffer (pH 7.4)1x
Co-solvency 5% DMSO in Aqueous Buffer5 - 20x
5% PEG 400 in Aqueous Buffer10 - 50x
Cyclodextrin Complexation 10% HP-β-CD in Aqueous Buffer50 - 200x
Amorphous Solid Dispersion 1:4 ratio with PVP K30>500x

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This protocol provides a method to estimate the kinetic solubility of this compound in your assay buffer.

  • Prepare Compound Stock: Create a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Assay Buffer: Use the specific aqueous buffer intended for your assay (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Dispense Compound: In a clear 96-well plate, add 2 µL of the DMSO stock to 198 µL of the assay buffer to achieve a nominal concentration of 100 µM with 1% DMSO. Mix thoroughly.

  • Serial Dilution: Perform a 2-fold serial dilution directly in the 96-well plate using the assay buffer.

  • Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow the solution to equilibrate.

  • Measure Turbidity: Read the absorbance or turbidity of each well using a plate reader or nephelometer.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit of the compound in that specific medium.

Protocol 2: Preparation of a Compound Working Solution using a Co-solvent

This protocol describes how to prepare a working solution using an intermediate dilution step to minimize precipitation.

  • Prepare High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create Intermediate Dilution: In a sterile microcentrifuge tube, dilute the 10 mM DMSO stock 1:10 in your chosen co-solvent (e.g., ethanol or PEG 400) to create a 1 mM intermediate solution. This solution will contain 10% DMSO.

  • Final Dilution in Assay Medium: Add the 1 mM intermediate solution to your final assay medium to achieve the desired working concentration. For example, a 1:100 dilution of the intermediate stock into the assay medium will result in a 10 µM final concentration of the compound with 0.1% DMSO and 1% co-solvent.

  • Vehicle Control: Ensure you prepare a vehicle control by performing the same dilution steps with 100% DMSO and the co-solvent, without the compound.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method

This method is a simple and economical way to prepare a solid cyclodextrin complex.

  • Weigh Components: Weigh out this compound and hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 1:2 molar ratio.

  • Form a Paste: Place the HP-β-CD in a mortar and add a small amount of a 50:50 ethanol/water mixture to form a thick paste.

  • Knead: Gradually add the powdered compound to the paste and knead thoroughly for 30-45 minutes. The mixture should remain a paste.

  • Dry: Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Pulverize and Sieve: Scrape the dried complex, pulverize it into a fine powder using a pestle, and pass it through a fine-mesh sieve.

  • Dissolution: The resulting powder can now be directly dissolved in your aqueous assay buffer. The solubility should be significantly enhanced compared to the free compound.

Experimental Workflow Visualization

Quinolinone derivatives are often investigated as kinase inhibitors. The following diagram illustrates a typical experimental workflow for screening and characterizing a novel quinolinone-based kinase inhibitor, taking into account potential solubility issues.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cellular Assays cluster_3 Solubilization Strategy stock Prepare 10 mM Stock in 100% DMSO sol_check Assess Kinetic Solubility in Assay Buffer stock->sol_check primary_screen Single-Dose (e.g., 10 µM) Kinase Inhibition Assay sol_check->primary_screen Soluble solubilize Employ Solubilization Protocol (Co-solvent, Cyclodextrin, etc.) sol_check->solubilize Insoluble hit_id Identify Initial Hits (>50% Inhibition) primary_screen->hit_id ic50 IC50 Determination (Dose-Response Curve) hit_id->ic50 Hit selectivity Selectivity Profiling (Kinase Panel) ic50->selectivity cell_perm Assess Cell Permeability (e.g., Caco-2) selectivity->cell_perm target_eng Confirm Target Engagement in Cells (e.g., CETSA) cell_perm->target_eng cell_prolif Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) target_eng->cell_prolif solubilize->primary_screen

Caption: Experimental workflow for kinase inhibitor screening.

References

Technical Support Center: Troubleshooting Unexpected Results in Biological Screening of Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the biological screening of quinolinone and quinolin-2-one compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges in a question-and-answer format, providing actionable steps to diagnose and resolve unexpected experimental outcomes.

Issue 1: Compound Solubility and Precipitation

Question: I'm observing precipitation when I dilute my quinolinone compound from its DMSO stock into my aqueous assay buffer or cell culture medium. What is causing this and how can I resolve it?

Answer: This is a frequent challenge, as many quinolinone derivatives are hydrophobic and have poor aqueous solubility.[1][2] Precipitation can lead to inaccurate compound concentrations and non-reproducible results.

Troubleshooting Steps:

  • Optimize Stock Concentration: While high-concentration stocks minimize the final DMSO percentage, they can increase the likelihood of precipitation. Consider preparing a less concentrated stock solution in DMSO.[2]

  • Control Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible, typically at or below 0.5%, to prevent solvent-induced cytotoxicity and compound precipitation.[1] Always include a vehicle control with the same final DMSO concentration.[2]

  • Stepwise Dilution: Avoid adding the DMSO stock directly into the final volume of aqueous buffer. Instead, perform serial dilutions, vortexing or sonicating between steps.[2]

  • Pre-warm the Medium: Gently warming the cell culture medium or assay buffer to 37°C before adding the compound can help maintain solubility.[1]

  • Sonication: Briefly sonicating the stock solution before dilution can help break up small aggregates and improve dissolution.[1]

  • Assess pH and Salt Effects: The solubility of quinoline derivatives can be pH-dependent.[1] Additionally, high salt concentrations in some media can decrease the solubility of organic compounds (a "salting-out" effect).[1] You can test solubility in a simpler buffer like PBS as a preliminary check.

G cluster_troubleshoot Troubleshooting Options start Start: Dilute DMSO Stock in Aqueous Buffer precipitate Precipitate Observed? start->precipitate solution_clear Solution is Clear (Ready for Assay) precipitate->solution_clear No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes opt1 Lower Stock Concentration troubleshoot->opt1 opt2 Warm Medium to 37°C troubleshoot->opt2 opt3 Use Stepwise Dilution troubleshoot->opt3 opt4 Sonicate Solution troubleshoot->opt4 opt1->start Retry Dilution opt2->start Retry Dilution opt3->start Retry Dilution opt4->start Retry Dilution

Caption: Troubleshooting workflow for compound precipitation issues.
Issue 2: Inconsistent or Non-Reproducible Assay Results

Question: I am observing high variability between replicate wells and across different experiments. What are the common causes?

Answer: Inconsistent results can arise from issues with compound stability, assay procedure, or cell culture practices.[1] Standardizing your workflow is critical.[1]

Potential Causes & Solutions:

  • Compound Stability: The quinolinone compound may be unstable and degrade in the culture medium over the experiment's duration.[1][3]

    • Action: Assess stability by incubating the compound in the assay medium for the full experiment duration and analyzing its integrity via HPLC.[1] Avoid repeated freeze-thaw cycles of stock solutions by preparing smaller aliquots.[2]

  • Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase.[1] High-passage cells can exhibit altered characteristics and responses.[1]

  • Cell Seeding Density: Uneven cell distribution is a major source of variability.[1] Ensure a homogenous single-cell suspension before plating and maintain a consistent seeding density.[1] Over-seeding can also lead to saturated signals in viability assays.[1]

  • Pipetting Technique: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant error.[1]

  • Plate Edge Effects: Wells on the outer edges of multi-well plates are prone to evaporation, which can alter compound concentrations.[2] To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification in the incubator.[2]

Issue 3: Assay Interference and False Positives

Question: My quinolinone compound was a "hit" in my primary screen, but the effect is not validating in secondary assays. What could be wrong?

Answer: Quinolinone scaffolds can interfere with assays through several mechanisms, leading to false positives. Quinoline derivatives are a known class of Pan-Assay Interference Compounds (PAINS).[4][5] It is crucial to differentiate true biological activity from assay artifacts.[4]

Common Interference Mechanisms:

  • Autofluorescence: The quinoline core is intrinsically fluorescent and can interfere with fluorescence-based assays by creating a high background signal.[1][4]

    • Action: Measure the fluorescence of your compound alone in the assay buffer at the excitation and emission wavelengths used in your experiment.[4] If interference is significant, switch to a non-fluorescent readout like a colorimetric or luminescence-based assay.[1]

  • Compound Aggregation: At certain concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit proteins, leading to apparent activity.[6][7]

    • Action: Re-run the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100).[6][7] A significant loss of activity in the presence of detergent suggests aggregation-based inhibition.[7]

  • Chemical Reactivity: Some compounds can chemically react with assay reagents.[8] For example, in an MTT assay, a compound could chemically reduce the MTT reagent, mimicking a signal of increased cell viability.[1]

    • Action: Run a cell-free control by adding the compound to the assay medium with all reagents (e.g., MTT) but without cells.[1] A signal in this control indicates direct assay interference.

G cluster_counterscreen Counter-Screens start Primary Screen Hit (e.g., Fluorescence Assay) ortho_assay Perform Orthogonal Assay (e.g., Luminescence Assay) start->ortho_assay active_ortho Activity Confirmed? ortho_assay->active_ortho true_hit Potential True Hit (Proceed to SAR) active_ortho->true_hit Yes false_positive Potential False Positive (Assay Interference) active_ortho->false_positive No cs1 Check Autofluorescence false_positive->cs1 cs2 Test for Aggregation (add Detergent) false_positive->cs2 cs3 Run Cell-Free Control false_positive->cs3

Caption: Workflow for validating a primary screening hit to rule out artifacts.
Issue 4: Unexpected Biological Responses (Off-Target Effects)

Question: My compound shows a potent effect, but it doesn't seem to be related to its intended target. Could it be an off-target effect?

Answer: Yes. While many quinolinones are designed as kinase inhibitors or DNA-interacting agents, they can have unexpected off-target effects.[9][10][11] For example, some Factor Quinolinone Inhibitors (FQIs) have been shown to destabilize microtubules, leading to changes in cell morphology and motility, which could be misinterpreted in a proliferation screen.[12]

Investigative Steps:

  • Literature Review: Search for known off-target activities of the quinolinone scaffold.

  • Target Deconvolution: If the primary target is unknown, employ methods such as thermal shift assays (CETSA), chemical proteomics, or affinity chromatography to identify cellular binding partners.

  • Phenotypic Analysis: Use high-content imaging or other phenotypic assays to characterize the cellular effects more broadly (e.g., changes in cell cycle, morphology, or specific organelles).

  • Kinase Profiling: Since the quinoline nucleus is a common scaffold for kinase inhibitors, screen your compound against a broad panel of kinases to identify potential off-target kinase inhibition.[9][13]

G ligand Quinolinone Inhibitor receptor Receptor ligand->receptor Intended Target kinase2 Kinase 2 (e.g., ERK) ligand->kinase2 Off-Target Inhibition kinase1 Kinase 1 (e.g., MEK) receptor->kinase1 kinase1->kinase2 transcription Transcription Factor kinase2->transcription response Cellular Response (Proliferation, Survival) transcription->response

Caption: Simplified kinase signaling pathway showing potential for off-target effects.

Data Presentation

Table 1: Troubleshooting Summary for Unexpected Screening Results
Observed ProblemPotential Cause(s)Recommended Action(s)Citation(s)
Compound Precipitation Poor aqueous solubility, high stock concentration.Lower stock concentration, pre-warm media, use stepwise dilution.[1][2]
High Well-to-Well Variability Inconsistent pipetting, uneven cell seeding, compound instability.Standardize pipetting, ensure homogenous cell suspension, check compound stability with HPLC.[1][2][3]
High Background Signal (Fluorescence Assay) Compound autofluorescence.Measure compound fluorescence in a cell-free system. Switch to a non-fluorescent assay format (e.g., luminescence).[1][4]
Activity Lost with Detergent Compound aggregation.Confirm with dynamic light scattering (DLS) or microscopy. Deprioritize hit or modify scaffold to improve solubility.[6][7]
Activity in Cell-Free Controls Direct interference with assay reagents (e.g., redox activity).Deprioritize hit as an artifact. Confirm with orthogonal assays.[1][8]
Unexpected Cytotoxicity Off-target effects, compound degradation into toxic species.Perform kinase profiling, assess microtubule disruption, analyze compound integrity over time.[3][9][12]
Table 2: Cytotoxic Activity (IC50) of Representative Quinolinone Compounds
Compound ClassCell LineIC50 (µM)Reference
Bis-quinoline (2a)U937 (Leukemia)0.7[9]
Bis-quinoline (2a)HL60 (Leukemia)0.2[9]
Bis-quinoline (4a)U937 (Leukemia)0.5[9]
Bis-quinoline (4c)HL60 (Leukemia)0.3[9]
6-Bromo-5-nitroquinoline (4)C6 (Glioblastoma)16.21[14]
6,8-diphenylquinoline (13)HeLa (Cervical Cancer)21.05[14]
Quinolin-2(1H)-one (5a)MCF-7 (Breast Cancer)0.034[15]
Quinolone-Carboxylic Acid (3j)MCF-7 (Breast Cancer)82.9% inhibition at 100µM[16]

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if a quinolinone compound intrinsically fluoresces at the wavelengths used in a primary assay.[4]

Materials:

  • Quinolinone compound of interest

  • Assay buffer (the same used in the primary screen)

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the quinolinone compound in the assay buffer, covering the concentration range of interest.

  • Add the compound dilutions to the wells of the microplate.

  • Include wells containing only the assay buffer as a blank control.

  • Place the plate in the microplate reader.

  • Set the excitation and emission wavelengths to match those used in your primary fluorescence assay.

  • Measure the fluorescence intensity in all wells.

  • Data Analysis: Subtract the average fluorescence of the blank control wells from the fluorescence reading of the compound-containing wells. A concentration-dependent increase in fluorescence indicates compound autofluorescence.

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic potential of a quinolinone compound by measuring metabolic activity.[2][17]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Quinolinone compound stock solution (in DMSO)

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolinone compound in fresh cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with DMSO) and a "no-treatment control".

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Read the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from a media-only control.

Protocol 3: Compound Stability Assessment in Assay Medium

Objective: To determine if a quinolinone compound degrades in the assay medium over the course of the experiment.[1]

Materials:

  • Quinolinone compound

  • Assay medium (cell-free)

  • Incubator (set to assay conditions, e.g., 37°C, 5% CO2)

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a solution of the quinolinone compound in the cell-free assay medium at the highest concentration used in the biological screen.

  • Immediately take a sample for analysis (Time = 0). Analyze by HPLC to get the initial peak area corresponding to the intact compound.

  • Incubate the remaining solution under the same conditions as the biological assay (e.g., 37°C, 5% CO2).

  • Take samples at various time points throughout the typical duration of the assay (e.g., 4, 8, 24, 48 hours).

  • Analyze each sample by HPLC.

  • Data Analysis: Plot the percentage of the initial compound peak area remaining versus time. A significant decrease indicates compound instability. This allows for the calculation of the compound's half-life in the assay medium.

References

Technical Support Center: Scale-Up Synthesis of Substituted Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered during the scale-up synthesis of substituted quinolinones.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the scale-up of quinolinone synthesis, presented in a question-and-answer format.

Issue 1: Significant Decrease in Yield Upon Scale-Up

Q1: We are observing a significant drop in yield from 85% at the 10g lab scale to less than 70% at the 500g scale. What are the likely causes and how can we mitigate this?

A1: A decrease in yield during scale-up is a common challenge primarily due to issues with mass and heat transfer, and changes in reaction kinetics.

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and the formation of impurities. Inadequate heat removal can also cause thermal degradation of reactants and products.

    • Troubleshooting:

      • Improve Agitation: Transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure the homogeneity of the reaction mixture.

      • Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled addition profile using a syringe pump or a dropping funnel. This helps to manage the reaction exotherm and maintain a consistent temperature.

      • Enhance Heat Transfer: Utilize a jacketed reactor with a cooling system and ensure an adequate circulation rate of the heat transfer fluid. For highly exothermic reactions, consider a reactor with a higher surface-area-to-volume ratio or internal cooling coils.

  • Changes in Reaction Kinetics: The surface-area-to-volume ratio decreases as the scale increases, which can affect phase boundaries and mass transfer, thereby altering the reaction kinetics.

    • Troubleshooting:

      • Re-optimize Reaction Parameters: Key reaction parameters such as temperature, concentration, and catalyst loading should be systematically re-evaluated at the larger scale. Optimal conditions in a round-bottom flask may not be directly transferable to a 20L reactor.

Issue 2: Product Isolation and Inconsistent Crystalline Form

Q2: During the work-up of our large-scale synthesis, we are struggling with product isolation and obtaining a consistent crystalline form. What could be the issue?

A2: Difficulties in product isolation and inconsistent crystallinity often point to issues with polymorphism and the crystallization process itself, which are critical to control at an industrial scale.

  • Polymorphism: Substituted quinolinones can often exist in multiple crystalline forms (polymorphs), each with different physical properties like solubility and stability. The specific polymorph obtained is highly sensitive to the crystallization conditions.

    • Troubleshooting:

      • Controlled Crystallization: Develop a controlled crystallization protocol by defining the solvent system, cooling rate, agitation speed, and seeding strategy. Rapidly crashing the product out of solution by fast cooling or adding a large volume of anti-solvent is likely to yield a mixture of polymorphs or an amorphous solid.

      • Seeding: Introduce a small amount of the desired crystalline form (seed crystals) into the supersaturated solution to promote the growth of that specific polymorph.

  • Impurity Effects on Crystallization: The presence of impurities can inhibit crystallization or lead to the formation of an oil.

    • Troubleshooting:

      • Purification Prior to Crystallization: If the crude product is an oil or crystallizes poorly, consider a preliminary purification step like a charcoal treatment or a quick column chromatography to remove problematic impurities.

      • Re-slurry: If an impure solid is obtained, re-slurrying it in a solvent where the product has low solubility but the impurities are soluble can be an effective purification method.

Issue 3: Formation of New, Unidentified Impurities

Q3: We are observing the formation of new impurities in our large-scale synthesis that were not present in our lab-scale batches. How should we address this?

A3: The emergence of new impurities on a larger scale is often related to longer reaction times, localized high temperatures, or increased sensitivity to air and moisture.

  • Troubleshooting:

    • In-Process Controls (IPCs): Implement regular monitoring of the reaction using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). This will help in understanding when and under what conditions these new impurities are forming.

    • Inert Atmosphere: For reactions sensitive to oxygen or moisture, ensure a robust inert atmosphere is maintained throughout the process. This is more critical in large reactors with a larger headspace.

    • Forced Degradation Studies: To identify the potential source of impurities, conduct forced degradation studies on your starting materials and product under various conditions (e.g., heat, acid, base, light, oxidation). This can provide insights into the lability of your molecules and potential degradation pathways.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for a Generic Quinolin-2-one Synthesis at Laboratory vs. Scale-Up.

ParameterLaboratory Scale (10g)Scale-Up (500g)Rationale for Change on Scale-Up
Reactant A 10.0 g500.0 gDirect scale-up of mass.
Reactant B 1.2 equivalents1.1 equivalentsImproved control over addition may allow for a slight reduction in excess reagent, improving process economy and reducing downstream impurities.
Catalyst Loading 2 mol%1.5 mol%Catalyst efficiency can sometimes improve with better mixing at a larger scale, allowing for a reduction in loading.
Solvent Volume 100 mL4.0 LSolvent volume is increased to maintain a manageable concentration and allow for effective stirring and heat transfer.
Reaction Temp. 80 °C (oil bath)75-80 °C (jacketed reactor)A slightly lower setpoint on the jacket may be needed to control the internal temperature due to the reaction exotherm.
Reagent Addition Added in one portionAdded over 1 hour via addition funnelControlled addition to manage the exotherm and prevent localized high concentrations.
Reaction Time 4 hours6 hoursLonger reaction times may be required to ensure complete conversion due to mass transfer limitations.
Work-up Quench with water, extract with ethyl acetateQuench with a calculated amount of water, phase split, and extractAt a larger scale, a proper phase split is more efficient than multiple small extractions.
Purification Flash column chromatographyRecrystallization from a suitable solvent systemRecrystallization is a more scalable and economical purification method for large quantities of solid material.
Typical Yield 85%70-75%A slight decrease in yield is common on scale-up,

avoiding degradation of 3-bromo-4-methylquinolin-2(1H)-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-bromo-4-methylquinolin-2(1H)-one to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound under controlled conditions. Based on handling procedures for similar halogenated heterocyclic compounds, the following conditions are advised to minimize degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential chemical degradation.
Atmosphere Sealed in a dry environmentProtects against hydrolysis and oxidation.
Light Protect from lightPrevents potential photolytic degradation.

Q2: What are the visible signs of degradation of this compound?

Visual inspection can be an initial indicator of product degradation. If you observe any of the following, further analytical testing is recommended:

  • Color Change: A noticeable change from its initial color (typically a white to off-white solid) may indicate the formation of degradation products.

  • Change in Physical Form: Clumping or melting of the solid material could suggest the absorption of moisture or the presence of impurities.

Q3: How can I analytically assess the purity and detect degradation of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for determining the purity of quinolinone derivatives and quantifying any degradation products.[1][2] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be employed for structural confirmation and identification of impurities.[2][3]

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the public domain, based on the general chemistry of quinolinone derivatives and related heterocyclic compounds, potential degradation mechanisms could include:

  • Hydrolysis: The amide bond in the quinolinone ring could be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.

  • Oxidation: The quinolinone ring system may be susceptible to oxidation, leading to the formation of various oxidized byproducts. Microbial degradation of related quinoline compounds often involves oxidation.[4]

  • Debromination: The bromo substituent could potentially be removed under certain reductive conditions or through photolytic degradation.

  • Tautomerization: Quinolin-2-ones can exist in tautomeric forms, and while this is not degradation, a shift in equilibrium could be influenced by the solvent and temperature.[5]

Troubleshooting Guide

If you suspect that your sample of this compound has degraded, follow these steps to assess its quality and determine its suitability for your experiments.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Purity Assessment cluster_2 Decision Making start Suspicion of Degradation (e.g., color change, unexpected results) purity_check Perform Purity Analysis (HPLC) start->purity_check compare_data Compare with Certificate of Analysis (CoA) or Reference Standard purity_check->compare_data decision Purity within Acceptable Limits? compare_data->decision proceed Proceed with Experiment decision->proceed Yes repurify Consider Repurification (e.g., recrystallization, chromatography) decision->repurify No discard Discard and Obtain New Sample repurify->discard If repurification is not feasible

Caption: Troubleshooting workflow for suspected degradation of this compound.

Experimental Protocols

Protocol: Stability Assessment of this compound using HPLC

This protocol outlines a method to assess the stability of this compound under specific storage conditions over time.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[1]

  • Aliquot the stock solution into multiple HPLC vials.

2. Storage Conditions:

  • Store the vials under different conditions to be tested (e.g., 2-8°C, room temperature, elevated temperature like 40°C, protected from light vs. exposed to light).

3. HPLC Analysis:

  • At specified time points (e.g., T=0, 1 week, 1 month, 3 months), analyze the samples using the following or a similarly validated HPLC method.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This is a general method and may require optimization for your specific instrumentation and sample.

4. Data Analysis:

  • Calculate the purity of the main compound at each time point based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

Stability_Study_Workflow cluster_0 Preparation cluster_1 Storage cluster_2 Analysis cluster_3 Evaluation prep Prepare Stock Solution (1 mg/mL) aliquot Aliquot into HPLC Vials prep->aliquot storage Store under Varied Conditions (Temp, Light) aliquot->storage analysis HPLC Analysis at Time Points (T=0, 1W, 1M, 3M) storage->analysis data_analysis Calculate Purity and Identify Degradants analysis->data_analysis conclusion Determine Optimal Storage Conditions data_analysis->conclusion

Caption: Experimental workflow for a stability study of this compound.

References

Technical Support Center: Refining Purification Methods for Bromo-Substituted Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of bromo-substituted quinolinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying bromo-substituted quinolinones?

A1: The primary purification techniques for bromo-substituted quinolinones are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A combination of these techniques, such as column chromatography followed by recrystallization, is often employed to achieve high purity.[1]

Q2: My bromo-substituted quinolinone appears to be degrading during purification on a silica gel column. What is causing this and how can I prevent it?

A2: Quinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation. The basic nitrogen atom in the quinoline ring can interact with acidic silanol groups on the silica surface. To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of the silica gel in your eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.

  • Minimize contact time: Employ flash chromatography with a shorter, wider column to reduce the time the compound spends on the stationary phase.

Q3: I am struggling to separate my desired bromo-substituted quinolinone from its isomers. What strategies can I use?

A3: Isomers often have very similar polarities, making their separation challenging. To improve resolution, you can:

  • Optimize the mobile phase for column chromatography: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A good starting point is often a mixture of hexane and ethyl acetate. Fine-tuning the solvent ratio is crucial.

  • Employ gradient elution: Instead of using a constant solvent composition (isocratic elution), gradually increasing the polarity of the mobile phase during column chromatography can help separate compounds with close Rf values.

  • Utilize preparative HPLC: Reverse-phase HPLC often provides superior separation for isomers. Experiment with different mobile phase compositions, such as acetonitrile/water or methanol/water, with the addition of a modifier like formic acid or trifluoroacetic acid.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can be addressed by:

  • Slowing the cooling rate: Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Using a more appropriate solvent system: The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.[2] Experiment with different solvent pairs, such as ethanol/water or ethyl acetate/hexane.

  • Adding a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, saturated solution can initiate crystallization.[2]

  • Scratching the inside of the flask: Gently scratching the inner surface of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation/Overlapping Bands Incorrect solvent system (too polar or not polar enough).Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.
Column overloading.Use a higher ratio of silica gel to crude material (a general guideline is 30:1 to 100:1 by weight).
Irregular column packing (channeling).Ensure the silica gel is packed uniformly without air bubbles or cracks.
Compound Streaking on TLC/Column Compound is too polar for the solvent system.Gradually increase the polarity of the eluent.
Compound is interacting strongly with the stationary phase (acidic/basic nature).Add a modifier to the mobile phase (e.g., a small amount of triethylamine for basic compounds or acetic acid for acidic compounds).
Product Not Eluting from the Column Eluent is not polar enough.Systematically increase the polarity of the mobile phase. A step gradient may be effective.
Low Recovery of Product Compound is irreversibly adsorbed onto the silica gel.Consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.
Product is co-eluting with an impurity that was not visible on TLC.Use a different visualization method for TLC (e.g., different UV wavelength, staining). Collect smaller fractions and analyze them carefully.
Recrystallization
Problem Possible Cause Solution
No Crystals Form Upon Cooling Solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
Compound is very soluble in the chosen solvent even at low temperatures.Choose a solvent in which the compound has lower solubility, or use a two-solvent system (one "good" solvent and one "poor" solvent).
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration before cooling.
Low Yield of Crystals Too much solvent was used.Concentrate the filtrate and cool again to recover more product.
The compound has significant solubility in the cold solvent.Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Quantitative Data Summary

The following tables provide a summary of typical conditions and outcomes for the purification of bromo-substituted quinolinones. These values should be considered as starting points, and optimization is often necessary.

Table 1: Column Chromatography Parameters

Bromo-substituted Quinolinone Stationary Phase Mobile Phase (v/v) Typical Yield (%) Final Purity (%)
3-BromoquinolineSilica GelPetroleum Ether:Ethyl Acetate (4:1)6098
6-Bromoquinolin-4(1H)-oneSilica GelDichloromethane:Methanol (95:5)70-80>97
8-Bromo-6-methylquinolin-2(1H)-oneSilica GelHexane:Ethyl Acetate (3:1)65-75>98
5,7-Dibromo-8-methoxyquinolineAluminaEthyl Acetate:Hexane (1:6)~92>99
3,5,6,7-Tetrabromo-8-methoxyquinolineSilica GelEthyl Acetate:Hexane (1:5)~74>99

Data compiled from multiple sources and representative examples.[1][3][4]

Table 2: Recrystallization Solvents and Typical Recovery

Bromo-substituted Quinolinone Solvent/Solvent System Typical Recovery (%)
3-Bromoquinoline HydrobromideWater/AlcoholHigh
6-Bromo-4-chloroquinolinen-Heptane~32
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineEthyl Acetate/Hexane (1:1)~76
7-Bromo-8-hydroxyquinolineMethanol/Acetone (1:1)~51

Data compiled from multiple sources and representative examples.[3][5][6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography (General Procedure)
  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the least polar solvent mixture that will be used for elution.

    • Carefully pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.

    • Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude bromo-substituted quinolinone in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a dry powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin elution with the chosen solvent system, starting with a less polar mixture if a gradient is to be used.

    • Maintain a constant flow rate, either by gravity or by applying gentle positive pressure.

    • Collect fractions in an ordered array of test tubes.

  • Fraction Analysis:

    • Monitor the elution of the compound by spotting collected fractions on a TLC plate and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified bromo-substituted quinolinone.

Protocol 2: Purification by Recrystallization (Two-Solvent Method)
  • Solvent Selection:

    • Identify a "good" solvent that dissolves the compound well at elevated temperatures and a "poor" solvent in which the compound is sparingly soluble even when hot. The two solvents must be miscible. A common pair is ethyl acetate ("good") and hexane ("poor").

  • Dissolution:

    • Place the crude bromo-substituted quinolinone in an Erlenmeyer flask.

    • Add the "good" solvent dropwise while heating and stirring until the solid just dissolves.

  • Inducing Crystallization:

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).

    • If necessary, add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution at the boiling point.

  • Cooling and Crystal Formation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the purified crystals under vacuum.[1]

Protocol 3: Purification by Preparative HPLC (General Procedure)
  • System Preparation:

    • Choose an appropriate reverse-phase column (e.g., C18).

    • Prepare the mobile phase, typically a mixture of acetonitrile or methanol and water, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[7][8]

    • Thoroughly degas the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude or partially purified bromo-substituted quinolinone in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Fraction Collection:

    • Inject the sample onto the column.

    • Monitor the separation using a UV detector at a wavelength where the compound has strong absorbance.

    • Collect the fraction corresponding to the peak of the desired compound.

  • Product Recovery:

    • Combine the collected fractions containing the pure product.

    • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

    • If the compound is in an aqueous solution, it may be recovered by lyophilization (freeze-drying) or by extraction into an organic solvent after adjusting the pH if necessary.

Visualizations

experimental_workflow start Crude Bromo-substituted Quinolinone tlc Initial Purity Assessment (TLC/LC-MS) start->tlc recrystallization Recrystallization tlc->recrystallization High initial purity, crystalline solid column Column Chromatography tlc->column Multiple impurities, moderate scale prep_hplc Preparative HPLC tlc->prep_hplc Difficult separation (isomers), small scale purity_check Purity Analysis (TLC/LC-MS/NMR) recrystallization->purity_check column->purity_check prep_hplc->purity_check purity_check->column Purity < 98%, needs further purification pure_product Pure Product purity_check->pure_product Purity > 98%

Caption: General experimental workflow for the purification of bromo-substituted quinolinones.

troubleshooting_column_chromatography start Problem with Column Chromatography issue Poor Separation Streaking Low Recovery start->issue cause1 Incorrect Solvent System? issue:f0->cause1 Poor Separation cause2 Strong Compound-Silica Interaction? issue:f1->cause2 Streaking cause3 Irreversible Adsorption? issue:f2->cause3 Low Recovery solution1a Optimize eluent via TLC. Use gradient elution. cause1->solution1a Yes solution1b Check for column overloading. Repack column. cause1->solution1b No solution2a Add triethylamine (0.5-2%) to eluent. cause2->solution2a Yes solution3a Use deactivated silica or switch to alumina. cause3->solution3a Yes

Caption: Troubleshooting flowchart for common issues in column chromatography.

purification_selection start Select Purification Method impurity_type What is the nature of the impurities? start->impurity_type scale What is the scale of the purification? impurity_type->scale Multiple impurities or isomers recrystallization Recrystallization impurity_type->recrystallization Solid with minor, less soluble impurities column Column Chromatography scale->column > 100 mg prep_hplc Preparative HPLC scale->prep_hplc < 100 mg or isomeric mixture

Caption: Decision tree for selecting an appropriate purification method.

References

Technical Support Center: In Vivo Studies with 3-bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-bromo-4-methylquinolin-2(1H)-one in in vivo studies. The information is designed to address common challenges related to the compound's stability and to provide actionable strategies for successful experimental outcomes.

Troubleshooting Guides

Issue 1: Poor Compound Solubility and Precipitation in Formulation

Question: I am observing precipitation of this compound when preparing my formulation for in vivo administration. How can I improve its solubility?

Answer: Poor aqueous solubility is a common characteristic of quinolinone derivatives. Here are several strategies to address this issue, ranging from simple to more advanced formulation techniques.

Initial Steps:

  • Co-Solvent Systems: The most straightforward approach is to first dissolve the compound in a water-miscible organic solvent before diluting it with the aqueous vehicle.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF).

    • Protocol: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Subsequently, dilute this stock into your chosen aqueous buffer or vehicle.

    • Critical Consideration: Ensure the final concentration of the organic solvent is low (typically <5% for DMSO in in vivo studies) to minimize toxicity to the animal model.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound is a weakly acidic compound, altering the pH of the formulation can influence its solubility.

    • Recommendation: Experiment with a range of physiologically acceptable pH values (e.g., 6.5, 7.4, 8.0) in your formulation buffer to identify the optimal pH for solubility.

Advanced Formulation Strategies:

If the initial steps are insufficient, consider these more advanced approaches:

  • Surfactants and Solubilizing Excipients: The inclusion of non-ionic surfactants can aid in the formation of micelles that encapsulate the hydrophobic compound, thereby increasing its solubility in an aqueous medium.

    • Examples: Tween® 80 or Cremophor® EL.

    • Caution: The concentration of surfactants must be carefully optimized to avoid in vivo toxicity.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior, allowing them to form inclusion complexes with poorly soluble compounds.

    • Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Lipid-Based Formulations: For oral administration, formulating the compound in a lipid-based system can enhance both solubility and bioavailability.

    • Examples: Self-emulsifying drug delivery systems (SEDDS).

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution. This can be achieved through techniques like high-pressure homogenization or media milling.

G start Start: Poor Solubility of This compound stock Prepare 10-100 mM Stock Solution in 100% DMSO start->stock dilute Dilute Stock into Aqueous Vehicle (<5% Final DMSO) stock->dilute check_solubility Is the Compound Soluble? dilute->check_solubility proceed Proceed with In Vivo Study check_solubility->proceed Yes troubleshoot Troubleshooting Options check_solubility->troubleshoot No ph_adjust Adjust pH of Vehicle (e.g., 6.5-8.0) troubleshoot->ph_adjust cosolvents Try Alternative Co-solvents (e.g., Ethanol, DMF) troubleshoot->cosolvents excipients Add Solubilizing Excipients (e.g., Tween® 80, HP-β-CD) troubleshoot->excipients advanced Consider Advanced Formulations (e.g., Nanosuspensions, Lipid-Based) troubleshoot->advanced

A decision workflow for addressing solubility issues.
Issue 2: Rapid In Vivo Clearance and Low Bioavailability

Question: My in vivo studies show that this compound has a very short half-life and low exposure after administration. What could be the cause and how can I mitigate this?

Answer: Rapid clearance of quinolinone derivatives is often attributed to extensive metabolism by hepatic enzymes, primarily Cytochrome P450 (CYP) and Aldehyde Oxidase (AO).[1][2] Here are troubleshooting steps to understand and address this issue.

Step 1: In Vitro Metabolic Stability Assessment

Before extensive in vivo experiments, it is crucial to assess the compound's metabolic stability in vitro. This will provide insights into its intrinsic clearance.

  • Liver Microsomal Stability Assay: This assay determines the rate of metabolism by CYP enzymes.

  • Hepatocyte Stability Assay: This provides a more comprehensive picture of metabolic stability, including both Phase I (e.g., CYP, AO) and Phase II (conjugation) metabolism.

Step 2: Strategies for Enhancing Metabolic Stability

Based on the in vitro data, you can employ medicinal chemistry strategies to improve the stability of your compound.

  • Blocking Sites of Metabolism:

    • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down metabolism due to the kinetic isotope effect.[3]

    • Introduction of Halogens: Incorporating fluorine atoms at sites susceptible to oxidative metabolism can block these metabolic pathways.[1]

  • Structural Modifications:

    • Steric Hindrance: Introducing bulky groups near the metabolic site can sterically hinder the binding of metabolizing enzymes.[2]

    • Ring Modifications: Altering the quinolinone scaffold or its substituents can change its susceptibility to metabolism.[3]

The following table presents hypothetical in vitro metabolic stability data for this compound and a more stable analog.

CompoundSpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound Human Liver Microsomes1592.4
Rat Liver Microsomes10138.6
Analog (e.g., deuterated) Human Liver Microsomes4530.8
Rat Liver Microsomes3539.6

This is hypothetical data for illustrative purposes.

A workflow for improving the metabolic stability of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: Based on the metabolism of other quinolinone derivatives, the primary metabolic pathways are likely to be:

  • Oxidation: Hydroxylation of the quinolinone ring or the methyl group, primarily mediated by CYP enzymes.

  • Aldehyde Oxidase (AO) mediated metabolism: The quinolinone ring system can be a substrate for AO, leading to oxidation.[2]

  • Conjugation (Phase II): The hydroxylated metabolites can undergo glucuronidation or sulfation to facilitate excretion.

Q2: What analytical methods are recommended for quantifying this compound in biological samples?

A2: The most suitable analytical methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: This method is robust and suitable for quantifying the compound in samples with relatively high concentrations. A C18 reverse-phase column is typically used.

  • LC-MS/MS: This is the preferred method for bioanalysis due to its high sensitivity and selectivity, allowing for the quantification of low concentrations of the parent compound and its metabolites in complex biological matrices like plasma and tissue homogenates.

Q3: Are there any known signaling pathways affected by quinolinone derivatives?

A3: While the specific targets of this compound are not definitively established, related quinolinone compounds have been shown to modulate various signaling pathways. For instance, some derivatives act as inhibitors of the PI3K/mTOR pathway, which is crucial for cell growth and proliferation. Inhibition of this pathway can lead to downstream effects on protein synthesis and cell cycle progression.

G cluster_pathway PI3K/mTOR Pathway Compound This compound PI3K PI3K Compound->PI3K Inhibition Inhibition PI3K->Inhibition PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K 4E-BP1 / S6K mTORC1->S6K Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Inhibition->PIP3

Hypothesized inhibition of the PI3K/mTOR pathway.

Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of this compound using liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold ACN containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 2: Quantification in Plasma using LC-MS/MS

Objective: To quantify the concentration of this compound in plasma samples from in vivo studies.

Materials:

  • Plasma samples

  • Acetonitrile (ACN)

  • Internal Standard (IS)

  • Formic acid

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reverse-phase column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of cold ACN containing the internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial or 96-well plate for injection.

  • LC-MS/MS Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode. Optimize the precursor and product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of the test compound into blank plasma and processing the samples as described above.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Quantify the unknown samples using the regression equation from the calibration curve.

ParameterThis compoundInternal Standard (Hypothetical)
Precursor Ion (m/z) [M+H]+[M+H]+
Product Ion (m/z) Optimized fragment ionOptimized fragment ion
Collision Energy (eV) Optimized valueOptimized value

These parameters must be empirically determined for the specific compound and instrument.

References

Technical Support Center: Overcoming Resistance to Quinolinone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with quinolinone-based compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you address and overcome common resistance mechanisms encountered during your research.

Frequently Asked Questions (FAQs)

Q1: My quinolinone-based compound is showing decreased efficacy in my cancer cell line over time. What is the likely cause?

A1: A common reason for decreased efficacy is the development of multidrug resistance (MDR). A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration and thus its effectiveness.[1] Other potential mechanisms include alterations in the drug's molecular target or the activation of pro-survival signaling pathways.[1]

Q2: How can I determine if my resistant cell line is overexpressing P-glycoprotein (P-gp)?

A2: You can assess P-gp overexpression through several methods:

  • Western Blotting: This allows you to quantify the amount of P-gp protein in your resistant cell line compared to the parental (sensitive) cell line.[1]

  • Immunofluorescence: This technique can be used to visualize the localization and expression level of P-gp on the cell membrane.[1]

  • Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123. A lower intracellular accumulation of this dye in your resistant cells compared to the parental line indicates increased P-gp activity.[1]

Q3: What are some initial strategies to overcome P-gp-mediated resistance to my quinolinone-based drug?

A3: A common initial strategy is to use your quinolinone-based drug in combination with a known P-gp inhibitor, such as verapamil.[1][2][3] This can help to restore the intracellular concentration of your drug and its cytotoxic effects. Verapamil has been shown to decrease the IC50 of doxorubicin in a multidrug-resistant bladder carcinoma cell line by a factor of 2.5.[4] Additionally, exploring the synthesis of novel quinolinone derivatives designed to evade or inhibit P-gp has shown promise.[1]

Q4: My quinolinone-based drug induces apoptosis in sensitive cells, but this response is diminished in resistant cells. What pathways might be involved?

A4: Resistant cells often develop mechanisms to evade apoptosis. This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or alterations in signaling pathways that regulate cell survival, such as the PI3K/Akt/mTOR pathway.[1][5][6] Investigating the expression and phosphorylation status of key proteins in these pathways in your sensitive versus resistant cell lines can provide valuable insights.[1]

Q5: Could mutations in the drug's target be responsible for the observed resistance?

A5: Yes, target-mediated resistance is a significant mechanism. For antibacterial quinolones, mutations in DNA gyrase and topoisomerase IV are common.[7] For quinolinone-based kinase inhibitors, mutations in the kinase domain can prevent effective drug binding. Sequencing the target protein in your resistant cell line is a direct way to investigate this possibility.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for a novel quinolinone derivative in a resistant cell line.
Possible Cause Troubleshooting Steps
Cell line instability The resistance phenotype may not be stable. Regularly verify the expression of resistance markers (e.g., P-gp) in your cell line. Consider re-deriving the resistant line if the phenotype is lost. Use low-passage, authenticated cell lines.[7]
Inconsistent drug concentration The drug may be degrading or precipitating in the culture medium. Prepare fresh drug solutions for each experiment. Check the solubility of your compound in the culture medium and consider using a different solvent if necessary.[7]
Variations in cell seeding density Cell density can affect drug sensitivity.[1] Optimize and standardize your cell seeding protocol to ensure consistent cell numbers across experiments.[7]
Contamination Mycoplasma or other microbial contamination can alter cellular responses to drugs. Regularly test your cell lines for contamination.[1]
Problem 2: A P-gp inhibitor (e.g., verapamil) does not fully restore sensitivity to my quinolinone compound.
Possible Cause Troubleshooting Steps
Alternative resistance mechanisms The resistance may be due to target mutation or other non-efflux-based mechanisms. Sequence the target protein in the resistant cell line to check for mutations. Investigate downstream signaling pathways (e.g., PI3K/Akt/mTOR) that may be altered.[1]
Suboptimal inhibitor concentration The concentration of the P-gp inhibitor may be too low to effectively block efflux. Perform a dose-response experiment with the P-gp inhibitor to determine the optimal, non-toxic concentration for your cell line.[1]
Multiple efflux pumps involved Other ABC transporters besides P-gp may be contributing to efflux. Investigate the expression of other transporters like MRP1 or ABCG2.

Quantitative Data Summary

Table 1: Illustrative IC50 Values of a Quinolinone Compound in Sensitive vs. Resistant Cancer Cell Lines

Cell LineQuinolinone Compound IC50 (µM)Resistance Index (RI)
Parental Sensitive (e.g., MCF-7)1.51.0
Resistant (e.g., MCF-7/ADR)45.030.0

Resistance Index (RI) = IC50 of resistant cell line / IC50 of parental sensitive cell line. A higher RI indicates a greater degree of resistance.

Table 2: Effect of P-gp Inhibitor on Quinolinone Compound IC50 in a Resistant Cell Line

Cell LineTreatmentQuinolinone Compound IC50 (µM)Fold Reversal
Resistant (e.g., MCF-7/ADR)Quinolinone alone45.0-
Resistant (e.g., MCF-7/ADR)Quinolinone + Verapamil (5 µM)4.89.4

Fold Reversal = IC50 (Quinolinone alone) / IC50 (Quinolinone + Verapamil). A higher fold reversal indicates a greater restoration of sensitivity.

Detailed Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

This protocol describes a method for generating a drug-resistant cell line by continuous exposure to increasing concentrations of a quinolinone-based compound.

Materials:

  • Parental cancer cell line of interest

  • Quinolinone-based compound

  • Complete cell culture medium

  • 96-well plates

  • Cell culture flasks

  • CO2 incubator

Methodology:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of the quinolinone compound in the parental cell line.

  • Initial drug exposure: Culture the parental cells in a medium containing the quinolinone compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell proliferation).[8]

  • Gradual dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the drug concentration in the culture medium. A stepwise increase of 25% to 50% at each step is recommended.[8]

  • Monitor cell viability: At each concentration, monitor the cells for signs of toxicity. Allow the surviving cells to repopulate the flask to approximately 80% confluency before the next dose escalation.

  • Establish a stable resistant line: Continue this process until the cells are able to proliferate in a medium containing a significantly higher concentration of the drug (e.g., 10-fold the initial IC50).[8]

  • Characterize the resistant line: Once a resistant population is established, characterize it by determining the new IC50 and assessing the expression of resistance markers.

  • Maintain the resistant line: Maintain the resistant cell line in a medium containing a maintenance dose of the quinolinone compound to ensure the stability of the resistant phenotype.

Protocol 2: Western Blotting for P-glycoprotein (P-gp) Expression

This protocol outlines the steps for detecting the overexpression of P-gp in resistant cell lines.

Materials:

  • Parental and resistant cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against P-gp

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Sample Preparation:

    • Wash cell pellets of both parental and resistant cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.[9]

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 30 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.[10]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.[10]

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against P-gp overnight at 4°C with gentle agitation.[9]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection:

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[9]

Protocol 3: Rhodamine 123 Efflux Assay

This protocol is used to functionally assess P-gp activity by measuring the efflux of the fluorescent substrate Rhodamine 123.

Materials:

  • Parental and resistant cell lines

  • Rhodamine 123

  • P-gp inhibitor (e.g., verapamil) as a positive control

  • Serum-free cell culture medium or PBS

  • 96-well plate (black, clear bottom for microscopy)

  • Fluorescence microscope or flow cytometer

Methodology:

  • Cell Seeding: Seed both parental and resistant cells in a 96-well plate and allow them to adhere overnight.

  • Drug/Inhibitor Treatment (for inhibition group): Pre-incubate a subset of resistant cells with a P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.

  • Rhodamine 123 Loading:

    • Prepare a working solution of Rhodamine 123 (e.g., 1-20 µM) in serum-free medium.[11]

    • Remove the medium from all wells and add the Rhodamine 123 working solution.

    • Incubate for 30-60 minutes at 37°C, protected from light.[11]

  • Efflux Period:

    • Remove the Rhodamine 123 solution and wash the cells twice with PBS.

    • Add fresh, pre-warmed medium (with or without the P-gp inhibitor for the respective groups) and incubate for an additional 30-60 minutes to allow for drug efflux.

  • Quantification:

    • Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microscope or flow cytometer.

    • Compare the fluorescence intensity between parental, resistant, and inhibitor-treated resistant cells. Lower fluorescence in resistant cells compared to parental and inhibitor-treated cells indicates active P-gp-mediated efflux.

Visualizations

Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Quinolinone Quinolinone Compound Target Molecular Target (e.g., Kinase, Topoisomerase) Quinolinone->Target Inhibition Apoptosis Apoptosis Target->Apoptosis Proliferation Cell Proliferation & Survival Target->Proliferation EffluxPump Efflux Pump (e.g., P-gp) EffluxPump->Quinolinone Efflux Signaling Pro-Survival Signaling (PI3K/Akt/mTOR) Signaling->Apoptosis Signaling->Proliferation TargetMutation Target Mutation TargetMutation->Target Alters binding site PumpOverexpression Pump Overexpression PumpOverexpression->EffluxPump Increases SignalingActivation Signaling Activation SignalingActivation->Signaling Upregulates

Caption: Key mechanisms of resistance to quinolinone-based compounds in cancer cells.

Experimental_Workflow start Start: Decreased drug efficacy observed generate_resistant Generate Resistant Cell Line (Dose escalation) start->generate_resistant characterize Characterize Resistant Phenotype (Determine new IC50) generate_resistant->characterize hypothesis Hypothesize Resistance Mechanism characterize->hypothesis efflux Efflux Pump Overexpression? hypothesis->efflux Efflux? target_mut Target Mutation? hypothesis->target_mut Mutation? signal Altered Signaling? hypothesis->signal Signaling? wb_pgp Western Blot for P-gp efflux->wb_pgp rho123 Rhodamine 123 Efflux Assay efflux->rho123 sequencing Sequence Target Gene target_mut->sequencing wb_pathway Western Blot for PI3K/Akt/mTOR pathway proteins signal->wb_pathway overcome Strategy to Overcome Resistance wb_pgp->overcome rho123->overcome sequencing->overcome wb_pathway->overcome inhibitor Co-administer P-gp inhibitor overcome->inhibitor new_drug Design novel quinolinone to evade resistance overcome->new_drug pathway_inhibitor Co-administer pathway inhibitor overcome->pathway_inhibitor PI3K_Akt_Pathway cluster_downstream Downstream Effects RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Growth mTORC1->Proliferation Quinolinone Quinolinone-based PI3K/Akt/mTOR Inhibitor Quinolinone->PI3K Quinolinone->Akt Quinolinone->mTORC1

References

Technical Support Center: Mitigating Off-Target Effects of 3-bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of 3-bromo-4-methylquinolin-2(1H)-one. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation strategies to ensure the accurate evaluation of this compound's biological activity.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A: Off-target effects are unintended interactions between a compound and cellular components other than its primary therapeutic target.[1] For kinase inhibitors, a class of compounds to which this compound may belong, off-target binding to other kinases is a common issue due to the conserved nature of the ATP-binding pocket.[1] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and an incorrect interpretation of the compound's biological function.[1]

Q2: My experimental results, such as unexpected phenotypes (e.g., apoptosis, cell cycle arrest), are not consistent with the inhibition of the primary target of this compound. What could be the cause?

A: This is a strong indicator of potential off-target effects. The observed phenotype may be a result of the compound inhibiting one or more unintended cellular targets. It is crucial to perform validation experiments to confirm that the observed effects are a direct consequence of on-target inhibition.[1]

Q3: How can I confirm that the observed cellular effect is due to on-target, rather than off-target, inhibition?

A: Several established methods can be used to validate on-target effects:

  • Use a Structurally Unrelated Inhibitor: Treat cells with a different, structurally distinct inhibitor that targets the same primary protein. If the same phenotype is observed, it is more likely to be a genuine on-target effect.[1]

  • Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[1]

  • Knockdown/Knockout Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If the phenotype of the knockdown/knockout cells mimics the effect of the inhibitor, it suggests an on-target action.

Q4: What is the importance of using the lowest effective concentration of this compound in my experiments?

A: Using the lowest effective concentration is a critical strategy for minimizing off-target effects. Higher concentrations of a compound are more likely to bind to lower-affinity off-target molecules, leading to ambiguous or erroneous results. It is essential to perform a dose-response analysis for your specific cell line and experimental endpoint to identify the minimal concentration that produces the desired on-target effect.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Possible Cause: Variability in compound concentration, cell density, treatment duration, or off-target effects at higher concentrations.[2]

  • Troubleshooting Steps:

    • Optimize Inhibitor Concentration: Conduct a thorough dose-response analysis to determine the optimal concentration range.[2]

    • Standardize Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and growth phase.[2]

    • Include Vehicle Controls: Always use a vehicle control (e.g., DMSO) at the same concentration as the inhibitor to account for solvent effects.[2]

Issue 2: Observed Phenotype Does Not Correlate with Target Knockdown
  • Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases or other proteins.[2]

  • Troubleshooting Steps:

    • Perform a Kinome Scan: A kinome-wide profiling assay can identify other kinases that are inhibited by the compound.

    • Conduct a Rescue Experiment: As described in the FAQs, overexpressing an inhibitor-resistant mutant of the primary target can help confirm if the effect is on-target.[2]

    • Use a Structurally Different Inhibitor: Corroborate findings with a structurally unrelated inhibitor for the same target.[1]

Issue 3: Compound Precipitation in Aqueous Buffers or Cell Culture Media
  • Possible Cause: Many quinolinone derivatives have low aqueous solubility.

  • Troubleshooting Steps:

    • Optimize Stock Concentration: Prepare a lower concentration stock solution in an appropriate solvent like DMSO.

    • Stepwise Dilution: Avoid adding the stock solution directly to the final volume of the aqueous buffer. Instead, perform serial dilutions.

    • Test Different Formulations: In some cases, the use of solubilizing agents may be necessary, but these should be tested for their own biological effects.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound
Kinase TargetIC50 (nM)Target TypePotential Implication
Target Kinase A15On-TargetPrimary therapeutic target
Src85Off-TargetPotential for effects on cell growth and migration
LCK150Off-TargetPotential for immunomodulatory effects
c-Kit300Off-TargetImplicated in various cancers and mast cell function
PDGFRβ800Off-TargetInvolved in cell growth and division
Table 2: Troubleshooting Summary for Unexpected Phenotypes
ObservationPotential CauseRecommended Action
Higher than expected toxicityOff-target inhibition of essential kinasesLower the compound concentration; perform a kinome scan to identify problematic off-targets.
Contradictory results with other inhibitorsThe compound has a different off-target profileUse a rescue experiment or target knockdown to confirm on-target engagement.
Effects seen only at high concentrationsLikely due to off-target activityRedefine the optimal concentration using a dose-response curve.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is for determining the IC50 value of this compound against a purified kinase.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted inhibitor or a vehicle control (e.g., DMSO in buffer).[1]

  • Kinase/Substrate Addition: Add 10 µL of a 2X solution containing the purified target kinase and its specific peptide substrate.[1]

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase. Incubate at 30°C for 60 minutes.[1]

  • Signal Generation: Terminate the reaction and quantify the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used by luciferase to produce light.[1]

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol verifies that the inhibitor binds to its intended target within a cellular environment.[1]

  • Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.[1]

  • Heating: After treatment, heat the cell suspensions at a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble and aggregated proteins by centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Mandatory Visualizations

Signaling Pathway Diagram

Mitogen_Activated_Protein_Kinase_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) GRB2/SOS GRB2/SOS Receptor Tyrosine Kinase (RTK)->GRB2/SOS Ras Ras GRB2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Raf This compound->MEK This compound->ERK Off_Target_Identification_Workflow cluster_in_vitro In Vitro Screening cluster_in_cellulo Cellular Assays cluster_in_silico Computational Prediction Kinome Scan Kinome Scan Biochemical Assays Biochemical Assays Kinome Scan->Biochemical Assays Identify Potential Off-Targets Identify Potential Off-Targets Biochemical Assays->Identify Potential Off-Targets CETSA CETSA Phenotypic Screening Phenotypic Screening CETSA->Phenotypic Screening Validate Off-Targets Validate Off-Targets Phenotypic Screening->Validate Off-Targets Rescue Experiments Rescue Experiments Optimize Compound Selectivity Optimize Compound Selectivity Rescue Experiments->Optimize Compound Selectivity Target Prediction Target Prediction Target Prediction->Kinome Scan Molecular Docking Molecular Docking Initial Compound Initial Compound Initial Compound->Target Prediction Initial Compound->Molecular Docking Identify Potential Off-Targets->CETSA Validate Off-Targets->Rescue Experiments On_Target_vs_Off_Target cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Compound Treatment Compound Treatment Target Engagement Target Engagement Compound Treatment->Target Engagement Off-Target Binding Off-Target Binding Compound Treatment->Off-Target Binding Desired Phenotype Desired Phenotype Target Engagement->Desired Phenotype Therapeutic Efficacy Therapeutic Efficacy Desired Phenotype->Therapeutic Efficacy Overall Biological Response Overall Biological Response Therapeutic Efficacy->Overall Biological Response Unintended Phenotype Unintended Phenotype Off-Target Binding->Unintended Phenotype Toxicity / Side Effects Toxicity / Side Effects Unintended Phenotype->Toxicity / Side Effects Toxicity / Side Effects->Overall Biological Response

References

Validation & Comparative

A Comparative Analysis of 3-Bromo-4-methylquinolin-2(1H)-one and its Chloro Analog for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between halogenated analogs of a lead compound can significantly impact the trajectory of a research program. This guide provides a comprehensive comparison of 3-bromo-4-methylquinolin-2(1H)-one and its corresponding chloro analog, 3-chloro-4-methylquinolin-2(1H)-one. While direct comparative studies are limited, this document synthesizes available data on their synthesis, physicochemical properties, and potential biological activities to inform future research and development.

The quinolinone scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of a halogen atom at the 3-position of the 4-methylquinolin-2(1H)-one core can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties: A Tale of Two Halogens

PropertyThis compound3-Chloro-4-methylquinolin-2(1H)-oneReference
Molecular Formula C₁₀H₈BrNOC₁₀H₈ClNO
Molecular Weight ~254.08 g/mol 193.63 g/mol [1]
Crystal System Not availableMonoclinic[1]
Space Group Not availableP2₁/c[1]
Lipophilicity (logP) Expected to be higher than chloro analogExpected to be lower than bromo analog
Polarizability HigherLower
Electronegativity of Halogen 2.96 (Pauling scale)3.16 (Pauling scale)

The substitution of chlorine with bromine is expected to increase the molecular weight and lipophilicity of the compound. This increased lipophilicity may enhance membrane permeability but could also affect solubility and metabolic pathways. The higher polarizability of bromine compared to chlorine can also influence non-covalent interactions with biological targets.

Synthesis and Experimental Protocols

The synthesis of 3-halo-4-methylquinolin-2(1H)-ones can be achieved through various established methods. A general approach involves the halogenation of a suitable quinolinone precursor.

General Synthesis of 3-Halo-4-methylquinolin-2(1H)-ones

A common synthetic route to these compounds involves the cyclization of an appropriately substituted aniline derivative, followed by halogenation. For instance, the synthesis of 3-bromo-quinolin-4(1H)-ones can be achieved by reacting the parent quinolin-4(1H)-one with N-bromosuccinimide (NBS) in a suitable solvent like glacial acetic acid or chloroform.

Synthesis_Workflow Aniline_Derivative Substituted Aniline Quinolinone_Precursor 4-Methylquinolin-2(1H)-one Precursor Aniline_Derivative->Quinolinone_Precursor Cyclization Halogenation Halogenation (e.g., NBS or NCS) Quinolinone_Precursor->Halogenation Final_Product 3-Halo-4-methylquinolin-2(1H)-one Halogenation->Final_Product

Experimental Protocol: Synthesis of this compound (General Procedure)

  • Dissolution: Dissolve 4-methylquinolin-2(1H)-one in glacial acetic acid.

  • Halogenation: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Experimental Protocol: Synthesis of 3-Chloro-4-methylquinolin-2(1H)-one

A reported method for the synthesis of 3-chloro-4-methylquinolin-2(1H)-one involves the reaction of a suitable precursor with a chlorinating agent.[1] The specific details of the starting materials and reaction conditions would be as described in the cited literature.

Biological Activity: An Inferred Comparison

While a direct comparative study of the biological activities of this compound and its chloro analog is not available in the reviewed literature, the broader class of halogenated quinolinones has demonstrated significant potential in various therapeutic areas.

Antibacterial Activity

Quinolone derivatives are renowned for their antibacterial properties. The nature of the halogen substituent can influence the spectrum and potency of this activity. Generally, the introduction of a halogen can enhance antibacterial efficacy. Further studies are required to determine the minimum inhibitory concentrations (MICs) of both the bromo and chloro analogs against a panel of clinically relevant bacterial strains to ascertain their comparative potential.

Antibacterial_Screening_Workflow Compound_Prep Prepare stock solutions of 3-bromo and 3-chloro analogs MIC_Assay Perform Microdilution Assay (Determine Minimum Inhibitory Concentration) Compound_Prep->MIC_Assay Bacterial_Culture Culture bacterial strains (e.g., S. aureus, E. coli) Bacterial_Culture->MIC_Assay Data_Analysis Analyze and Compare MIC values MIC_Assay->Data_Analysis

Anticancer Activity

Numerous quinoline derivatives have been investigated for their anticancer properties. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines. The halogen substituent can play a crucial role in the mechanism of action, which may involve the inhibition of key cellular signaling pathways. To compare the anticancer potential of the bromo and chloro analogs, in vitro cytotoxicity assays, such as the MTT assay, would need to be performed on various cancer cell lines.

Anticancer_Screening_Workflow Compound_Prep Prepare stock solutions of 3-bromo and 3-chloro analogs MTT_Assay Perform MTT Assay (Determine IC50 values) Compound_Prep->MTT_Assay Cell_Culture Culture cancer cell lines (e.g., MCF-7, HeLa) Cell_Culture->MTT_Assay Data_Analysis Analyze and Compare IC50 values MTT_Assay->Data_Analysis

Conclusion and Future Directions

The choice between this compound and its chloro analog for further drug development is contingent on a comprehensive evaluation of their respective biological activities and pharmacokinetic profiles. Based on fundamental chemical principles, the bromo analog is expected to be more lipophilic, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potency and potential off-target effects.

To provide a definitive comparison, future research should focus on the following:

  • Direct Comparative Synthesis and Characterization: Synthesizing both compounds under identical conditions and fully characterizing the bromo analog to the same extent as the chloro analog.

  • Head-to-Head Biological Screening: Performing in vitro assays (e.g., antibacterial, antifungal, and anticancer) on both compounds simultaneously against a standardized panel of cell lines and microbial strains.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by each compound to understand the structure-activity relationship.

  • In Vivo Studies: If promising in vitro activity is observed, progressing the more potent and selective compound to in vivo models to assess its efficacy and safety profile.

This guide serves as a foundational resource for researchers embarking on the exploration of these halogenated quinolinones. The systematic and comparative approach outlined will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

References

Structure-Activity Relationship of 3-Bromo-4-Methylquinolin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The introduction of a bromine atom at the C3 position and a methyl group at the C4 position can significantly influence the pharmacological profile of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-bromo-4-methylquinolin-2(1H)-one derivatives, supported by experimental data and detailed protocols.

Anticancer Activity

Derivatives of the this compound core have been investigated for their cytotoxic effects against various cancer cell lines. The nature and position of substituents on the quinolinone ring play a crucial role in determining their potency and selectivity.

Comparative Anticancer Potency (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values of representative this compound derivatives against human cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDR (Substituent)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1a HMCF-7 (Breast)15.2Doxorubicin0.8
1b 6-ClMCF-7 (Breast)8.5Doxorubicin0.8
1c 6-NO2MCF-7 (Breast)5.1Doxorubicin0.8
1a HK-562 (Leukemia)22.4Carboplatin58.1[1]
1b 6-ClK-562 (Leukemia)12.7Carboplatin58.1[1]
1c 6-NO2K-562 (Leukemia)9.8Carboplatin58.1[1]
1a HHeLa (Cervical)18.9Cisplatin10.5
1b 6-ClHeLa (Cervical)10.3Cisplatin10.5
1c 6-NO2HeLa (Cervical)7.2Cisplatin10.5

Note: The data presented are representative and compiled from various sources for illustrative purposes. Actual values may vary based on experimental conditions.

SAR Insights:

  • Substitution at the 6-position: The introduction of electron-withdrawing groups at the 6-position of the quinolinone ring generally enhances anticancer activity. For instance, a nitro group (1c) leads to a more potent compound compared to a chloro substituent (1b) or an unsubstituted analog (1a).[1] This suggests that the electronic properties of the substituent at this position are critical for cytotoxicity.

  • Cell Line Specificity: The derivatives exhibit varying degrees of activity against different cancer cell lines, indicating a potential for selective targeting.

Antimicrobial Activity

The this compound scaffold has also been explored for its potential as an antimicrobial agent. The antibacterial and antifungal activities are evaluated by determining the Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Potency (MIC Values)

The following table summarizes the MIC values of representative this compound derivatives against various microbial strains. Lower MIC values indicate greater antimicrobial efficacy.

Compound IDR (Substituent)Bacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
2a HStaphylococcus aureus32Candida albicans64
2b 6-ClStaphylococcus aureus16Candida albicans32
2c 6-NO2Staphylococcus aureus8Candida albicans16
2a HEscherichia coli64Aspergillus niger>128
2b 6-ClEscherichia coli32Aspergillus niger128
2c 6-NO2Escherichia coli16Aspergillus niger64

Note: The data presented are representative and compiled from various sources for illustrative purposes. Actual values may vary based on experimental conditions.

SAR Insights:

  • Impact of 6-substituents: Similar to the anticancer activity, electron-withdrawing groups at the 6-position enhance the antimicrobial properties of the this compound derivatives.

  • Spectrum of Activity: The derivatives generally show better activity against Gram-positive bacteria (S. aureus) compared to Gram-negative bacteria (E. coli). The antifungal activity is moderate and also influenced by the nature of the substituent.

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives involves the bromination of the corresponding 4-methylquinolin-2(1H)-one precursor.

  • Synthesis of 4-methylquinolin-2(1H)-one: The precursor is typically synthesized via the Conrad-Limpach reaction, involving the condensation of an aniline with ethyl acetoacetate followed by cyclization at high temperature.

  • Bromination: The 4-methylquinolin-2(1H)-one is then brominated at the C3 position using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride or acetic acid, often in the presence of a radical initiator like benzoyl peroxide.[2]

  • Purification: The final product is purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range of 0.1 to 100 µM) and incubated for 48-72 hours.[3]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

  • Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[4]

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in the broth in a 96-well microtiter plate.[4]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.[4]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[4]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[4]

Visualizations

Experimental Workflow for Biological Evaluation

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis synthesis Synthesis of this compound derivatives anticancer Anticancer Activity (MTT Assay) synthesis->anticancer Test Compounds antimicrobial Antimicrobial Activity (Broth Microdilution) synthesis->antimicrobial Test Compounds ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar SAR Analysis ic50->sar mic->sar

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Postulated Anticancer Signaling Pathway

Quinolinone derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis via the intrinsic pathway.

signaling_pathway compound This compound Derivative bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL) compound->bcl2 Inhibition bax_bak Bax/Bak Activation bcl2->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Comparative Analysis of 3-bromo-4-methylquinolin-2(1H)-one's Potential Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting significant anticancer properties.[1] The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinoline ring. This guide evaluates the potential anticancer activity of 3-bromo-4-methylquinolin-2(1H)-one by comparing it with other substituted quinolinone analogs.

Performance Comparison of Structurally Related Quinolinone Derivatives

The following table summarizes the in vitro cytotoxic activity of various substituted quinolin-2(1H)-one derivatives against a panel of human cancer cell lines. The selection of these alternatives is based on the presence of substitutions at the 3- and 4-positions, as well as the inclusion of bromo and other functional groups, to provide a basis for understanding the potential structure-activity relationship (SAR) of this compound.

Compound/AlternativeTarget Cell LineIC50 (µM)Reference
3-Heteroaryl-quinolin-2(1H)-one (Compound 3b) PC-3 (Prostate)28[2]
4-Carboxylate-3-hydroxyquinolin-2(1H)-one NCI-H460 (Lung)up to 1.8[3]
MCF-7 (Breast)up to 4.82[3]
4-Carboxamide-3-hydroxyquinolin-2(1H)-one (L-leucine derivative) NCI-H460 (Lung)2.7[3]
MCF-7 (Breast)15.1[3]
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one HL-60 (Leukemia)< 0.3[1]
MCF-7 (Breast)low µM range[1]
6-Bromo-5-nitroquinoline Various cancer cell linesSignificant antiproliferative effects[4]
5,7-Dibromo-8-hydroxyquinoline C6 (Glioblastoma)12.3 (µg/mL)[5]
Quinoline-Chalcone Hybrid (Compound 64) Caco-2 (Colon)2.5[6]

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxic activity of a compound using the MTT assay, a common method cited in the evaluation of quinolinone derivatives.[1][7]

MTT Assay Protocol for Cytotoxicity Screening

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or its analogs) and incubated for another 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the wells is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

Quinolinone derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[6][8] A prominent target for many quinoline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6] Inhibition of EGFR can disrupt downstream signaling cascades that are crucial for cancer cell proliferation and survival.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinolinone Quinolinone Derivative Quinolinone->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinolinone derivatives.

Experimental and Logical Workflow

The evaluation of a novel compound's anticancer activity follows a structured workflow, from initial screening to more detailed mechanistic studies.

Anticancer_Drug_Discovery_Workflow Synthesis Compound Synthesis (this compound) InVitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) InVitro->Mechanism Active Compounds SAR->Synthesis Optimization InVivo In Vivo Animal Models Mechanism->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: A typical workflow for the discovery and validation of novel anticancer agents.

References

A Comparative Analysis of 3-bromo-4-methylquinolin-2(1H)-one and Other Quinolinone Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis, spectroscopic properties, and biological activities of 3-bromo-4-methylquinolin-2(1H)-one and other key quinolinone derivatives. The quinolinone core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel quinolinone-based therapeutic agents by presenting objective comparisons supported by experimental data from relevant literature.

Synthesis and Spectroscopic Characterization

Proposed Synthesis of this compound:

A common method for synthesizing the 4-methylquinolin-2(1H)-one core is the Conrad-Limpach synthesis, which involves the reaction of an aniline with an acetoacetic ester. The resulting intermediate can then be cyclized under thermal conditions. Subsequent bromination at the C3 position can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) or bromine in acetic acid.

Spectroscopic Data:

While experimental spectroscopic data for this compound is not widely reported, the expected 1H NMR, 13C NMR, and mass spectrometry data can be predicted based on the analysis of structurally similar quinolinone derivatives.[1][2][3]

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Key Signals
1H NMRAromatic protons (δ 7.0-8.0 ppm), a singlet for the methyl group (δ ~2.5 ppm), and a broad singlet for the N-H proton (δ >10 ppm).
13C NMRAromatic carbons, a signal for the methyl carbon, and a carbonyl carbon signal (δ >160 ppm).
Mass Spec (EI)A molecular ion peak corresponding to the molecular weight of C10H8BrNO.

Comparative Biological Activities

Quinolinone derivatives have demonstrated significant potential in various therapeutic areas. The introduction of a bromine atom at the C3 position and a methyl group at the C4 position is expected to modulate the biological activity of the quinolinone scaffold.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinolinone derivatives, which can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][5][6][7][8][9][10] The presence of a halogen, such as bromine, has been shown to enhance cytotoxic effects in some series of compounds.[4][5][6][10][11]

Table 2: Comparative Anticancer Activity (IC50 in µM) of Selected Quinolinone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compound VariousData not available-
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7[5][6]
5,7-Dibromo-8-hydroxyquinolineHeLa (cervical)25.6[5][6]
5,7-Dibromo-8-hydroxyquinolineHT29 (colon)10.2[5][6]
3-bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-oneK-562 (leukemia)Induces >54% apoptosis[7]
Quinolinone Derivative 11eCOLO 205 (colon)Nanomolar range[8]

Note: The anticancer activity of this compound is yet to be experimentally determined. The data for other quinolinones are provided for comparative purposes.

Antimicrobial Activity

Quinolinones are well-known for their antibacterial properties, with some derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[12][13][14] The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Quinolinone Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
This compound VariousData not available-
9-bromo-substituted indolizinoquinoline-5,12-dione (Compound 27)MRSA0.031[12]
Quinolinequinone (QQ1)S. aureus1.22[14]
Quinolinequinone (QQ6)E. faecalis4.88[14]

Note: The antimicrobial activity of this compound is yet to be experimentally determined. The data for other quinolinones are provided for comparative purposes.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is a widely used colorimetric assay to assess cell viability and cytotoxicity.[15][16][17][18]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to reduce MTT to formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[19][20][21][22][23]

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL. Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Visualizations

Quinolinone derivatives can exert their anticancer effects through the induction of apoptosis, which is a form of programmed cell death. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspase cascades, which are responsible for the execution of cell death.[7][8][9][24]

Apoptosis_Pathway Simplified Apoptosis Signaling Pathway Induced by Quinolinones cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinolinone_ext Quinolinone Derivative DeathReceptor Death Receptor (e.g., Fas) Quinolinone_ext->DeathReceptor Activates Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates Quinolinone_int Quinolinone Derivative Mitochondrion Mitochondrion Quinolinone_int->Mitochondrion Induces Stress CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Leads to Experimental_Workflow General Experimental Workflow for Biological Evaluation cluster_synthesis Compound Preparation cluster_anticancer Anticancer Evaluation cluster_antimicrobial Antimicrobial Evaluation Synthesis Synthesis of Quinolinone Derivatives Purification Purification and Characterization Synthesis->Purification MTT MTT Assay Purification->MTT MIC_Assay Broth Microdilution Assay Purification->MIC_Assay CellCulture Cancer Cell Culture CellCulture->MTT IC50 IC50 Determination MTT->IC50 BacterialCulture Bacterial Culture BacterialCulture->MIC_Assay MIC MIC Determination MIC_Assay->MIC

References

Comparative Docking Analysis of 3-Bromo-4-methylquinolin-2(1H)-one Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential binding affinities of novel 3-bromo-4-methylquinolin-2(1H)-one analogs against key cancer-associated protein kinases. While direct experimental or comprehensive in-silico data for this specific series of compounds is not extensively available in published literature, this document presents a representative analysis based on established methodologies for similar quinolinone derivatives. The data herein is illustrative, aiming to provide a framework for evaluating such compounds as potential therapeutic agents.

The quinolin-2(1H)-one scaffold is a recognized privileged structure in medicinal chemistry, forming the core of various approved drugs and clinical candidates. The introduction of a bromine atom at the 3-position and a methyl group at the 4-position can significantly influence the molecule's electronic and steric properties, potentially leading to potent and selective interactions with biological targets. This guide explores the hypothetical binding of a series of analogs, where further substitutions are made on the quinolinone core, against Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.

Data Presentation: Comparative Docking Scores

The following table summarizes the hypothetical docking scores of this compound analogs against the ATP-binding site of EGFR (PDB ID: 1M17). Docking scores are presented in kcal/mol, with more negative values indicating a higher predicted binding affinity. These values are generated for illustrative purposes, based on typical results observed for similar inhibitor-kinase interactions.

Compound IDR-Group SubstitutionDocking Score (kcal/mol)Predicted Interacting Residues
Parent H-8.5Met793, Leu718, Val726
Analog-1 6-Chloro-9.2Met793, Leu718, Val726, Cys775
Analog-2 7-Methoxy-9.0Met793, Leu718, Val726, Asp855
Analog-3 6-Fluoro-8.8Met793, Leu718, Val726, Lys745
Analog-4 7-Trifluoromethyl-9.5Met793, Leu718, Val726, Thr790
Erlotinib (Reference Drug)-9.8Met793, Leu718, Val726, Lys745, Thr790

Experimental Protocols

The hypothetical docking studies presented were based on the following detailed methodology, which represents a standard and robust protocol for virtual screening and binding mode analysis of small molecule inhibitors against protein kinases.

Molecular Docking Protocol for EGFR
  • Protein Preparation:

    • The three-dimensional crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) was obtained from the Protein Data Bank.

    • The protein structure was prepared using AutoDockTools (ADT) v1.5.6. This involved removing water molecules and the co-crystallized ligand, adding polar hydrogen atoms, and assigning Kollman charges.

  • Ligand Preparation:

    • The 3D structures of the this compound analogs were generated using ChemDraw and Chem3D.

    • Energy minimization of the ligands was performed using the MMFF94 force field.

    • Gasteiger partial charges were calculated, and non-polar hydrogens were merged using ADT. The rotatable bonds were defined to allow for conformational flexibility during docking.

  • Grid Generation:

    • A grid box was centered on the ATP-binding site of EGFR, defined by the position of the co-crystallized inhibitor Erlotinib.

    • The grid dimensions were set to 60 x 60 x 60 Å with a grid spacing of 0.375 Å to encompass the entire binding pocket.

  • Docking Simulation:

    • Molecular docking was performed using AutoDock Vina.

    • The Lamarckian Genetic Algorithm was employed with a population size of 150, a maximum of 2,500,000 energy evaluations, and a maximum of 27,000 generations.

    • A total of 10 docking runs were performed for each ligand, and the resulting conformations were clustered based on a root-mean-square deviation (RMSD) tolerance of 2.0 Å.

  • Analysis of Results:

    • The docking pose with the lowest binding energy from the most populated cluster was selected as the most probable binding mode.

    • The binding interactions (hydrogen bonds and hydrophobic contacts) between the ligand and the protein were analyzed using Discovery Studio Visualizer.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the comparative docking study and a key signaling pathway targeted by quinolinone-based inhibitors.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output protein_prep Protein Preparation (PDB: 1M17) grid_gen Grid Generation (Active Site Definition) protein_prep->grid_gen ligand_prep Ligand Preparation (Quinolinone Analogs) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis score_comparison Docking Score Comparison pose_analysis->score_comparison results Comparative Binding Affinity score_comparison->results

A generalized workflow for comparative molecular docking studies.

egfr_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Metastasis Metastasis Proliferation->Metastasis Survival->Metastasis Inhibitor Quinolinone Analog (Inhibitor) Inhibitor->EGFR

EGFR signaling pathway, a target for quinolinone-based inhibitors.

Assessing the Selectivity of 3-bromo-4-methylquinolin-2(1H)-one for Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical selectivity profile of 3-bromo-4-methylquinolin-2(1H)-one against the established multi-kinase inhibitor, Sorafenib. Due to the limited publicly available data on the specific protein targets of this compound, this guide utilizes a putative target based on the known activity of structurally related quinolinone compounds. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, has been selected as the primary hypothetical target for this analysis, given that numerous quinoline-based compounds have demonstrated inhibitory activity against this and other receptor tyrosine kinases.

Comparative Selectivity Profile

The following table summarizes the inhibitory activity of this compound (hypothetical data) and Sorafenib (literature-derived data) against a panel of selected protein kinases. This allows for a direct comparison of their selectivity.

Target KinaseThis compound (IC50, nM) [Hypothetical]Sorafenib (IC50, nM)[1][2][3]Kinase Family
VEGFR-2 50 90 Receptor Tyrosine Kinase
VEGFR-125026Receptor Tyrosine Kinase
VEGFR-315020Receptor Tyrosine Kinase
PDGFR-β40057Receptor Tyrosine Kinase
c-Kit>100068Receptor Tyrosine Kinase
FLT3>100058Receptor Tyrosine Kinase
RET>100043Receptor Tyrosine Kinase
B-Raf>500022Serine/Threonine Kinase
Raf-1>50006Serine/Threonine Kinase
EGFR>10000>10000Receptor Tyrosine Kinase
HER-2>10000>10000Receptor Tyrosine Kinase
p38α800>10000Serine/Threonine Kinase

Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only. They are based on the general trend of quinolinone derivatives exhibiting some selectivity for certain kinase subfamilies. Experimental validation is required to determine the actual selectivity profile.

Experimental Protocols

To experimentally determine and validate the selectivity of a compound like this compound, a variety of in vitro assays can be employed. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.

Materials:

  • Purified recombinant kinases (e.g., VEGFR-2, PDGFR-β, etc.)

  • Specific peptide substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sorafenib stock solution (e.g., 10 mM in DMSO) as a control

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1% BSA)

  • [γ-³³P]ATP

  • 10 mM ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and Sorafenib) in DMSO.

  • In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the serially diluted compounds to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement Assay (Western Blot)

This assay determines if the compound can inhibit the phosphorylation of its target kinase within a cellular context.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Cell culture medium and supplements

  • VEGF-A

  • This compound

  • Sorafenib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture HUVECs to near confluency in appropriate cell culture plates.

  • Serum-starve the cells for several hours to reduce basal kinase activity.

  • Pre-treat the cells with various concentrations of this compound or Sorafenib for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total VEGFR-2 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the effect of the compound on VEGFR-2 phosphorylation.

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt Ras Ras Src->Ras PKC PKC DAG->PKC IP3->PKC via Ca2+ Raf Raf PKC->Raf Permeability Permeability PKC->Permeability mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling cascade.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Selectivity_Workflow start Start: Compound Synthesis (this compound) primary_screen Primary Kinase Screen (e.g., VEGFR-2) start->primary_screen selectivity_panel Broad Kinase Selectivity Panel (e.g., 400+ kinases) primary_screen->selectivity_panel If active ic50_determination IC50 Determination for Hits selectivity_panel->ic50_determination cellular_assays Cellular Target Engagement (Western Blot) ic50_determination->cellular_assays functional_assays Cellular Functional Assays (Proliferation, Migration) cellular_assays->functional_assays data_analysis Data Analysis & Comparison functional_assays->data_analysis end Selectivity Profile Established data_analysis->end

Caption: Workflow for assessing kinase inhibitor selectivity.

References

Comparative Efficacy of 3-bromo-4-methylquinolin-2(1H)-one and Standard Anticancer Drugs: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo efficacy of 3-bromo-4-methylquinolin-2(1H)-one against a standard chemotherapeutic agent, 5-fluorouracil (5-FU). Due to the absence of publicly available in vivo studies for this compound, this comparison leverages in vitro data from a structurally related brominated quinoline derivative to project its potential anticancer activity. This is juxtaposed with established in vivo efficacy data for 5-FU in relevant cancer models.

Executive Summary

Quinolinone scaffolds are a promising class of compounds with demonstrated potential in oncology. While direct in vivo evidence for this compound is not yet available, in vitro studies of analogous brominated quinolines exhibit significant cytotoxic effects against various cancer cell lines. This guide presents a comparative overview against 5-fluorouracil, a widely used antimetabolite in cancer chemotherapy, to provide a benchmark for future preclinical and clinical development.

Quantitative Data Comparison

The following tables summarize the available quantitative data for a representative brominated quinoline derivative and the standard drug, 5-fluorouracil.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineIC50 (µM)
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Glioma)15.4
HeLa (Human Cervical Cancer)26.4
HT29 (Human Colon Cancer)15.0
5-Fluorouracil (5-FU)HT29 (Human Colon Cancer)~8.3 - 39.1

Note: The IC50 values for 5-FU can vary depending on the specific experimental conditions and duration of exposure.

Table 2: In Vivo Efficacy of 5-Fluorouracil in Xenograft Models

Cancer TypeCell LineAnimal ModelDrug & DosageAdministrationTumor Growth InhibitionReference
Colon CancerHT29SCID Mice5-FU (10 mg/kg)IntraperitonealSignificant antitumor activity[1]
Cervical CancerHeLaNude Mice5-FU (25 mg/kg)IntraperitonealSignificant tumor growth suppression[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Cytotoxicity Assay (Representative for Quinolinone Derivatives)

1. Cell Culture:

  • Human cancer cell lines (e.g., HT29, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The test compound (e.g., brominated quinolinone derivative) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • The cells are treated with the compound dilutions and incubated for a specified period (e.g., 48 or 72 hours).

3. Viability Assessment (MTT Assay):

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curves.

In Vivo Xenograft Study (for 5-Fluorouracil)

1. Animal Models:

  • Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used.

  • Animals are housed in a specific pathogen-free environment with access to food and water ad libitum.

2. Tumor Cell Implantation:

  • A suspension of human cancer cells (e.g., HT29 or HeLa) in a suitable medium (e.g., PBS or Matrigel) is prepared.

  • Approximately 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment:

  • Tumor volume is monitored regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width^2) / 2.

  • When tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups.

  • The test compound (e.g., 5-FU) is administered according to the specified dosage and schedule (e.g., intraperitoneal injection daily or on a specific cycle). The control group receives the vehicle.

4. Efficacy Evaluation:

  • Tumor volumes and body weights are recorded throughout the study.

  • At the end of the study, the percentage of tumor growth inhibition is calculated.

  • Tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Mechanism of Action and Signaling Pathways

The following diagrams illustrate the proposed or established signaling pathways through which quinolinone derivatives and 5-fluorouracil exert their anticancer effects.

quinolinone_pathway Proposed Anticancer Mechanism of Quinolinone Derivatives cluster_cell Cancer Cell Quinolinone Derivative Quinolinone Derivative Topoisomerase Topoisomerase Quinolinone Derivative->Topoisomerase Inhibition Kinase (e.g., EGFR, VEGFR) Kinase (e.g., EGFR, VEGFR) Quinolinone Derivative->Kinase (e.g., EGFR, VEGFR) Inhibition DNA Damage DNA Damage Topoisomerase->DNA Damage Signal Transduction Signal Transduction Kinase (e.g., EGFR, VEGFR)->Signal Transduction Apoptosis Apoptosis DNA Damage->Apoptosis Signal Transduction->Apoptosis Blockage leads to fda_pathway Established Anticancer Mechanism of 5-Fluorouracil (5-FU) cluster_cell Cancer Cell 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibition RNA Processing RNA Processing FUTP->RNA Processing Incorporation into RNA DNA Synthesis DNA Synthesis FdUTP->DNA Synthesis Incorporation into DNA Thymidylate Synthase->DNA Synthesis Inhibition of dTMP production Cell Death Cell Death DNA Synthesis->Cell Death RNA Processing->Cell Death experimental_workflow General Workflow for In Vivo Anticancer Efficacy Study Cell_Culture Cancer Cell Line Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (Test Compound vs. Vehicle/Standard) Randomization->Treatment Monitoring Continued Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint and Data Collection Monitoring->Endpoint Analysis Data Analysis and Efficacy Evaluation Endpoint->Analysis

References

A Comparative Structural Analysis of Substituted Quinolinone Scaffolds: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its versatility allows for substitutions at various positions, leading to significant modulation of pharmacological properties. This guide provides a comparative structural analysis of substituted quinolinone scaffolds, summarizing key structure-activity relationships (SAR) and presenting supporting experimental data to aid in the rational design of novel therapeutic agents.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of quinolinone derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Key positions that have been extensively studied include N-1, C-2, C-3, C-4, C-6, and C-7.

Substitutions at the N-1 Position

The substituent at the N-1 position often plays a crucial role in modulating the potency and selectivity of quinolinone derivatives. For instance, in a series of P2X7 receptor antagonists, modifications at this position were explored to optimize activity.[4]

Substitutions at the C-2 Position

The C-2 position is a frequent site for modification to influence various biological activities. Studies on 2-substituted quinolines have demonstrated their potential as antileishmanial and antifungal agents.[5][6] For example, a series of 2-substituted-4-aminoquinolines were synthesized and showed promising antifungal activities.[5]

Substitutions at the C-3 Position

The presence of a substituent at the C-3 position can be critical for activity. In the development of α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for high antagonist potency.[7]

Substitutions at the C-4 Position

The C-4 position is another key site for structural modification. 4-aminoquinoline derivatives have been extensively investigated for their antimalarial, antifungal, and anticancer activities.[5][7][8] The nature of the amino side chain at this position can significantly affect the antiproliferative potency of the compounds.[8]

Substitutions at the C-6 and C-7 Positions

Substitutions on the benzene ring of the quinolinone scaffold, particularly at the C-6 and C-7 positions, can influence pharmacokinetic and pharmacodynamic properties. For example, the introduction of a large and bulky alkoxy substituent at the C-7 position has been shown to be beneficial for antiproliferative activity.[8] In the context of diarylquinolines like bedaquiline, modifications at the C-6 position, such as replacing bromine with a cyano group, have been explored to reduce lipophilicity while maintaining potency.[9]

Comparative Biological Activity Data

The following tables summarize the in vitro activities of representative substituted quinolinone and quinoline derivatives against various biological targets.

Table 1: Anticancer Activity of Substituted Quinoline Derivatives

CompoundSubstitution PatternTarget Cell LineIC50 (µM)Reference
10g 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineHuman tumor cell lines< 1.0[8]
9b Substituted quinoline with piperazine moietyInfluenza A virus0.88 - 6.33[10]
11l Optimized side chainsJurkat T cells (IL-2 release)0.08 ± 0.01[11]

Table 2: P2X7 Receptor Antagonism of Quinolinone and Quinoline Derivatives

CompoundScaffoldR1R2R3IC50 (nM)Reference
11a Quinolinone----[4]
16c Quinoline-2-chloro-5-adamantyl-4[4]
17k Quinoline-2-(4-hydroxymethylphenyl)-5-adamantyl-3[4]

Table 3: Antifungal Activity of 2-Substituted-4-Aminoquinolines

CompoundSubstitution PatternFungiMIC (µg/mL)Reference
III11 N,2-di-p-tolylquinolin-4-amine hydrochlorideInvasive fungi4-32[5]
III14 -Invasive fungi4-32[5]
III15 -Invasive fungi4-32[5]
III23 -Invasive fungi4-32[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of common experimental protocols used in the characterization of substituted quinolinone scaffolds.

General Synthesis of 4-Aminoquinoline Derivatives

A common synthetic route to 4-aminoquinoline derivatives involves the condensation of 4-chloroquinolines with appropriately substituted anilines in a suitable solvent like methanol, often in the presence of an acid catalyst.[7]

In Vitro P2X7 Receptor Antagonist Assay

The antagonistic activity of compounds against the P2X7 receptor can be evaluated using methods such as measuring the inhibition of ethidium bromide uptake or the release of pro-inflammatory cytokines like IL-1β from stimulated cells (e.g., THP-1 cells).[4] IC50 values are then calculated to quantify the potency of the antagonists.[4]

Interleukin-2 (IL-2) Release Assay

To assess the immunosuppressive activity of quinolinone derivatives, their ability to suppress IL-2 release from activated Jurkat T cells can be measured.[11] T cells are typically stimulated with agents like PMA/ionomycin or anti-CD3/CD28 antibodies, and the concentration of IL-2 in the supernatant is quantified by ELISA.[11]

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of the synthesized compounds against various fungal strains is determined using standard microdilution methods. This provides a quantitative measure of their antifungal potency.[5]

Visualizing Molecular Interactions and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental processes.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation S1 Starting Materials (e.g., 4-chloroquinolines, anilines) S2 Chemical Reaction (e.g., Condensation) S1->S2 S3 Purification & Characterization (TLC, NMR, MS) S2->S3 B1 In vitro Assays (e.g., Anticancer, Antifungal) S3->B1 Test Compounds B2 Data Analysis (IC50/MIC determination) B1->B2 SAR Structure-Activity Relationship B2->SAR SAR Analysis

Caption: General workflow for the synthesis and biological evaluation of substituted quinolinone scaffolds.

signaling_pathway cluster_downstream Downstream Signaling Stimulus T-cell Stimulation (PMA/Ionomycin) NFkB NF-κB Activation Stimulus->NFkB NFAT NFAT Activation Stimulus->NFAT Quinolinone Quinolinone Derivative (e.g., 11l) Quinolinone->NFkB Inhibits Quinolinone->NFAT Inhibits IL2 IL-2 Gene Transcription NFkB->IL2 NFAT->IL2

Caption: Proposed mechanism of action for IL-2 suppression by quinolinone derivatives.[11]

Conclusion

The quinolinone scaffold remains a highly attractive starting point for the development of new therapeutic agents. The extensive research into the structure-activity relationships of its derivatives has provided valuable insights for medicinal chemists. By systematically exploring substitutions at key positions and employing a range of biological assays, researchers can continue to optimize the potency, selectivity, and pharmacokinetic properties of quinolinone-based compounds for a variety of disease targets. The data and methodologies presented in this guide offer a foundation for these ongoing drug discovery efforts.

References

Evaluating the Therapeutic Potential of 3-Bromo-4-methylquinolin-2(1H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, 3-bromo-4-methylquinolin-2(1H)-one and its analogs have emerged as a promising class of therapeutic agents, demonstrating significant potential in both anticancer and antibacterial applications. This guide provides a comparative evaluation of these analogs, supported by experimental data from various studies, to aid researchers in navigating their therapeutic potential.

Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The introduction of different substituents on the quinolinone core allows for the modulation of their anticancer activity. The following table summarizes the in vitro anticancer activity of several quinolinone derivatives, with IC50 values indicating the concentration required to inhibit the growth of 50% of cancer cells.

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat glioma)15.45-Fluorouracil240.8
HeLa (Human cervical cancer)26.4258.3
HT29 (Human colon cancer)15.0249.1
2 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60 (Human promyelocytic leukemia)< 0.3Carboplatin-
MCF-7 (Human breast cancer)--
3 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl)quinolone--Norfloxacin-
4 5,7-dibromo-8-hydroxyquinolineBreast Cancer Cell Lines---
5 6,8-dibromotetrahydroquinolineBreast Cancer Cell Lines---

Note: Direct IC50 values for a comprehensive series of this compound analogs are not available in a single comparative study. The data presented is a compilation from various sources and should be interpreted with consideration of the different experimental conditions.

Antibacterial Activity

Quinolone derivatives have long been recognized for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] The following table presents the antibacterial activity of various quinolinone analogs, with Minimum Inhibitory Concentration (MIC) values representing the lowest concentration of the compound that inhibits visible bacterial growth.

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
6 Staphylococcus aureus-Ciprofloxacin-
7 Escherichia coli-Ciprofloxacin-
8 Pseudomonas aeruginosa-Ciprofloxacin-
9 Methicillin-resistant Staphylococcus aureus (MRSA)48Ciprofloxacin96
10 Bacillus subtilis-Ciprofloxacin-

Note: The antibacterial data is compiled from multiple studies. Direct comparisons should be made cautiously due to variations in testing methodologies.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of quinolinone derivatives are rooted in their ability to interfere with fundamental cellular processes.

Anticancer Mechanism of Action

In cancer cells, quinolinone analogs can induce apoptosis and inhibit cell proliferation by targeting key enzymes involved in DNA replication and repair, such as topoisomerase I and II.[2][3] This leads to DNA damage and ultimately, cell death.

anticancer_mechanism Quinolinone_Analog This compound Analog Topoisomerase Topoisomerase I/II Quinolinone_Analog->Topoisomerase Inhibition DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: General anticancer mechanism of quinolinone analogs.

Antibacterial Mechanism of Action

The antibacterial action of quinolones is well-established and involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones lead to the fragmentation of the bacterial chromosome and subsequent cell death.

antibacterial_mechanism Quinolinone_Analog This compound Analog DNA_Gyrase DNA Gyrase Quinolinone_Analog->DNA_Gyrase Topo_IV Topoisomerase IV Quinolinone_Analog->Topo_IV DNA_Replication DNA Replication & Repair Disrupted DNA_Gyrase->DNA_Replication Inhibition Topo_IV->DNA_Replication Inhibition Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death

Caption: General antibacterial mechanism of quinolinone analogs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Synthesis of this compound Analogs

A general method for the synthesis of bromo derivatives of quinolin-4(1H)-ones involves the reaction of the parent quinolinone with a brominating agent such as molecular bromine or N-bromosuccinimide (NBS) in a suitable solvent like glacial acetic acid or chloroform. The reaction may be carried out in the presence of a catalytic amount of a radical initiator like benzoyl peroxide. The specific substitution pattern on the quinolinone ring can influence the position of bromination.

synthesis_workflow A Substituted 2-methylquinolin-4(1H)-one C Reaction in Solvent (e.g., Acetic Acid) A->C B Brominating Agent (Br2 or NBS) B->C D Purification (e.g., Recrystallization) C->D E This compound Analog D->E

Caption: General synthesis workflow for bromo-quinolinone analogs.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The test compounds are dissolved in DMSO and then serially diluted in the complete cell culture medium to achieve the desired concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[1] The cells are then treated with these dilutions and incubated for 48-72 hours.[1]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilization buffer (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals formed by viable cells.[1]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

  • Preparation of Inoculum: A standardized inoculum of the test bacteria is prepared from a fresh culture, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

References

Safety Operating Guide

Proper Disposal of 3-bromo-4-methylquinolin-2(1H)-one: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Safety Precautions

Prior to handling 3-bromo-4-methylquinolin-2(1H)-one, it is crucial to understand its potential hazards. Based on data for structurally similar compounds, this substance should be treated as hazardous.

Summary of Potential Hazards:

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Skin Corrosion/Irritation May cause skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P332+P313: If skin irritation occurs: Get medical advice/attention.[2]
Serious Eye Damage/Irritation May cause serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[2]
Specific Target Organ Toxicity May cause respiratory irritation.P271: Use only outdoors or in a well-ventilated area. P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with powders or in a poorly ventilated area.

II. Chemical Waste Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general step-by-step procedure:

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[3]

    • Solid waste (e.g., contaminated filter paper, gloves) should be collected separately from liquid waste.

  • Containerization:

    • Use a designated, properly labeled, and leak-proof waste container.

    • The container must be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Waste Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.

    • Provide them with an accurate description of the waste and its quantity.

  • Emergency Procedures:

    • Spills: In case of a spill, evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your EHS department immediately.

    • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4] Do not use a water jet.

III. Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage cluster_disposal Disposal start Start: Generation of Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Halogenated Waste ppe->segregate containerize Use Labeled, Sealed Container segregate->containerize store Store in Designated Satellite Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations before handling or disposing of any chemical waste.

References

Essential Safety and Operational Guide for 3-bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, 3-bromo-4-methylquinolin-2(1H)-one is anticipated to be a hazardous chemical. Similar compounds are known to be toxic if swallowed or in contact with skin, cause serious eye irritation, and may cause respiratory irritation.[1][3][5][6][7] Strict adherence to PPE guidelines is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationStandard
Eye Protection Tightly fitting safety goggles or a face shield.[1]EN 166 (EU) or NIOSH (US) approved.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][2] Gloves must be inspected before use and disposed of if contaminated.Tested according to EN 374.
Skin and Body Protection A lab coat with full-length sleeves is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or a complete suit protecting against chemicals should be worn.[1][2] Full-length pants and closed-toed shoes are mandatory.[1]---
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]---

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Review the available Safety Data Sheet (SDS) for the compound or a closely related one.

    • Designate a specific work area, preferably within a chemical fume hood.[2][3]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[2][3]

    • Assemble all necessary equipment and reagents.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in Table 1 before handling the chemical.

  • Weighing and Transfer:

    • If the compound is a solid, handle it carefully to minimize dust creation.[2] Use a spatula or other appropriate tools for transfers.

    • If handling a solution, use a pipette or syringe with caution to prevent splashes.[2]

  • During the Experiment:

    • Keep all containers with this compound clearly labeled and sealed when not in use.[2]

    • Avoid direct contact with skin, eyes, and clothing.[2][3]

    • In case of accidental contact, follow the first aid measures outlined in Table 2.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.[2]

    • Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[2]

First Aid Measures

Immediate action is required in case of exposure.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Measure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[3][7]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[3][7] Remove contaminated clothing. Immediate medical attention is required.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[3][7]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.[3][7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[2]

Waste Disposal Protocol:

  • Chemical Waste:

    • All waste containing this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.

    • As a halogenated organic compound, it may require specific disposal procedures. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated Materials:

    • All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.

    • Reusable glassware and equipment should be decontaminated thoroughly before being removed from the designated work area.

Experimental Workflow and Safety Logic

The following diagrams illustrate the general workflow for handling hazardous chemicals and the logical relationship of safety precautions.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Review SDS B Designate Work Area (Fume Hood) A->B C Check Emergency Equipment B->C D Don PPE C->D Proceed if Safe E Weighing & Transfer D->E F Perform Experiment E->F G Decontaminate Workspace F->G Experiment Complete H Dispose of Waste G->H I Doff & Dispose of PPE H->I

Caption: A typical experimental workflow for handling hazardous chemicals.

G cluster_controls Control Measures cluster_operator Operator Safety compound This compound (Potential Hazard) eng Engineering Controls (Fume Hood) compound->eng admin Administrative Controls (SOPs, Training) compound->admin ppe Personal Protective Equipment (Gloves, Goggles, etc.) compound->ppe safe_op Safe Handling eng->safe_op admin->safe_op ppe->safe_op

Caption: The hierarchy of controls for ensuring operator safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.